molecular formula C11H11BrO4 B1588864 4-(2-Bromopropionyl)phenoxyacetic acid CAS No. 33254-93-2

4-(2-Bromopropionyl)phenoxyacetic acid

Cat. No.: B1588864
CAS No.: 33254-93-2
M. Wt: 287.11 g/mol
InChI Key: SQLRCYTWVMDUBW-UHFFFAOYSA-N
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Description

4-(2-Bromopropionyl)phenoxyacetic acid is a useful research compound. Its molecular formula is C11H11BrO4 and its molecular weight is 287.11 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-Bromopropionyl)phenoxyacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-Bromopropionyl)phenoxyacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromopropionyl)phenoxyacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-bromopropanoyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11BrO4/c1-7(12)11(15)8-2-4-9(5-3-8)16-6-10(13)14/h2-5,7H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLRCYTWVMDUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409308
Record name 4-(2-Bromopropionyl)phenoxyacetic acid
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Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33254-93-2
Record name 4-(2-Bromopropionyl)phenoxyacetic acid
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Record name 4-(2-Bromopropionyl)phenoxyacetic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Bromopropionyl)phenoxyacetic Acid (CAS 33254-93-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-Bromopropionyl)phenoxyacetic acid, a versatile chemical intermediate with significant applications in synthetic chemistry, particularly in the realm of solid-phase peptide synthesis and as a building block for bioactive molecules.

Core Chemical Identity and Properties

4-(2-Bromopropionyl)phenoxyacetic acid is a substituted phenoxyacetic acid derivative. The presence of the reactive 2-bromopropionyl group and the carboxylic acid moiety makes it a valuable bifunctional molecule for a variety of chemical transformations.

Table 1: Physicochemical Properties of 4-(2-Bromopropionyl)phenoxyacetic acid

PropertyValueSource
CAS Number 33254-93-2[1]
Molecular Formula C₁₁H₁₁BrO₄[1]
Molecular Weight 287.11 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 139-142 °C[2]
Purity ≥95% (typical)[1]

Synthesis and Characterization

Proposed Synthetic Workflow:

G cluster_0 Step 1: Friedel-Crafts Acylation 4-Hydroxyphenoxyacetic_acid 4-Hydroxyphenoxyacetic acid AlCl3 AlCl₃ (Lewis Acid) 4-Hydroxyphenoxyacetic_acid->AlCl3 2-Bromopropionyl_chloride 2-Bromopropionyl chloride 2-Bromopropionyl_chloride->AlCl3 Intermediate_1 4-(2-Bromopropionyl)phenoxyacetic acid AlCl3->Intermediate_1 in an inert solvent (e.g., DCM)

Caption: Proposed synthesis of 4-(2-Bromopropionyl)phenoxyacetic acid.

Step-by-Step Experimental Protocol (Proposed):

  • Reaction Setup: To a stirred solution of 4-hydroxyphenoxyacetic acid in a suitable inert solvent such as dichloromethane (DCM) or nitrobenzene, cooled to 0-5 °C, add a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in portions.

  • Acylation: Slowly add 2-bromopropionyl chloride to the reaction mixture while maintaining the low temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(2-Bromopropionyl)phenoxyacetic acid.

Characterization:

Due to the lack of publicly available spectra for 4-(2-Bromopropionyl)phenoxyacetic acid, the following are expected characteristic signals based on the analysis of structurally similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methine proton of the propionyl group, and the methyl protons. The chemical shifts would be influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons, the aromatic carbons, the methylene carbon, the methine carbon, and the methyl carbon.

  • FTIR: The infrared spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretches of the ketone and carboxylic acid, and C-O stretching vibrations of the ether linkage.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine and fragments corresponding to the phenoxyacetic acid moiety.

Key Applications in Research and Development

Photolabile Linker in Solid-Phase Peptide Synthesis

The primary and most well-documented application of 4-(2-Bromopropionyl)phenoxyacetic acid is as a photolabile linker in solid-phase peptide synthesis (SPPS).[1] Photolabile linkers are crucial tools that allow for the cleavage of synthesized peptides from the solid support under mild UV irradiation, preserving sensitive functional groups that might be compromised by harsh acidic cleavage conditions.

Mechanism of Action as a Photolabile Linker:

The photocleavage of linkers containing a phenacyl moiety typically proceeds via a Norrish Type II-like mechanism. Upon UV irradiation, the carbonyl group is excited, leading to intramolecular hydrogen abstraction from the adjacent methylene group of the peptide, followed by fragmentation.

G cluster_0 Photocleavage Workflow Peptide_Resin Peptide attached to resin via 4-(2-propionyl)phenoxyacetic acid linker UV_Irradiation UV Irradiation (e.g., 350 nm) Peptide_Resin->UV_Irradiation Cleavage Photochemical Cleavage UV_Irradiation->Cleavage Free_Peptide Cleaved Peptide with C-terminal modification Cleavage->Free_Peptide Byproduct Resin-bound byproduct Cleavage->Byproduct

Caption: General workflow of photocleavage in SPPS.

This method is particularly advantageous for the synthesis of peptides containing acid-sensitive modifications, such as glycosylation or phosphorylation.

Intermediate in Pharmaceutical Synthesis

The phenoxyacetic acid scaffold is a common structural motif in a wide range of biologically active compounds.[3] Derivatives of phenoxyacetic acid have been shown to possess antibacterial, antifungal, anti-inflammatory, and other pharmacological properties.[3] 4-(2-Bromopropionyl)phenoxyacetic acid, with its reactive handles, serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The bromo-ketone functionality can be readily transformed into various other functional groups, allowing for the generation of diverse chemical libraries for drug discovery.

Biological Relevance and Toxicological Profile

The biological activity of phenoxyacetic acid derivatives is well-established, with many compounds in this class used as herbicides.[4] The mechanism of action often involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death of the plant.

The toxicological profile of 4-(2-Bromopropionyl)phenoxyacetic acid has not been extensively studied. However, data from related brominated and chlorinated phenoxyacetic acids suggest that these compounds can have cytotoxic and mutagenic effects.[4] Studies on 2,4-dichlorophenoxyacetic acid have shown induction of chromosomal damage.[4] Therefore, it is crucial to handle 4-(2-Bromopropionyl)phenoxyacetic acid with appropriate safety precautions.

Safety and Handling:

  • Hazard Statements: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry place.[6]

Future Perspectives

The unique combination of a photolabile group and a versatile synthetic handle in 4-(2-Bromopropionyl)phenoxyacetic acid positions it as a valuable tool for advancing chemical and biological research. Future applications may include its use in the development of novel drug delivery systems, where the photocleavable linker can be used for targeted drug release. Furthermore, its role as a building block for the synthesis of new bioactive compounds warrants further exploration, particularly in the context of high-throughput screening and combinatorial chemistry.

References

Sources

A Comprehensive Technical Guide to the Solubility of 4-(2-Bromopropionyl)phenoxyacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of 4-(2-Bromopropionyl)phenoxyacetic acid, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles governing its solubility, alongside practical, field-tested methodologies for its determination and application.

Introduction: Understanding the Molecule

4-(2-Bromopropionyl)phenoxyacetic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a phenoxyacetic acid moiety, known for its herbicidal and pharmaceutical activities, and a reactive 2-bromopropionyl group. This unique combination makes it a valuable synthon, particularly as a photolabile linker for solid-phase peptide synthesis[1]. An understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation.

Key Physicochemical Properties:

A thorough understanding of the physicochemical properties of 4-(2-Bromopropionyl)phenoxyacetic acid is the first step in predicting and manipulating its solubility.

PropertyValueSource
Molecular Formula C₁₁H₁₁BrO₄[1][2]
Molecular Weight 287.11 g/mol [1][2]
Melting Point 139-142 °C[2][3]
Boiling Point 423.2 °C at 760 mmHg[2][3]
Density 1.542 g/cm³[2][3]
Appearance White solid[2]

The presence of a carboxylic acid group, a ketone, an ether linkage, and a halogenated alkyl chain suggests a molecule with moderate polarity. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, while the ether and ketone oxygens are hydrogen bond acceptors. The aromatic ring and the bromopropionyl group contribute to its lipophilicity. This structural complexity indicates that its solubility will be highly dependent on the choice of solvent.

Theoretical Solubility Profile in Organic Solvents

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of the target molecule. Therefore, moderate to good solubility is expected. For instance, the related compound 4-Bromophenylacetic acid is known to be soluble in ethanol.

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. Solvents like DMSO and DMF are powerful solubilizing agents for a wide range of organic compounds and are expected to be effective for 4-(2-Bromopropionyl)phenoxyacetic acid.

Nonpolar Solvents (e.g., Hexanes, Toluene): Due to the polar functional groups, particularly the carboxylic acid, low solubility is anticipated in nonpolar solvents. The lipophilic portions of the molecule (aromatic ring, alkyl chain) will have some affinity for these solvents, but not enough to overcome the unfavorable interactions with the polar groups.

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often good at dissolving a wide range of organic compounds. It is likely that 4-(2-Bromopropionyl)phenoxyacetic acid will exhibit some degree of solubility in these solvents, making them potentially useful for extraction and chromatographic purification[4].

The following diagram illustrates the logical relationship for selecting an appropriate solvent based on the solute's and solvent's properties.

G cluster_solute Solute: 4-(2-Bromopropionyl)phenoxyacetic acid cluster_solvent Solvent Selection cluster_outcome Predicted Solubility Solute Features: - Carboxylic Acid (Polar, H-bond donor/acceptor) - Ketone (Polar, H-bond acceptor) - Ether (Polar, H-bond acceptor) - Aromatic Ring (Nonpolar) - Alkyl Halide (Lipophilic) Solvent_Type Solvent Type Solute->Solvent_Type Interaction Potential Polar_Protic Polar Protic (e.g., Methanol, Ethanol) Solvent_Type->Polar_Protic High (H-bonding) Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF, Acetone) Solvent_Type->Polar_Aprotic High (Dipole-dipole, H-bond accepting) Nonpolar Nonpolar (e.g., Hexane, Toluene) Solvent_Type->Nonpolar Low (Mismatch in polarity) Chlorinated Chlorinated (e.g., DCM, Chloroform) Solvent_Type->Chlorinated Moderate (Intermediate polarity) High_Sol High Solubility Polar_Protic->High_Sol Polar_Aprotic->High_Sol Low_Sol Low Solubility Nonpolar->Low_Sol Mod_Sol Moderate Solubility Chlorinated->Mod_Sol

Caption: Logical workflow for predicting solubility based on molecular features.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of 4-(2-Bromopropionyl)phenoxyacetic acid in various organic solvents.

Materials and Equipment:

  • 4-(2-Bromopropionyl)phenoxyacetic acid (purity ≥95%)[1]

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G A 1. Preparation of Saturated Solution Add excess solid to a known volume of solvent in a vial. B 2. Equilibration Incubate at a constant temperature with agitation for 24-48 hours. A->B C 3. Phase Separation Centrifuge to pellet undissolved solid. B->C D 4. Sample Collection Carefully withdraw a known volume of the supernatant. C->D E 5. Filtration Filter the sample through a 0.22 µm syringe filter. D->E F 6. Dilution Dilute the filtered sample with a suitable mobile phase. E->F G 7. HPLC Analysis Inject the diluted sample and a series of known standards. F->G H 8. Quantification Determine the concentration from the calibration curve. G->H

Caption: Step-by-step workflow for equilibrium solubility determination.

Step-by-Step Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 4-(2-Bromopropionyl)phenoxyacetic acid of known concentrations in the mobile phase to be used for HPLC analysis. This will be used to generate a calibration curve.

  • Sample Preparation: a. Add an excess amount of solid 4-(2-Bromopropionyl)phenoxyacetic acid to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure a saturated solution. b. Tightly cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a constant temperature shaker or incubator. A standard temperature of 25 °C is typically used. b. Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally adequate.

  • Phase Separation and Sampling: a. After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. b. Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.

  • Filtration and Dilution: a. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. b. Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • Quantification: a. Analyze the diluted samples and the standard solutions by HPLC. b. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. c. Determine the concentration of 4-(2-Bromopropionyl)phenoxyacetic acid in the diluted samples from the calibration curve.

  • Calculation of Solubility: a. Calculate the original concentration in the saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Safety and Handling

As a prudent laboratory practice, 4-(2-Bromopropionyl)phenoxyacetic acid and the organic solvents used should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound and solvents in a well-ventilated area or a fume hood.

  • Hazard Information: While specific hazard data for this compound is limited, related phenoxyacetic acids are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[5]. The presence of the bromopropionyl group suggests it may be a lachrymator and an alkylating agent, warranting careful handling.

  • Transport: This compound may be classified as a Dangerous Good for transport and could be subject to additional shipping charges[1].

Conclusion

This technical guide provides a comprehensive overview of the solubility of 4-(2-Bromopropionyl)phenoxyacetic acid. While quantitative data is sparse in the literature, a sound prediction of its solubility can be made based on its molecular structure. The detailed experimental protocol provided herein offers a robust and reliable method for researchers to determine its solubility in a range of organic solvents, facilitating its effective use in research and development. The principles and methodologies outlined are fundamental to the successful application of this important chemical intermediate.

References

  • 2 Bromopropionic Acid - Industrial Grade at Affordable Prices. (n.d.).
  • 4-(2-BROMOPROPIONYL)PHENOXYACETIC ACID | CAS 33254-93-2. (n.d.). LookChem.
  • 4-Bromophenylacetic acid 98 | 1878-68-8. (n.d.). Sigma-Aldrich.
  • 4-(2-Bromopropionyl)phenoxyacetic acid | CAS 33254-93-2. (n.d.). Santa Cruz Biotechnology.
  • 33254-93-2, 4-(2-BROMOPROPIONYL)PHENOXYACETIC ACID Formula. (n.d.). ECHEMI.
  • Phenoxyacetic Acid | C8H8O3 | CID 19188. (n.d.). PubChem.
  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (n.d.). Google Patents.
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • PHENOXY ACETIC ACID CAS NO 122-59-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

Sources

A Technical Guide to the-NMR and IR-Spectral Data of 4-(2-Bromopropionyl)phenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromopropionyl)phenoxyacetic acid is a bifunctional molecule with the chemical formula C₁₁H₁₁BrO₄.[1] It incorporates a phenoxyacetic acid moiety, an aromatic ketone, and an alpha-bromo substituent, making it a valuable building block in organic synthesis. Its structure is particularly relevant in the field of medicinal chemistry and drug development, where it can serve as a linker or a reactive intermediate for creating more complex molecules. For instance, its analog, 4-(bromoacetyl)phenoxyacetic acid, has been identified as a protein tyrosine phosphatase (PTP) inhibitor.[2] A thorough understanding of its spectral characteristics is paramount for researchers to verify its synthesis, assess its purity, and understand its reactivity.

This guide provides an in-depth analysis of the predicted Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral data for 4-(2-Bromopropionyl)phenoxyacetic acid. The interpretation is grounded in the fundamental principles of spectroscopy and is supported by data from analogous structures to provide a comprehensive analytical framework.

Molecular Structure and Spectroscopic Overview

To effectively interpret the spectral data, we must first deconstruct the molecule into its constituent functional groups and electronic environments.

Molecular Structure of 4-(2-Bromopropionyl)phenoxyacetic acid

Caption: Chemical structure of 4-(2-Bromopropionyl)phenoxyacetic acid.

Key functional groups to identify are:

  • Carboxylic Acid (-COOH): This group will show a very broad O-H stretch in the IR spectrum and characteristic signals for the carbonyl carbon and acidic proton in the NMR spectra.

  • Aromatic Ring (para-disubstituted): This will result in characteristic C=C stretching in the IR spectrum and a distinct splitting pattern in the aromatic region of the ¹H NMR spectrum.[3]

  • Ketone (C=O): A strong C=O stretching band will be present in the IR spectrum, and the carbonyl carbon will have a significant downfield shift in the ¹³C NMR spectrum.[4]

  • Ether (-O-CH₂-): The C-O stretching will be visible in the IR spectrum, and the methylene protons adjacent to the oxygen will be deshielded in the ¹H NMR spectrum.

  • Alkyl Halide (-CH(Br)-): The bromine atom will deshield the adjacent methine proton and carbon in the NMR spectra.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an essential tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] The IR spectrum is typically divided into the functional group region (4000-1200 cm⁻¹) and the fingerprint region (below 1200 cm⁻¹).[6] The fingerprint region contains complex vibrations characteristic of the molecule as a whole.[7]

Predicted IR Absorption Bands

The following table summarizes the expected characteristic absorption bands for 4-(2-Bromopropionyl)phenoxyacetic acid. The intensity of an absorption band is dependent on the polarity of the bond.[8][9]

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity Rationale and Notes
Carboxylic AcidO-H Stretch3300 - 2500Broad, StrongThe broadness is due to hydrogen bonding between carboxylic acid molecules. This is a highly characteristic band.
Aromatic C-HC-H Stretch3100 - 3000Medium to WeakAromatic C-H stretches appear at slightly higher frequencies than alkane C-H stretches.[5]
Aliphatic C-HC-H Stretch3000 - 2850MediumThese signals arise from the -CH₂-, -CH-, and -CH₃ groups.
Ketone C=OC=O Stretch~1685StrongThe carbonyl is conjugated with the aromatic ring, which lowers the stretching frequency from a typical aliphatic ketone (~1715 cm⁻¹).
Carboxylic Acid C=OC=O Stretch~1710StrongThis peak may overlap with the ketone C=O, but is typically at a slightly higher frequency. Dimerization can also influence this position.
Aromatic C=CC=C Stretch1600 - 1450Medium to WeakAromatic rings typically show multiple bands in this region.[3]
Ether C-OC-O Stretch1250 - 1000StrongAryl-alkyl ethers show a strong, characteristic absorption in this region.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-FTIR is a common and straightforward method for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid 4-(2-Bromopropionyl)phenoxyacetic acid sample onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum will be plotted as percent transmittance versus wavenumber (cm⁻¹).

Workflow for IR Spectral Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation Prep Clean ATR Crystal Background Acquire Background Spectrum Prep->Background Sample Apply Solid Sample Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Collect Spectrum (16-32 scans) Pressure->Acquire Process Plot %T vs. Wavenumber Acquire->Process Identify Identify Key Functional Group Bands Process->Identify Compare Compare with Reference Data Identify->Compare Confirm Confirm Structure Compare->Confirm

Caption: Standard workflow for ATR-IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, integration, and spin-spin coupling, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different proton environments and their neighboring protons.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Notes
-COOH11.0 - 12.0Singlet (broad)1HThe acidic proton is highly deshielded and its signal is often broad.[10] It does not couple with other protons.
Aromatic (Ha)~7.9Doublet2HThese protons are ortho to the electron-withdrawing acetyl group, causing a significant downfield shift. They will appear as a doublet due to coupling with Hb.[3]
Aromatic (Hb)~7.0Doublet2HThese protons are ortho to the electron-donating ether group, which shields them relative to Ha. They will appear as a doublet due to coupling with Ha. The para-substitution often leads to two symmetric sets of peaks that look like doublets.[3]
-CH(Br)-~5.3Quartet1HThis methine proton is deshielded by both the adjacent carbonyl group and the electronegative bromine atom. It will be split into a quartet by the three neighboring methyl protons.
-O-CH₂-~4.7Singlet2HThese methylene protons are deshielded by the adjacent oxygen atom. They are expected to be a singlet as there are no adjacent protons to couple with.
-CH₃~1.9Doublet3HThese methyl protons are adjacent to the methine group and will be split into a doublet.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.[11] In broadband decoupled spectra, each unique carbon atom typically appears as a single line.[12]

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale and Notes
Ketone C=O~195The ketone carbonyl carbon is highly deshielded and appears far downfield.[4][13]
Carboxylic Acid C=O~170The carboxylic acid carbonyl carbon is also deshielded, but typically less so than a ketone.[13]
Aromatic C-O~160The aromatic carbon directly attached to the ether oxygen is significantly deshielded.
Aromatic C-C=O~135The aromatic carbon attached to the acetyl group is a quaternary carbon and will also be deshielded.
Aromatic CH (ortho to C=O)~130These carbons are influenced by the electron-withdrawing nature of the carbonyl group.
Aromatic CH (ortho to -O-)~115These carbons are shielded by the electron-donating effect of the ether oxygen.
-O-CH₂-~65The methylene carbon is deshielded by the attached oxygen atom.
-CH(Br)-~40The methine carbon is deshielded by the attached bromine atom.
-CH₃~20The methyl carbon is in a typical aliphatic region.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-Bromopropionyl)phenoxyacetic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to ensure homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • The number of scans will depend on the sample concentration, but 8-16 scans are typical.

  • ¹³C NMR Acquisition:

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 or more) to achieve a good signal-to-noise ratio.[14]

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay) to obtain the frequency-domain spectrum.

    • Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Integrated Spectral Interpretation

The true power of spectroscopic analysis lies in the synergistic use of multiple techniques.

  • IR spectroscopy provides the initial confirmation of the key functional groups: the very broad O-H and two distinct C=O stretches confirm the carboxylic acid and ketone, while the strong C-O stretch confirms the ether linkage.

  • ¹H NMR spectroscopy then maps out the proton framework. The distinct downfield aromatic doublets confirm the para-substitution pattern. The quartet-doublet system for the bromopropionyl group (-CH(Br)CH₃) and the singlet for the phenoxyacetic acid methylene group (-OCH₂COOH) provide unambiguous evidence for these structural fragments. The integration values (2H:2H:1H:2H:3H) perfectly match the proposed structure.

  • ¹³C NMR spectroscopy provides the final piece of the puzzle by confirming the carbon skeleton. The presence of nine distinct signals (two of the aromatic carbons are chemically equivalent due to symmetry) aligns with the molecular formula. The downfield shifts of the two carbonyl carbons and the specific shifts for the oxygen- and bromine-bearing carbons solidify the structural assignment.

Together, these three spectroscopic methods provide a self-validating system for the structural elucidation and purity assessment of 4-(2-Bromopropionyl)phenoxyacetic acid, offering researchers high confidence in their material before proceeding with further applications in drug discovery and development.

References

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  • Doc Brown's Chemistry. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts. [Link]

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(2-Bromopropionyl)phenoxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the mass spectrometric analysis of 4-(2-Bromopropionyl)phenoxyacetic acid, a compound of interest in pharmaceutical research and solid-phase peptide synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the methodologies, expected outcomes, and validation considerations for the robust analysis of this molecule.

Introduction to 4-(2-Bromopropionyl)phenoxyacetic acid and its Analytical Significance

4-(2-Bromopropionyl)phenoxyacetic acid (Molecular Formula: C₁₁H₁₁BrO₄, Molecular Weight: 287.11 g/mol ) is a bifunctional molecule incorporating a phenoxyacetic acid moiety, an aromatic ketone, and a reactive α-bromo group.[1] Its application as a photolabile linker in solid-phase peptide synthesis underscores the need for precise and reliable analytical methods to characterize its purity, stability, and reaction kinetics. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for this purpose due to its high sensitivity, selectivity, and ability to provide structural information.[2]

This guide will elucidate the principles behind the mass spectrometric behavior of 4-(2-Bromopropionyl)phenoxyacetic acid, from ionization to fragmentation, and provide a detailed protocol for its analysis, grounded in established scientific principles and regulatory expectations.

Ionization and Expected Molecular Ions

The choice of ionization technique is critical for the successful analysis of 4-(2-Bromopropionyl)phenoxyacetic acid. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, with the selection depending on the specific analytical context and available instrumentation.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for the analysis of polar molecules like carboxylic acids.[3][4] In negative ion mode, deprotonation of the carboxylic acid group is expected to be the dominant ionization pathway, yielding the [M-H]⁻ ion. In positive ion mode, protonation can occur, though typically with lower efficiency for acidic molecules. The formation of adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), is also possible.[3][4]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and thermally stable compounds and can be a good alternative if ESI proves inefficient.[5] Ionization in APCI occurs in the gas phase through ion-molecule reactions.[5] For 4-(2-Bromopropionyl)phenoxyacetic acid, protonation to form [M+H]⁺ in positive ion mode and deprotonation to form [M-H]⁻ in negative ion mode are the expected outcomes.[5]

The Isotopic Signature of Bromine: A key characteristic in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] Consequently, the molecular ion and any bromine-containing fragment ions will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units and with nearly equal intensity.[6] This distinctive pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.

Predicted Fragmentation Pathways

Understanding the fragmentation of 4-(2-Bromopropionyl)phenoxyacetic acid is essential for structural confirmation and for developing selective quantitative methods using tandem mass spectrometry (MS/MS). The fragmentation is expected to be driven by the molecule's key functional groups: the carboxylic acid, the α-bromoketone, and the ether linkage.

Negative Ion Mode ([M-H]⁻) Fragmentation:

In negative ion mode ESI-MS/MS, the initial deprotonation at the carboxylic acid creates a carboxylate anion. Collision-induced dissociation (CID) of this precursor ion is likely to proceed through the following pathways:

  • Loss of CO₂: A common fragmentation for carboxylates is the neutral loss of carbon dioxide (44 Da).

  • Cleavage of the Ether Bond: The ether linkage can cleave, leading to the formation of a phenoxide ion.

  • α-Cleavage adjacent to the Carbonyl: Cleavage of the bond between the carbonyl carbon and the brominated carbon can occur.

Positive Ion Mode ([M+H]⁺) Fragmentation:

In positive ion mode, protonation can occur on the carbonyl oxygen or the ether oxygen. Fragmentation of the protonated molecule could involve:

  • Loss of H₂O: Dehydration is a common fragmentation pathway for molecules with hydroxyl or carbonyl groups.

  • α-Cleavage: Similar to negative mode, cleavage adjacent to the carbonyl group is expected. This is a common fragmentation pattern for ketones.

  • Loss of the Carboxymethyl Group: Cleavage of the ether bond can result in the loss of the carboxymethyl group.

The following diagram illustrates the predicted fragmentation pathways for the [M-H]⁻ ion:

fragmentation cluster_path1 Pathway 1: Decarboxylation cluster_path2 Pathway 2: Ether Cleavage cluster_path3 Pathway 3: α-Cleavage cluster_path4 Pathway 4: Bromine Loss M_H [M-H]⁻ m/z 285/287 F1 Fragment 1 m/z 241/243 M_H->F1 - CO₂ (44 Da) F2 Fragment 2 m/z 227/229 M_H->F2 - C₂H₂O₂ (58 Da) F3 Fragment 3 m/z 177 M_H->F3 - CH₃CHBr (108 Da) F4 Fragment 4 m/z 206 M_H->F4 - Br radical (79/81 Da)

Caption: Predicted Fragmentation Pathways of [M-H]⁻.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the quantitative analysis of 4-(2-Bromopropionyl)phenoxyacetic acid.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible LC-MS analysis. The goal is to extract the analyte from its matrix, remove interferences, and prepare it in a solvent compatible with the LC-MS system.[7][8]

  • Stock Solution Preparation: Accurately weigh a reference standard of 4-(2-Bromopropionyl)phenoxyacetic acid and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[9]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a solvent mixture similar in composition. These will be used to construct the calibration curve.

  • Sample Extraction (from a biological matrix, if applicable):

    • Protein Precipitation: For plasma or serum samples, a simple protein precipitation can be performed by adding 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex vigorously and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.[8]

    • Liquid-Liquid Extraction (LLE): Acidify the sample and extract with a water-immiscible organic solvent like ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., a mixed-mode anion exchange or reversed-phase sorbent) to retain the analyte while interferences are washed away. Elute the analyte with an appropriate solvent, evaporate, and reconstitute.

  • Final Dilution: Ensure the final concentration of the analyte in the prepared sample is within the linear range of the calibration curve.[9]

  • Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to remove any particulates that could clog the LC system.[8]

LC-MS/MS Instrumentation and Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method. These should be optimized for the specific instrument and application.

Parameter Setting Rationale
LC System
ColumnC18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)Good retention and separation for moderately polar small molecules.
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the carboxylic acid for better retention on the reversed-phase column.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient20% B to 95% B over 10 minutesA typical starting gradient for method development.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reproducibility.
Injection Volume5 µLA typical injection volume to avoid overloading the column.
MS System
Ionization ModeESI NegativeExpected to provide the highest sensitivity due to the acidic nature of the analyte.
Capillary Voltage3.5 kVTo be optimized for maximal signal.
Gas Temperature350 °CTo be optimized for efficient desolvation.
Gas Flow10 L/minTo be optimized for efficient desolvation.
Nebulizer Pressure45 psiTo be optimized for stable spray.
MS/MS TransitionsPrecursor Ion: m/z 285/287The deprotonated molecule with its isotopic partner.
Product Ions: To be determined experimentally based on the fragmentation pattern.Select the most intense and specific fragment ions for quantification and confirmation.
Collision EnergyTo be optimized for each transitionThe energy required to induce fragmentation.
Method Validation

A rigorous method validation is essential to ensure the reliability of the analytical data, especially in a drug development setting. The validation should be performed according to established guidelines such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[4][10][11][12][13][14][15][16]

The following parameters should be assessed:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14]

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[14]

  • Accuracy: The closeness of the measured value to the true value.[14]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[14]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The following diagram illustrates a typical workflow for LC-MS/MS method development and validation:

workflow cluster_dev Method Development cluster_val Method Validation (ICH/FDA Guidelines) cluster_analysis Sample Analysis dev1 Sample Preparation Optimization dev2 LC Method Optimization (Column, Mobile Phase, Gradient) dev1->dev2 dev3 MS Parameter Optimization (Ionization, Transitions, Energies) dev2->dev3 val1 Specificity & Selectivity dev3->val1 Proceed to Validation val2 Linearity & Range val1->val2 val3 Accuracy & Precision val2->val3 val4 LOD & LOQ val3->val4 val5 Robustness val4->val5 val6 Stability val5->val6 analysis1 Routine Sample Analysis val6->analysis1 Validated Method

Caption: LC-MS/MS Method Development and Validation Workflow.

Conclusion

The mass spectrometric analysis of 4-(2-Bromopropionyl)phenoxyacetic acid, when approached systematically, can yield highly reliable and informative data. A thorough understanding of its ionization and fragmentation behavior is key to developing a robust analytical method. By following the detailed protocol and adhering to established validation guidelines, researchers can confidently characterize and quantify this important molecule in various matrices, supporting its application in drug development and other scientific endeavors.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

  • FDA. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery.
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • National Center for Biotechnology Information. (n.d.). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]

  • ACS Publications. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

  • Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • Chemguide. (n.d.). mass spectra - the m+2 peak. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. [Link]

  • National Center for Biotechnology Information. (n.d.). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]

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A Technical Guide to 2-[4-(2-Bromopropanoyl)phenoxy]acetic Acid: A Photolabile Linker for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker is a critical determinant of the overall success of synthesizing complex peptides. The linker, the molecular bridge between the growing peptide chain and the solid support, dictates the conditions under which the final product is cleaved and recovered. Among the diverse array of linkers available, photolabile linkers offer a unique advantage: cleavage under mild and specific conditions using light, thereby avoiding the often harsh acidic or basic treatments that can compromise sensitive peptide structures. This guide provides a comprehensive technical overview of a specific phenacyl-type photolabile linker, 2-[4-(2-bromopropanoyl)phenoxy]acetic acid, for researchers and professionals engaged in peptide and medicinal chemistry.

Chemical Identity and Nomenclature

The compound with the common name 4-(2-Bromopropionyl)phenoxyacetic acid is systematically named according to IUPAC nomenclature as 2-[4-(2-bromopropanoyl)phenoxy]acetic acid . This nomenclature accurately describes the molecular architecture, highlighting the acetic acid moiety linked via an ether to a phenoxy group, which is in turn substituted at the para position with a 2-bromopropanoyl group.

For clarity and cross-referencing, a comprehensive list of its identifiers is provided below.

Identifier TypeIdentifier
Systematic IUPAC Name 2-[4-(2-bromopropanoyl)phenoxy]acetic acid
Common Name 4-(2-Bromopropionyl)phenoxyacetic acid
CAS Number 33254-93-2[1]
Molecular Formula C₁₁H₁₁BrO₄[1]
Molecular Weight 287.11 g/mol [1]
Synonyms PPOA Linker, 2-(4-(2-Bromopropanoyl)phenoxy)acetic acid, Acetic acid, 2-[4-(2-bromo-1-oxopropyl)phenoxy]-

Physicochemical Properties

Understanding the physicochemical properties of the linker is paramount for its effective application in SPPS.

PropertyValue
Melting Point 139-142 °C
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF, DCM, and THF.
Purity Typically ≥95% for commercial grades.[1]

Spectroscopic Data (Predicted)

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy ring (typically in the range of 6.9-7.9 ppm), the methylene protons of the acetic acid moiety (around 4.7 ppm), the methine proton of the bromopropanoyl group (a quartet), and the methyl protons (a doublet).

  • ¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the propionyl and acetic acid groups.

  • Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching of the ketone and the carboxylic acid, as well as C-O stretching vibrations of the ether and carboxylic acid groups, and aromatic C-H and C=C stretching.

The Chemistry of a Photolabile Linker: Mechanism of Action

2-[4-(2-Bromopropanoyl)phenoxy]acetic acid belongs to the family of phenacyl photolabile linkers. The core of its functionality lies in the α-keto-benzylic system, which is susceptible to photochemical cleavage.

The proposed mechanism for the photocleavage of phenacyl esters involves the absorption of UV light, typically in the range of 320-360 nm, which excites the phenacyl chromophore to a triplet state. This excited state can then undergo a series of intramolecular reactions, often involving a photo-Favorskii type rearrangement, leading to the cleavage of the ester bond connecting the linker to the synthesized molecule. The exact byproducts of the cleavage will depend on the reaction conditions, particularly the solvent used.

G cluster_0 Photocleavage Mechanism Resin Solid Support-Linker-Peptide UV UV Light (e.g., 350 nm) Resin->UV Irradiation Excited Excited State Linker* UV->Excited Cleavage Bond Cleavage Excited->Cleavage Products Cleaved Peptide + Linker Byproducts Cleavage->Products

Caption: General workflow of photocleavage in SPPS.

Application in Solid-Phase Peptide Synthesis: A Step-by-Step Workflow

The utility of 2-[4-(2-bromopropanoyl)phenoxy]acetic acid as a photolabile linker is realized through a multi-step process integral to the Fmoc-based SPPS strategy.

Synthesis of the Linker

While not commercially available from all suppliers, the synthesis of 2-[4-(2-bromopropanoyl)phenoxy]acetic acid can be approached through established organic chemistry reactions. A plausible synthetic route involves a Friedel-Crafts acylation of a suitable phenoxyacetic acid derivative.[2][3]

G cluster_synthesis Proposed Synthesis Route PhenoxyaceticAcid Phenoxyacetic Acid Product 2-[4-(2-bromopropanoyl)phenoxy]acetic acid PhenoxyaceticAcid->Product Friedel-Crafts Acylation AcylChloride 2-Bromopropionyl Chloride AcylChloride->Product LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Product

Caption: A potential synthetic pathway for the linker.

Attachment to Solid Support

The first step in SPPS is the covalent attachment of the linker to a suitable solid support, typically an aminomethylated resin such as aminomethyl-polystyrene. The carboxylic acid group of the linker is activated and then reacted with the amino groups on the resin to form a stable amide bond.

Protocol for Linker Attachment to Aminomethyl Resin:

  • Resin Swelling: Swell the aminomethyl resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 1-2 hours.

  • Linker Activation: In a separate vessel, dissolve 2-[4-(2-bromopropanoyl)phenoxy]acetic acid (2-4 equivalents relative to the resin loading) in DMF. Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Coupling: Add the activated linker solution to the swollen resin and agitate the mixture at room temperature for 2-12 hours.

  • Capping: After the coupling reaction, cap any unreacted amino groups on the resin using a capping solution (e.g., acetic anhydride and pyridine in DMF) to prevent the formation of deletion sequences in the subsequent peptide synthesis.

  • Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts. Dry the resin under vacuum.

G cluster_attachment Linker Attachment Workflow Swell 1. Swell Aminomethyl Resin Activate 2. Activate Linker Carboxyl Group Couple 3. Couple Linker to Resin Activate->Couple Cap 4. Cap Unreacted Amines Couple->Cap Wash 5. Wash and Dry Resin Cap->Wash

Caption: Workflow for attaching the linker to a solid support.

Peptide Chain Elongation

With the linker attached to the resin, the peptide is synthesized by sequential addition of Fmoc-protected amino acids. Each cycle involves two key steps:

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in DMF (typically 20%).

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling agent and then added to the resin to react with the newly deprotected N-terminus.

This cycle is repeated until the desired peptide sequence is assembled.

Photocleavage of the Peptide from the Resin

The final step is the release of the synthesized peptide from the solid support. This is where the photolabile nature of the linker is exploited.

General Protocol for Photocleavage:

  • Resin Preparation: After the final synthesis cycle, thoroughly wash the peptide-resin to remove all soluble reagents. Dry the resin under vacuum.

  • Irradiation: Suspend the dried peptide-resin in a suitable, UV-transparent solvent (e.g., a mixture of acetonitrile and water, or methanol). Irradiate the suspension with a UV lamp, typically with a wavelength centered around 350-365 nm. The duration of irradiation will depend on the scale of the synthesis and the specific peptide, and may range from a few hours to overnight.

  • Peptide Recovery: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with the same solvent to ensure complete recovery of the product.

  • Purification: The crude peptide in the filtrate can then be purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

It is crucial to perform pilot experiments to optimize the cleavage conditions for a specific peptide to maximize the yield and purity of the final product.

Advantages and Considerations

The use of 2-[4-(2-bromopropanoyl)phenoxy]acetic acid as a photolabile linker offers several advantages:

  • Mild Cleavage Conditions: Photocleavage avoids the use of strong acids (like trifluoroacetic acid) or bases, which is beneficial for peptides containing sensitive functional groups or post-translational modifications.

  • Orthogonality: The photolabile linker is stable to the reagents used in standard Fmoc-SPPS, providing excellent orthogonality.

However, researchers should also consider the following:

  • Photolabile Protecting Groups: Care must be taken if the peptide sequence contains other photolabile protecting groups to avoid their premature removal during linker cleavage.

  • Byproduct Removal: The byproducts of the linker cleavage need to be effectively separated from the desired peptide during purification.

  • Scalability: While effective at the lab scale, scaling up photochemical reactions can present challenges in ensuring uniform irradiation of the resin.

Conclusion

2-[4-(2-bromopropanoyl)phenoxy]acetic acid represents a valuable tool in the arsenal of the peptide chemist. Its photolabile nature allows for the mild and specific release of synthesized peptides from the solid support, making it particularly suitable for the preparation of sensitive and complex peptide molecules. By understanding its chemical properties, mechanism of action, and the practical aspects of its application in SPPS as outlined in this guide, researchers can effectively leverage this linker to advance their research and development efforts in the fields of chemistry, biology, and medicine.

References

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Ju, J., et al. (2002). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 99(3), 1410-1415. [Link]

  • Aapptec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]

  • Isidro-Llobet, A., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 527, 1-21.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Popik, V. V. (2010). 2-Hydroxyphenacyl ester: A new photoremovable protecting group. The Journal of Organic Chemistry, 75(21), 7296-7302. [Link]

  • NIST. 4-Bromophenylacetic acid. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

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The Dawn of Photocontrol: A Technical Chronicle of the Phenacyl Photolabile Linker

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Spatiotemporal Control in Chemistry and Biology

In the intricate dance of molecules that underpins life and defines chemical synthesis, the ability to command reactions in time and space is a coveted power. This guide delves into the history and core principles of a key player in this pursuit: the phenacyl photolabile linker. From its conceptual dawn to its modern-day applications in complex molecular caging and solid-phase synthesis, we will journey through the discovery, mechanistic understanding, and practical application of this versatile photochemical tool. As we dissect the nuances of its behavior, we will uncover the ingenuity of the chemists who first harnessed light to break chemical bonds with precision, paving the way for advancements in fields as diverse as drug delivery and proteomics.

Genesis: The Early Sparks of Photolabile Protecting Groups

The story of phenacyl photolabile linkers is intrinsically woven into the broader narrative of photoremovable protecting groups (PPGs). The concept of using light to cleave a covalent bond and unmask a functional group was a revolutionary step away from the classical reliance on chemical reagents. The pioneering work of Barltrop and Schofield in 1962, demonstrating the photolytic removal of a benzyloxycarbonyl group, ignited the field. However, it was the introduction of the ortho-nitrobenzyl (oNB) group that truly set the stage for the widespread adoption of "caged" compounds, a term coined in the late 1970s following the light-triggered release of ATP.[1] These early developments established the fundamental principle: a chromophore, upon absorbing light, could initiate a predictable chemical transformation, leading to the release of a protected molecule.

While the o-nitrobenzyl group became a workhorse in the field, the quest for alternative photolabile moieties with different photochemical properties and cleavage characteristics continued. It is within this context that the phenacyl group, a simple acetophenone derivative, emerged as a promising candidate.

The Phenacyl Moiety Takes Center Stage: From Protecting Group to Linker

The use of phenacyl esters as photoremovable protecting groups for carboxylic acids has been a subject of interest for several decades.[2] Early investigations into the photochemistry of ketones laid the groundwork for understanding how the absorption of light by the carbonyl group could trigger bond cleavage.

While a definitive, singular "discovery" paper for the phenacyl group as a linker in the modern sense is elusive in the historical literature, its application evolved from its established role as a protecting group. The transition from protecting a single functional group to serving as a cleavable tether in more complex synthetic strategies, such as solid-phase synthesis, was a gradual but significant conceptual leap. Reviews on photolabile linkers for solid-phase synthesis now routinely include phenacyl and p-alkoxyphenacyl derivatives as an important class of these tools.[3]

A significant milestone in the development of phenacyl-based photochemistry was the work of Sheehan and his contemporaries on the synthesis of penicillin. While not directly employing photolabile linkers, their efforts to develop novel protecting group strategies under mild conditions highlighted the pressing need for such tools in complex natural product synthesis.[4][5]

Unveiling the Mechanism: How Light Breaks the Phenacyl Bond

The cleavage of a phenacyl linker is not a simple, one-size-fits-all process. The underlying photochemical mechanism is highly dependent on the substitution pattern of the aromatic ring.

The Unsubstituted Phenacyl Group: A Tale of Two Pathways

For simple phenacyl esters, the story is more complex than a straightforward homolytic bond cleavage. The excited carbonyl group, typically in its triplet state, can initiate a reaction cascade. One established mechanism involves hydrogen abstraction from a hydrogen-donating solvent or additive by the excited carbonyl group.[2] This forms a ketyl radical intermediate, which then leads to the release of the carboxylic acid.

Another potential pathway, particularly in the absence of good hydrogen donors, is the Norrish Type II reaction. This intramolecular process involves the abstraction of a γ-hydrogen by the excited carbonyl oxygen, leading to a 1,4-biradical.[6] This biradical can then undergo cleavage to release the protected molecule.

Mechanism of Norrish Type II reaction for a phenacyl ester.
The Rise of the p-Hydroxyphenacyl (pHP) Linker: The Photo-Favorskii Rearrangement

A major advancement in phenacyl linker technology was the development of the p-hydroxyphenacyl (pHP) group. This derivative exhibits significantly cleaner and more efficient photochemistry due to a unique mechanistic pathway known as the photo-Favorskii rearrangement.[7]

Upon photoexcitation, the p-hydroxyphenacyl ester undergoes a skeletal rearrangement, leading to the formation of p-hydroxyphenylacetic acid as a major byproduct and the release of the caged molecule.[7] This process is highly efficient and avoids many of the side reactions associated with other photolabile groups. The reaction is believed to proceed through a short-lived triplet state.[8]

Photo_Favorskii cluster_0 Photo-Favorskii Rearrangement pHP p-Hydroxyphenacyl Ester (Ground State) pHP_excited Excited Triplet State pHP->pHP_excited Intermediate Spiro-dienone Intermediate pHP_excited->Intermediate Rearrangement Products p-Hydroxyphenylacetic Acid + Released Molecule Intermediate->Products Solvent Attack

Simplified mechanism of the photo-Favorskii rearrangement.

The efficiency of the photo-Favorskii rearrangement is influenced by the pH of the medium. Deprotonation of the phenolic hydroxyl group can lead to a decrease in the quantum yield of release.[7]

Synthesis and Application: A Practical Guide

The versatility of phenacyl photolabile linkers stems from their straightforward synthesis and their ability to be attached to a variety of functional groups.

Synthesis of Phenacyl Bromide: The Gateway Reagent

The most common precursor for the synthesis of phenacyl linkers is phenacyl bromide (α-bromoacetophenone). It is typically synthesized by the bromination of acetophenone.

Experimental Protocol: Synthesis of Phenacyl Bromide

  • Reaction Setup: In a well-ventilated fume hood, dissolve acetophenone in a suitable solvent such as diethyl ether or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Reaction Monitoring: The disappearance of the bromine color indicates the progress of the reaction. The reaction can also be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water to quench any unreacted bromine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Attachment to Carboxylic Acids: Formation of Phenacyl Esters

Phenacyl esters are readily prepared by the reaction of a carboxylic acid with phenacyl bromide in the presence of a base.

Experimental Protocol: Synthesis of a Phenacyl Ester

  • Salt Formation: Dissolve the carboxylic acid in a suitable solvent (e.g., DMF, acetone). Add a base, such as triethylamine or potassium carbonate, to form the carboxylate salt in situ.

  • Esterification: To the stirred solution of the carboxylate salt, add a solution of phenacyl bromide in the same solvent.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude phenacyl ester can be purified by column chromatography or recrystallization.

A Comparative Look: Phenacyl Derivatives and Their Photochemical Properties

The utility of a photolabile linker is defined by its photochemical properties. The table below provides a comparative overview of different phenacyl derivatives.

Phenacyl DerivativeTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Key Features & Byproducts
Unsubstituted Phenacyl ~300-3500.1 - 0.3Cleavage via hydrogen abstraction or Norrish Type II. Byproducts can include acetophenone.
p-Methoxyphenacyl ~310-3600.2 - 0.4Electron-donating group can increase quantum yield. Byproducts include p-methoxyacetophenone.
p-Hydroxyphenacyl (pHP) ~300-3600.1 - 0.4 (pH dependent)Clean and efficient cleavage via photo-Favorskii rearrangement. Byproduct is p-hydroxyphenylacetic acid.[7]
o-Hydroxyphenacyl ~350-3800.1 - 0.3Red-shifted absorption compared to pHP. Cleavage proceeds from a short-lived triplet state.[8]

Note: Quantum yields are highly dependent on the leaving group, solvent, and pH. The values provided are general ranges.

The Future of Photocontrol: Evolving the Phenacyl Platform

The journey of the phenacyl photolabile linker is far from over. Current research focuses on developing new derivatives with improved properties, such as:

  • Red-shifted absorption: Shifting the cleavage wavelength to the visible or near-infrared region would allow for deeper tissue penetration and reduced phototoxicity in biological applications.

  • Two-photon absorption: Designing linkers that can be cleaved by the simultaneous absorption of two lower-energy photons offers unprecedented spatiotemporal resolution.

  • Orthogonal cleavage: Developing a toolbox of phenacyl derivatives that can be selectively cleaved with different wavelengths of light would enable the sequential release of multiple molecules.

The phenacyl photolabile linker, born from the fundamental principles of photochemistry, continues to be a powerful tool for chemists and biologists. Its rich history and evolving capabilities promise a bright future for the precise, light-mediated control of molecular function.

References

  • Givens, R. S., et al. (2012). p-Hydroxyphenacyl photoremovable protecting groups—Robust photochemistry despite substituent diversity. Beilstein Journal of Organic Chemistry, 8, 289-301.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
  • Ngoy, B. P., et al. (2012). 2-Hydroxyphenacyl ester: a new photoremovable protecting group. Photochemical & Photobiological Sciences, 11(7), 1135-1143.
  • Sheehan, J. C. (1957). The Synthesis of Penicillin V. Journal of the American Chemical Society, 79(5), 1262–1263.
  • Sheehan, J. C., & Henery-Logan, K. R. (1959). The Total Synthesis of Penicillin V. Journal of the American Chemical Society, 81(12), 3089–3094.
  • Wagner, P. J. (1989). Norrish type II photoelimination. Accounts of Chemical Research, 22(3), 83-91.
  • SynArchive. (n.d.). Synthesis of Penicillin V by John C. Sheehan (1957). Retrieved from [Link]

  • Mikkelsen, R. J., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis.
  • Klán, P., & Wirz, J. (2009).
  • Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (1), 125-142.
  • Falvey, D. E. (1996). Photo-removable protecting groups in organic synthesis.
  • Givens, R. S., & Rubina, M. (2015). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 14(11), 1957-1975.
  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: a pleasant way to trigger biological processes. Photochemical & Photobiological Sciences, 1(7), 441-458.
  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Lawrence, D. S. (2005). The preparation and in situ applications of caged compounds. Current Opinion in Chemical Biology, 9(6), 570-575.
  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na: K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929-1935.
  • Barltrop, J. A., & Schofield, P. (1962). Photosensitive Protective Groups. Tetrahedron Letters, 3(16), 697-699.
  • Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333-6335.
  • Sheehan, J. C., & Umezawa, K. (1973). Phenacyl- and substituted phenacyl-protected amino acids in peptide synthesis. The Journal of Organic Chemistry, 38(21), 3771-3774.
  • Wang, S. S. (1975). p-Alkoxybenzyl alcohol resin and p-alkoxybenzyloxycarbonylhydrazide resin for solid phase synthesis of protected peptide fragments. Journal of the American Chemical Society, 97(14), 4137-4141.
  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of protected peptide acids. Tetrahedron Letters, 16(4), 301-304.
  • Pillai, V. N. R. (1980). Photoremovable protecting groups in organic synthesis. Synthesis, 1980(1), 1-26.
  • Corrie, J. E., & Trentham, D. R. (1993). Caged compounds and related photolabile protecting groups. In Bioorganic photochemistry (Vol. 2, pp. 243-305). Springer, Berlin, Heidelberg.
  • Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic studies in biology: phototriggers, photoswitches and caged biomolecules. John Wiley & Sons.

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An In-depth Technical Guide on the Safety and Handling of 4-(2-Bromopropionyl)phenoxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-(2-Bromopropionyl)phenoxyacetic acid, tailored for researchers, scientists, and drug development professionals. Drawing upon established safety protocols for structurally related compounds and general principles of laboratory safety, this document aims to equip the user with the necessary knowledge to handle this reagent responsibly and effectively in a research setting.

Chemical and Physical Properties

4-(2-Bromopropionyl)phenoxyacetic acid is a bifunctional molecule featuring a phenoxyacetic acid moiety and an α-bromopropionyl group. This unique structure underpins its utility in specialized chemical applications.

PropertyValueSource
CAS Number 33254-93-2N/A
Molecular Formula C₁₁H₁₁BrO₄N/A
Molecular Weight 287.11 g/mol N/A
Appearance Typically a white to off-white solid[1]
Melting Point 139-142 °CN/A
Solubility Generally soluble in common organic solvents such as ethanol, methanol, and DMSO; limited solubility in water.[1]

Hazard Identification and GHS Classification

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Therefore, it is prudent to handle 4-(2-Bromopropionyl)phenoxyacetic acid with the assumption that it possesses a similar hazard profile.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the first line of defense against exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles with side shields are required to protect against splashes. A face shield may be necessary when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A laboratory coat that closes at the front and has long sleeves is essential. Ensure that shoes are closed-toed.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, or if working outside of a fume hood.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

Handling
  • Ventilation: Always handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Preventing Contact: Avoid direct contact with skin, eyes, and clothing.

  • Dust and Aerosol Formation: Take measures to prevent the formation of dust and aerosols during handling.

  • Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Conditions: Keep in a cool, dry place away from direct sunlight and sources of ignition. Given its use as a photolabile linker, protection from light is crucial to maintain its chemical integrity[3][4].

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines, as the α-bromoketone moiety is susceptible to nucleophilic attack[5].

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release and Decontamination

In the case of a spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Decontaminate: Wipe the area with a suitable solvent (e.g., acetone, ethanol), followed by washing with soap and water. For α-bromoketones, decontamination can also be achieved using a solution of sodium hypochlorite (bleach) or an enzymatic detergent[6].

  • Collect: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

Disposal Considerations

4-(2-Bromopropionyl)phenoxyacetic acid is a halogenated organic compound and must be disposed of as hazardous waste.

  • Segregation: Do not mix with non-halogenated waste. Keep in a dedicated, labeled container for halogenated organic waste[7][8][9].

  • Disposal Method: The primary method of disposal for halogenated organic waste is incineration at a licensed hazardous waste facility[7][9].

  • Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.

Reactivity and Incompatibilities

The reactivity of this compound is primarily dictated by the α-bromoketone functional group.

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack by a variety of nucleophiles, including amines, thiols, and carboxylates[5].

  • Light Sensitivity: As a photolabile compound, it can undergo cleavage upon exposure to UV light[10][11].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.

Applications in a Research Context

Understanding the intended use of a reagent provides critical context for its safe handling.

Photolabile Linker in Solid-Phase Peptide Synthesis (SPPS)

Photolabile linkers are valuable tools in SPPS as they allow for the cleavage of the synthesized peptide from the solid support under mild conditions using UV light, avoiding the use of harsh chemical reagents[10][11][12].

SPPS_Workflow Resin Solid Support (Resin) Linker Attach Photolabile Linker (4-(2-Bromopropionyl)phenoxyacetic acid) Resin->Linker AA1 Couple First Protected Amino Acid Linker->AA1 Deprotect1 Deprotect AA1->Deprotect1 AA2 Couple Second Protected Amino Acid Deprotect1->AA2 Repeat Repeat Cycles (Deprotection & Coupling) AA2->Repeat Peptide Fully Assembled Peptide on Resin Repeat->Peptide Cleave Photolytic Cleavage (UV Light) Peptide->Cleave Purify Purify Peptide Cleave->Purify Analysis Analyze Peptide Purify->Analysis

Workflow for Solid-Phase Peptide Synthesis using a photolabile linker.
Protein Tyrosine Phosphatase (PTP) Inhibitor

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in various diseases, making them attractive drug targets[13]. 4-(2-Bromopropionyl)phenoxyacetic acid and its analogs can act as PTP inhibitors. The phenoxyacetic acid moiety often mimics the phosphotyrosine substrate, while the reactive α-bromoketone can covalently modify a cysteine residue in the active site of the PTP, leading to irreversible inhibition[14][15].

PTP_Inhibition cluster_PTP PTP Active Site cluster_Binding Binding & Reaction PTP PTP Enzyme (with active site Cysteine) BoundComplex Inhibitor Binds to Active Site PTP->BoundComplex Competitive Binding Inhibitor 4-(2-Bromopropionyl)phenoxyacetic acid Inhibitor->BoundComplex Substrate Phosphotyrosine Substrate Substrate->PTP Normal Catalysis CovalentBond Covalent Bond Formation (Alkylation of Cysteine) BoundComplex->CovalentBond InactivePTP Inactive PTP CovalentBond->InactivePTP

Mechanism of irreversible PTP inhibition by covalent modification.

Conclusion

4-(2-Bromopropionyl)phenoxyacetic acid is a valuable research chemical with important applications. Its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and harness the full potential of this versatile compound in their scientific endeavors.

References

  • Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Hazardous Waste Segreg
  • Formulation and stability testing of photolabile drugs. PubMed. [Link]

  • The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry. [Link]

  • Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

  • α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't. National Institutes of Health. [Link]

  • Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. PubMed. [Link]

  • Formulation and stability testing of photolabile drugs. Request PDF. [Link]

  • Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Inhibition of the Hematopoietic Protein Tyrosine Phosphatase by Phenoxyacetic Acids. National Institutes of Health. [Link]

  • Seeking advice on safe handling of chemicals for an obscure alternative photographic process. Reddit. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Unknown Source.
  • What are PTPs inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Photolabile Linkers for Solid-Phase Synthesis. Request PDF. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. YouTube. [Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]

  • Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery. PubMed. [Link]

  • Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. YouTube. [Link]

  • 2-(4-Bromo-2-formylphenoxy)acetic acid. PubChem. [Link]

  • Understanding the Chemical Properties of 2-(4-Bromothiophen-2-yl)acetic Acid. Unknown Source.
  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. [Link]

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Methodological & Application

Application Notes and Protocols for 4-(2-Bromopropionyl)phenoxyacetic Acid in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Tool for Advanced Peptide Synthesis

In the landscape of modern peptide science, the strategic modification of peptide structures is paramount for enhancing their therapeutic potential. 4-(2-Bromopropionyl)phenoxyacetic acid emerges as a versatile, bifunctional reagent within the Fmoc Solid-Phase Peptide Synthesis (SPPS) workflow. Its unique architecture, featuring a carboxylic acid for resin immobilization and a reactive α-bromo ketone, primarily positions it as a photolabile linker adept for the on-resin synthesis of head-to-tail cyclic peptides. The phenoxyacetic acid moiety, upon esterification to a solid support, is susceptible to photolytic cleavage, offering a mild and orthogonal method for releasing the final peptide product. This attribute is particularly advantageous for sensitive peptide sequences that may be compromised by harsh acidic cleavage conditions.[1]

This guide provides a comprehensive overview of the application of 4-(2-Bromopropionyl)phenoxyacetic acid in Fmoc SPPS, detailing its utility as a photolabile linker for peptide cyclization and outlining protocols for its implementation.

Chemical Principle: The Dual Reactivity of a Specialized Linker

The functionality of 4-(2-Bromopropionyl)phenoxyacetic acid is rooted in its two key reactive sites:

  • Carboxylic Acid: This group allows for the covalent attachment of the linker to an appropriate solid support, typically an aminomethylated resin, via a stable amide bond. This forms the anchor point for the subsequent step-wise assembly of the peptide chain using standard Fmoc-SPPS protocols.

  • α-Bromo Ketone: This electrophilic moiety serves as a reactive handle for intramolecular reactions. Following the assembly of the linear peptide, the deprotected N-terminal amine can nucleophilically attack the carbon bearing the bromine atom, leading to the formation of a cyclic peptide. This on-resin cyclization strategy is highly efficient due to the pseudo-dilution effect, which minimizes intermolecular side reactions.[2] The resulting linkage is then cleaved photolytically to release the cyclic peptide.

PART 1: Application as a Photolabile Linker for Head-to-Tail Cyclic Peptide Synthesis

This section details the primary application of 4-(2-Bromopropionyl)phenoxyacetic acid as a photolabile linker for the on-resin synthesis of cyclic peptides.

Experimental Workflow

The overall workflow for the synthesis of a head-to-tail cyclic peptide using this linker is depicted below.

workflow A 1. Linker Attachment to Resin B 2. First Fmoc-Amino Acid Loading A->B C 3. Peptide Chain Elongation (Fmoc-SPPS) B->C D 4. N-Terminal Fmoc Deprotection C->D E 5. On-Resin Intramolecular Cyclization D->E F 6. Photolytic Cleavage E->F G 7. Purification and Analysis F->G

Caption: General workflow for cyclic peptide synthesis.

Detailed Protocols

Protocol 1: Attachment of 4-(2-Bromopropionyl)phenoxyacetic Acid to Aminomethyl Resin

This protocol describes the covalent attachment of the linker to a standard aminomethyl-functionalized solid support.

Materials:

  • Aminomethylated Polystyrene Resin (e.g., AM-PS resin)

  • 4-(2-Bromopropionyl)phenoxyacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the aminomethyl resin (1 eq, based on substitution) in DMF for 1 hour in a reaction vessel.

  • In a separate vial, dissolve 4-(2-Bromopropionyl)phenoxyacetic acid (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

  • Drain the DMF from the swollen resin and add the activated linker solution.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Monitor the reaction completion using a qualitative test for free amines (e.g., Kaiser test). A negative test indicates complete coupling.

  • Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

  • Wash the resin extensively with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum.

Protocol 2: Loading of the First Fmoc-Amino Acid

This protocol details the esterification of the first Fmoc-protected amino acid to the hydroxyl group that is formed upon attachment of the linker to the resin.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-amino acid

  • DIC

  • 4-(Dimethylamino)pyridine (DMAP)

  • DMF

  • DCM

Procedure:

  • Swell the linker-functionalized resin in DMF for 1 hour.

  • In a separate vial, dissolve the Fmoc-amino acid (4 eq relative to resin loading) and DMAP (0.1 eq) in DMF.

  • Add DIC (4 eq) to the amino acid solution and allow it to pre-activate for 10 minutes.

  • Drain the DMF from the resin and add the activated amino acid solution.

  • Agitate the reaction mixture at room temperature for 2-4 hours.[3]

  • After the coupling, wash the resin with DMF (3x) and DCM (3x).

  • Perform a quantitative Fmoc determination to assess the loading efficiency.[4]

Protocol 3: On-Resin Head-to-Tail Cyclization

This is the key step where the linear peptide is cyclized while still attached to the solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • DIPEA or another non-nucleophilic base

  • DMF

Procedure:

  • Following the final Fmoc deprotection of the linear peptide sequence, wash the resin extensively with DMF to remove all traces of piperidine.

  • Swell the resin in DMF.

  • Add a solution of DIPEA (5-10 eq) in DMF to the resin. The base facilitates the intramolecular nucleophilic attack of the N-terminal amine on the α-bromo ketone.

  • Agitate the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.

  • Upon completion of the cyclization, wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess base and byproducts.

Protocol 4: Photolytic Cleavage of the Cyclic Peptide

This protocol describes the release of the cyclic peptide from the solid support using UV irradiation.

Materials:

  • Cyclized peptide-resin

  • A suitable solvent for swelling the resin and dissolving the cleaved peptide (e.g., a mixture of DCM/methanol or acetonitrile/water).

  • UV photoreactor (typically with a lamp emitting at ~365 nm).[5][6]

Procedure:

  • Swell the dried, cyclized peptide-resin in the chosen solvent system in a quartz reaction vessel.

  • Irradiate the suspension with UV light (e.g., 365 nm) with gentle agitation. The duration of irradiation will depend on the specific peptide and the intensity of the light source, but typically ranges from 1 to 4 hours.[5][7]

  • After irradiation, filter the resin and collect the filtrate containing the cleaved cyclic peptide.

  • Wash the resin with additional solvent to ensure complete recovery of the product.

  • Combine the filtrates and evaporate the solvent to obtain the crude cyclic peptide.

  • The crude product can then be purified by standard techniques such as HPLC.

Mechanism of Photocleavage

The photolytic cleavage of the phenoxyacetic acid linker is believed to proceed through a photo-Favorskii type rearrangement upon excitation with UV light.

photocleavage cluster_0 Resin-Bound Cyclic Peptide cluster_1 UV Light (hv) cluster_2 Cleavage Products A Resin-Linker-Peptide(cyclic) B ~365 nm C Free Cyclic Peptide B->C Photolysis D Linker Byproduct B->D

Caption: Simplified photocleavage process.

PART 2: Potential Application in Site-Specific Peptide Modification

While its primary utility is as a photolabile linker, the α-bromo ketone functionality of 4-(2-Bromopropionyl)phenoxyacetic acid can also be exploited for the site-specific modification of peptides. This involves coupling the linker to a nucleophilic amino acid side chain that is already part of the peptide sequence.

Targeting Nucleophilic Residues

The most likely targets for alkylation by the α-bromo ketone are the side chains of Cysteine and Histidine due to their high nucleophilicity.

  • Cysteine: The thiol group of a cysteine residue is a potent nucleophile and will readily react with the α-bromo ketone to form a stable thioether bond. This reaction is typically performed under basic conditions to deprotonate the thiol.

  • Histidine: The imidazole side chain of histidine can also be alkylated, although the reaction may be slower and potentially less specific than with cysteine, with the possibility of alkylation at either of the two nitrogen atoms.

Illustrative Reaction Scheme

modification cluster_0 Peptide with Nucleophilic Residue cluster_1 4-(2-Bromopropionyl)phenoxyacetic acid cluster_2 Modified Peptide A Peptide-SH (Cys) B Br-CO-Linker-COOH C Peptide-S-CO-Linker-COOH B->C Alkylation

Caption: Alkylation of a cysteine residue.

This modification introduces a handle (the carboxylic acid of the linker) that can be used for further conjugation, for example, to carrier proteins or other molecules of interest.

Critical Parameters and Optimization

  • Solvent Choice: DMF is the solvent of choice for most steps due to its excellent swelling properties for polystyrene resins and its ability to dissolve most reagents.

  • Base Selection: For the on-resin cyclization, a non-nucleophilic base such as DIPEA is crucial to avoid competing reactions with the α-bromo ketone.

  • Reaction Monitoring: The use of qualitative tests like the Kaiser test for monitoring coupling reactions is highly recommended to ensure the complete formation of each peptide bond.

  • Photocleavage Conditions: The wavelength and duration of UV irradiation may need to be optimized for each specific peptide to maximize cleavage efficiency and minimize potential phot-damage to the peptide.[8] It is advisable to perform a small-scale trial to determine the optimal cleavage time.

  • Side Reactions: During on-resin cyclization, intermolecular dimerization can occur, although it is minimized by the pseudo-dilution effect.[2] Performing the cyclization at a lower resin loading can further favor the intramolecular reaction.

Quantitative Data Summary

Parameter Recommendation Rationale
Linker to Resin Ratio 3 equivalentsTo ensure complete coupling to the aminomethyl sites on the resin.
First Amino Acid Loading 4 equivalents of Fmoc-AA, DIC, and 0.1 eq DMAPTo drive the esterification reaction to completion.
Cyclization Base 5-10 equivalents of DIPEATo facilitate deprotonation of the N-terminal amine without acting as a competing nucleophile.
Photocleavage Wavelength ~365 nmThis wavelength is commonly used for the cleavage of phenacyl-type photolabile linkers and minimizes damage to the peptide.[5]

Conclusion

4-(2-Bromopropionyl)phenoxyacetic acid is a valuable and versatile tool for Fmoc SPPS, primarily serving as a photolabile linker for the efficient on-resin synthesis of head-to-tail cyclic peptides. The mild, orthogonal cleavage conditions afforded by its photolabile nature make it particularly suitable for the synthesis of sensitive or complex cyclic peptides. While its application as a side-chain modifying agent is also feasible, its utility as a cyclization-cleavage linker represents its most significant contribution to advanced peptide synthesis. Careful optimization of reaction conditions, particularly for the cyclization and photocleavage steps, will ensure high yields and purity of the final cyclic peptide product.

References

  • Peptideweb.com. Loading protocols. [Link]

  • Alcaro, M. C., Sabatino, G., Uziel, J., Chelli, M., Ginanneschi, M., Rovero, P., & Papini, A. M. (2004). On-resin head-to-tail cyclization of cyclotetrapeptides: optimization of crucial parameters. Journal of peptide science, 10(4), 218–228.
  • Appel, E. A., Tibbitt, M. W., Webber, M. J., Mattix, B. A., Veiseh, O., & Langer, R. (2015). UV-responsive cyclic peptide progelator bioinks.
  • Katayama, H., & Hojo, H. (2018). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Organic & Biomolecular Chemistry, 16(44), 8568-8573.
  • Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. [Link]

  • Request PDF. Intramolecular Cyclization Side Reactions. [Link]

  • Anseth, K. S., & Klok, H. A. (2016). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Polymer Chemistry, 7(43), 6595-6605.
  • Aapptec Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]

  • Biotage. P250-biotage-evaluation-on-resin-head-to-tail-cyclization-protocols-peptides-automated-synthesizers.pdf. [Link]

  • Wang, P., Li, X., & Li, Z. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2105.
  • Zhang, W., & He, X. (2013). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Current Organic Chemistry, 17(20), 2336-2349.
  • Henderson, J. M., & Allison, J. (2020). Photolysis of the peptide bond at 193 and 222 nm. The Journal of Physical Chemistry B, 124(34), 7349-7356.
  • Hacker, D. E., Almohaini, M., Anbazhagan, A., Ma, Z., & Hartman, M. C. T. (2015). Peptide and peptide library cyclization via bromomethylbenzene derivatives. Methods in molecular biology, 1248, 105–117.
  • ResearchGate. On-resin head-to-tail cyclization of cyclotetrapeptides: Optimization of crucial parameters. [Link]

  • Ge, N. H., & Koder, R. L. (2011). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. ACS chemical biology, 6(8), 788–792.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • ResearchGate. A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-terminal Thioesters. [Link]

  • ChemRxiv. Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. [Link]

  • YouTube. (2021, March 17). Lecture 17 Solid Phase Peptide Synthesis. [Link]

  • Aapptec Peptides. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • bioRxiv. Head-to-tail peptide cyclization: new directions and application to urotensin II and Nrf2. [Link]

  • Ando, K., & Kawakami, T. (2018). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Organic letters, 20(15), 4531–4535.
  • Royal Society of Chemistry. Direct synthesis of cyclic lipopeptides using intramolecular native chemical ligation and thiol–ene CLipPA chemistry. [Link]

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The Phenacyl Linker: A Detailed Protocol for Traceless Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker—the chemical moiety connecting the nascent peptide chain to the insoluble resin—is a critical determinant of the overall success and strategy of the synthesis. Among the diverse array of available linkers, the phenacyl linker occupies a unique niche as a photolabile and reductively cleavable handle, offering an orthogonal strategy for peptide release under mild, non-acidic conditions. This attribute is particularly advantageous for the synthesis of peptides with acid-sensitive modifications or for the preparation of protected peptide fragments for convergent synthesis strategies.

This comprehensive guide provides a detailed protocol for the utilization of the phenacyl linker in Fmoc-based SPPS, from the initial attachment of the first amino acid to the final cleavage of the desired peptide. The protocols and discussions herein are grounded in established chemical principles and aim to provide both the "how" and the "why" behind each step, empowering researchers to not only follow the procedure but also to troubleshoot and adapt it to their specific needs.

I. Principles of Phenacyl Linker Chemistry in SPPS

The phenacyl linker is typically introduced onto the solid support as an α-halo-substituted acetophenone, most commonly as an α-bromophenacyl group. The synthesis of the peptide proceeds via the standard Fmoc/tBu strategy, with the peptide chain being assembled in the C-to-N direction.[1] The phenacyl ester bond, which anchors the C-terminal amino acid to the resin, is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine) and the reagents used for amino acid coupling.[2]

The key feature of the phenacyl linker is its susceptibility to cleavage under two distinct sets of mild conditions:

  • Photolytic Cleavage: The ester linkage can be cleaved by irradiation with UV light, typically in the range of 320-365 nm.[3][4] This process is traceless, meaning the peptide is released with a free C-terminal carboxylic acid without any residual linker fragments.

  • Reductive Cleavage: The phenacyl ester can also be cleaved by reduction, most commonly using zinc dust in the presence of acetic acid.[5][6] This method also yields the free carboxylic acid.

This dual-cleavage capability provides significant flexibility in the synthetic strategy.

II. Experimental Workflow: From Resin to Purified Peptide

The overall workflow for peptide synthesis using a phenacyl linker is depicted below. Each stage will be elaborated upon in the detailed protocols that follow.

Peptide_Synthesis_Workflow Resin_Prep Resin Preparation (Swelling) AA1_Loading Loading of the First Fmoc-Amino Acid Resin_Prep->AA1_Loading Capping Capping of Unreacted Sites (Optional but Recommended) AA1_Loading->Capping Elongation Peptide Chain Elongation (Fmoc-SPPS Cycles) Capping->Elongation Cleavage Cleavage from Resin (Photolytic or Reductive) Elongation->Cleavage Workup Peptide Precipitation & Work-up Cleavage->Workup Purification Purification & Analysis (e.g., HPLC, MS) Workup->Purification

Figure 1. General workflow for peptide synthesis using a phenacyl linker.

Part 1: Preparation and Loading of the First Amino Acid

The successful attachment of the first amino acid to the phenacyl-functionalized resin is crucial for the entire synthesis. The most common method involves the esterification of the carboxylate of the first Fmoc-protected amino acid with the α-bromo group of the phenacyl linker on the resin. The use of a cesium salt of the amino acid is highly recommended to enhance the reaction rate and minimize side reactions.[7][8]

Protocol 1.1: Preparation of Fmoc-Amino Acid Cesium Salt

Rationale: The cesium salt of the Fmoc-amino acid is more nucleophilic than the corresponding carboxylic acid, facilitating the SN2 reaction with the α-bromophenacyl resin. This method generally leads to higher loading efficiencies and minimizes racemization.

Reagent/MaterialQuantityPurpose
Fmoc-amino acid1.2 equivalents (relative to resin capacity)The first amino acid to be attached.
Cesium carbonate (Cs₂CO₃)0.6 equivalentsTo form the cesium salt of the amino acid.
Methanol (MeOH)To dissolve reagentsSolvent for salt formation.
DioxaneFor azeotropic removal of waterTo ensure anhydrous conditions.

Procedure:

  • Dissolve the Fmoc-amino acid in a minimal amount of methanol.

  • Add an aqueous solution of cesium carbonate (0.6 equivalents) dropwise while stirring. The pH should be approximately 7.

  • Evaporate the solution to dryness under reduced pressure.

  • To ensure the salt is anhydrous, add dioxane and evaporate to dryness again. Repeat this step once more.

  • The resulting white solid is the Fmoc-amino acid cesium salt, which should be used immediately or stored in a desiccator.

Protocol 1.2: Attachment of the First Amino Acid to α-Bromophenacyl Resin

Rationale: This step involves the nucleophilic substitution of the bromide on the resin by the cesium carboxylate of the Fmoc-amino acid. The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.

Reagent/MaterialQuantityPurpose
α-Bromophenacyl resin1.0 equivalentThe solid support with the linker.
Fmoc-amino acid cesium salt1.2 equivalentsThe activated first amino acid.
N,N-Dimethylformamide (DMF)To swell the resin and dissolve reagentsReaction solvent.
Potassium Iodide (KI) (optional)0.1 equivalentsCatalyst to promote the substitution.

Procedure:

  • Swell the α-bromophenacyl resin in DMF for at least 1 hour in a reaction vessel.

  • Drain the DMF and add a solution of the Fmoc-amino acid cesium salt (1.2 equivalents) in DMF to the swollen resin.

  • If desired, add a catalytic amount of potassium iodide (0.1 equivalents).

  • Heat the reaction mixture to 50°C and agitate (e.g., using a shaker or nitrogen bubbling) overnight.

  • After the reaction is complete, allow the resin to cool to room temperature.

  • Filter the resin and wash it thoroughly with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), and finally with dichloromethane (DCM) (3x).

  • Dry the resin under vacuum.

Determining Loading Capacity

It is essential to determine the loading of the first amino acid to accurately calculate the required amounts of reagents for the subsequent coupling steps. This can be done by spectrophotometrically quantifying the amount of Fmoc group cleaved from a known weight of resin.

Part 2: Peptide Chain Elongation

Once the first amino acid is successfully attached, the peptide chain is elongated using standard Fmoc-SPPS protocols.[2][9] Each cycle consists of two main steps: Fmoc deprotection and coupling of the next Fmoc-amino acid.

Protocol 2.1: Fmoc Deprotection

Rationale: The base-labile Fmoc group is removed to expose the N-terminal amine for the next coupling reaction. Piperidine is the most common base used for this purpose.

Reagent/MaterialQuantityPurpose
20% Piperidine in DMFAs neededTo remove the Fmoc protecting group.
DMFAs neededWashing solvent.

Procedure:

  • Swell the peptide-resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes with agitation.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2.2: Amino Acid Coupling

Rationale: The carboxylic acid of the incoming Fmoc-amino acid is activated to form a reactive species that readily reacts with the free N-terminal amine on the growing peptide chain. A variety of coupling reagents can be used.

Reagent/MaterialQuantityPurpose
Fmoc-amino acid3-5 equivalentsThe next amino acid in the sequence.
Coupling Reagent (e.g., HBTU, HATU)3-5 equivalentsTo activate the carboxylic acid.
Base (e.g., DIPEA)6-10 equivalentsTo neutralize and activate.
DMFAs neededReaction and washing solvent.

Procedure:

  • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) by dissolving it in DMF with the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents). Allow the activation to proceed for a few minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours with agitation.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[10]

  • If the coupling is incomplete, the coupling step can be repeated.

  • Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times).

Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

Fmoc_SPPS_Cycle start Peptide-Resin (Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 end Elongated Peptide-Resin (Fmoc-protected) wash2->end end->deprotection Repeat for next amino acid

Figure 2. The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Part 3: Cleavage of the Peptide from the Phenacyl Linker

The final step is the release of the synthesized peptide from the solid support. As mentioned, this can be achieved either by photolysis or by chemical reduction.

Protocol 3.1: Photolytic Cleavage

Rationale: The phenacyl ester is cleaved upon absorption of UV light, proceeding through a Norrish Type II-like mechanism to release the peptide with a free C-terminus. This method is exceptionally mild and avoids the use of harsh chemical reagents.

Reagent/MaterialQuantityPurpose
Peptide-resin-The final product of the synthesis.
Solvent (e.g., DCM, Dioxane, or a mixture)To suspend the resinMust be transparent to the UV wavelength used.
UV Lamp (320-365 nm)-To initiate the phot cleavage.

Procedure:

  • Thoroughly wash the final peptide-resin with DCM and dry it under vacuum.

  • Suspend the dried resin in a suitable solvent (e.g., DCM or dioxane) in a quartz reaction vessel. The suspension should be dilute enough to allow for efficient light penetration.

  • Irradiate the suspension with a UV lamp (typically 350-365 nm) while stirring or agitating. The irradiation time can vary from a few hours to overnight, depending on the scale of the synthesis, the specific peptide sequence, and the intensity of the lamp. It is advisable to monitor the cleavage progress by taking small aliquots of the solution and analyzing them by HPLC.

  • Once the cleavage is complete, filter the resin and wash it with the same solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude peptide can then be precipitated from the concentrated solution by the addition of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Protocol 3.2: Reductive Cleavage with Zinc

Rationale: The phenacyl ester can be reductively cleaved using zinc dust in an acidic medium. This provides an alternative to photolysis, which may be beneficial if the peptide contains photosensitive residues.

Reagent/MaterialQuantityPurpose
Peptide-resin-The final product of the synthesis.
Zinc dust (activated)Large excessThe reducing agent.
Acetic Acid (AcOH) in a suitable solvent (e.g., DMF or DCM)To provide a proton sourceReaction medium.

Procedure:

  • Swell the final peptide-resin in the chosen solvent (e.g., DMF).

  • Add a solution of acetic acid in the same solvent (e.g., 50% AcOH in DMF).

  • Add a large excess of activated zinc dust to the suspension.

  • Stir the reaction mixture at room temperature for several hours. Monitor the progress of the cleavage by HPLC.

  • Once the cleavage is complete, filter the resin and zinc dust.

  • Wash the resin and zinc thoroughly with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Proceed with peptide precipitation and work-up as described in the photolytic cleavage protocol.

IV. Advantages, Disadvantages, and Troubleshooting

FeatureAdvantagesDisadvantages
Cleavage Conditions Mild, non-acidolytic cleavage protects acid-sensitive residues.[3] Orthogonal to standard acid-labile side-chain protecting groups.Photolysis can sometimes be slow and may not go to completion.[4] Reductive cleavage requires removal of zinc salts.
Versatility Dual cleavage methods (photolytic and reductive) offer flexibility.Not as widely used as other linkers, so fewer commercially available pre-loaded resins.
Side Reactions Avoids side reactions associated with strong acid cleavage (e.g., TFA).[11]Photolysis can potentially lead to side reactions with photosensitive amino acids (e.g., Trp, Met).[12]
Work-up Generally straightforward.Incomplete cleavage can lead to low yields.

Troubleshooting Common Issues:

  • Low Loading of the First Amino Acid:

    • Cause: Incomplete reaction during the esterification step.

    • Solution: Ensure the Fmoc-amino acid cesium salt is completely anhydrous. Increase the reaction time and/or temperature. Consider adding a catalyst like KI.

  • Incomplete Cleavage:

    • Cause (Photolysis): Insufficient irradiation time or intensity; poor light penetration in a concentrated suspension.

    • Solution: Increase the irradiation time. Use a more dilute suspension. Ensure the solvent is UV-transparent at the chosen wavelength.

    • Cause (Reductive Cleavage): Inactive zinc dust; insufficient acid.

    • Solution: Use freshly activated zinc dust. Ensure a sufficient concentration of acetic acid.

  • Side Products During Cleavage:

    • Cause: Photodegradation of sensitive amino acids.

    • Solution: If the peptide contains Trp or Met, consider using the reductive cleavage method. Alternatively, perform the photolysis at a lower temperature and under an inert atmosphere.

V. Mechanistic Insights

Attachment of the First Amino acid

The attachment of the first Fmoc-amino acid to the α-bromophenacyl resin is a classic SN2 reaction. The carboxylate of the amino acid acts as the nucleophile, displacing the bromide on the benzylic carbon of the linker.

Attachment_Mechanism Resin Resin-Phenacyl-Br Transition [Resin-Phenacyl---Br---C(O)-AA-Fmoc]‡ Resin->Transition AA_Cs Fmoc-AA-O⁻ Cs⁺ AA_Cs->Transition Product Resin-Phenacyl-O-C(O)-AA-Fmoc Transition->Product CsBr CsBr

Figure 3. SN2 mechanism for loading the first amino acid.

Photolytic Cleavage Mechanism

The photolytic cleavage of the phenacyl ester is thought to proceed via an intramolecular hydrogen abstraction by the excited carbonyl group from the adjacent methylene group of the ester, followed by fragmentation.

Cleavage_Mechanism Start Resin-Phenacyl-Ester-Peptide Excited [Resin-Phenacyl-Ester-Peptide]* Start->Excited Intermediate Biradical Intermediate Excited->Intermediate Intramolecular H-abstraction Products Resin-Acetophenone + HOOC-Peptide Intermediate->Products Fragmentation

Figure 4. Simplified mechanism of photolytic cleavage.

VI. Conclusion

The phenacyl linker provides a valuable tool for solid-phase peptide synthesis, particularly when mild, non-acidic cleavage conditions are required. Its dual-mode cleavage capability offers a degree of flexibility not found in many other linkers. By understanding the underlying chemistry and following the detailed protocols provided in this guide, researchers can effectively leverage the advantages of the phenacyl linker to successfully synthesize a wide range of peptides for their research and development endeavors.

References

  • Aapptec, LLC. (n.d.). Attaching the First Amino Acid to a Resin. Aapptec. Retrieved from [Link]

  • MerckMillipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. MerckMillipore.
  • Aapptec. (n.d.). Cleavage Cocktails. Aapptec. Retrieved from [Link]

  • Albericio, F., et al. (2013). New method of peptide cleavage based on Edman degradation. Journal of Peptide Science, 19(8), 524-530.
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • BenchChem. (n.d.).
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  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Fields, G. B. (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.
  • Harris, P. W. R. (2014). Answer to "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?". ResearchGate. Retrieved from [Link]

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2380.
  • Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Melnyk, O., et al. (2021). Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. Molecules, 26(5), 1386.
  • Or, Y. S. (2005). Boc and Fmoc solid phase peptide synthesis. U.S. Patent No. 9,090,654 B2. Washington, DC: U.S.
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  • Rzepa, H. S. (2013, April 2). The mechanism of ester hydrolysis via alkyl oxygen cleavage under a quantum microscope. Henry Rzepa's Blog. Retrieved from [Link]

  • Sohma, Y., et al. (2004). Isoacyl dipeptides as tools for enhancing synthetic efficiency in Fmoc SPPS.
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  • Wang, S. S. (1973). p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. Journal of the American Chemical Society, 95(4), 1328-1333.
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Application Notes and Protocols: 4-(2-Bromopropionyl)phenoxyacetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery, the efficiency of synthesizing novel molecular entities with desirable pharmacological profiles is paramount. 4-(2-Bromopropionyl)phenoxyacetic acid emerges as a chemical intermediate of significant interest due to its bifunctional nature. Possessing both a reactive α-bromoketone and a carboxylic acid tethered to a stable phenoxy scaffold, this molecule offers medicinal chemists a versatile platform for molecular elaboration. The phenoxyacetic acid core is a well-established pharmacophore found in a variety of approved drugs, including fibrates and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The presence of the α-bromopropionyl group provides a reactive handle for introducing a wide array of chemical functionalities through nucleophilic substitution, making it an ideal starting point for the construction of compound libraries for high-throughput screening.

This guide provides an in-depth exploration of the applications of 4-(2-Bromopropionyl)phenoxyacetic acid in drug discovery, complete with detailed protocols for its utilization in the synthesis of potential therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-(2-Bromopropionyl)phenoxyacetic acid is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 33254-93-2[3]
Molecular Formula C₁₁H₁₁BrO₄[3]
Molecular Weight 287.11 g/mol [3]
Appearance White to off-white solid
Melting Point 139-142 °C
Solubility Soluble in organic solvents such as DMF, DMSO, and alcohols.

Core Applications in Drug Discovery

The utility of 4-(2-Bromopropionyl)phenoxyacetic acid in drug discovery can be broadly categorized into two main areas: its role as a versatile chemical intermediate for the synthesis of diverse molecular scaffolds and its application as a specialized linker molecule.

Intermediate for the Synthesis of Bioactive Molecules

The phenoxyacetic acid moiety is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.[1] By leveraging the reactive α-bromopropionyl group, researchers can append a multitude of chemical fragments to this core, enabling the exploration of structure-activity relationships (SAR). The general reactivity of the α-bromo ketone allows for facile reaction with a wide range of nucleophiles, including amines, thiols, and carbanions, to generate a diverse library of compounds.

Below is a diagram illustrating the potential synthetic pathways originating from 4-(2-Bromopropionyl)phenoxyacetic acid.

G cluster_nuc Nucleophilic Substitution cluster_prod Potential Bioactive Scaffolds main 4-(2-Bromopropionyl)phenoxyacetic acid amine Primary/Secondary Amine (R₂NH) main->amine Alkylation thiol Thiol (RSH) main->thiol Alkylation heterocycle N-Heterocycle main->heterocycle Alkylation amino_ketone α-Amino Ketone Derivatives amine->amino_ketone thioether α-Thioether Derivatives thiol->thioether heterocyclic_conjugate Heterocyclic Conjugates heterocycle->heterocyclic_conjugate

Caption: Synthetic utility of 4-(2-Bromopropionyl)phenoxyacetic acid.

Photolabile Linker in Solid-Phase Synthesis

4-(2-Bromopropionyl)phenoxyacetic acid has been described as a photolabile linker for solid-phase peptide synthesis.[3] In this application, the carboxylic acid functionality is used to attach the molecule to a solid support. The growing peptide chain is then assembled on the other end of the molecule. The linkage is stable to the conditions of peptide synthesis but can be cleaved by photolysis, allowing for the release of the synthesized peptide under mild conditions.

Experimental Protocols

The following protocols are provided as a guide for the use of 4-(2-Bromopropionyl)phenoxyacetic acid in the synthesis of potential drug candidates. These are generalized procedures and may require optimization based on the specific substrate and desired product.

Protocol 1: General Synthesis of α-Amino Ketone Derivatives

This protocol details the reaction of 4-(2-Bromopropionyl)phenoxyacetic acid with a primary or secondary amine to yield an α-amino ketone derivative. This class of compounds is of interest for their potential biological activities.

Objective: To synthesize a library of N-substituted 4-(2-(alkylamino)propionyl)phenoxyacetic acids for biological screening.

Materials:

  • 4-(2-Bromopropionyl)phenoxyacetic acid

  • Desired primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(2-Bromopropionyl)phenoxyacetic acid (1.0 eq) in anhydrous ACN or DMF (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq) followed by a non-nucleophilic base such as triethylamine (1.5 eq).

    • Rationale: The base is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid its competition with the amine nucleophile.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.

    • TLC Monitoring: Use a suitable solvent system (e.g., 10% methanol in dichloromethane) to monitor the disappearance of the starting material.

  • Work-up: a. Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. b. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid and neutralize the reaction mixture), water, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure α-amino ketone derivative.

  • Characterization: Confirm the structure of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Esterification of the Carboxylic Acid Moiety

This protocol describes the conversion of the carboxylic acid group of a 4-(2-Bromopropionyl)phenoxyacetic acid derivative to an ester. Esterification is a common strategy in drug design to improve pharmacokinetic properties such as cell permeability and oral bioavailability.

Objective: To synthesize the methyl ester of a synthesized α-amino ketone derivative.

Materials:

  • Synthesized α-amino ketone derivative from Protocol 1

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or a catalytic amount of sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the α-amino ketone derivative (1.0 eq) in anhydrous methanol (approximately 0.1 M).

  • Addition of Reagent: Cool the solution in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.

    • Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then protonates the carboxylic acid, activating it for nucleophilic attack by methanol. This is a common and efficient method for esterification.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: a. Carefully quench the reaction by the slow addition of solid sodium bicarbonate until effervescence ceases. b. Remove the methanol under reduced pressure. c. Partition the residue between dichloromethane and water. d. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. e. Filter and concentrate the organic layer to yield the crude ester.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

  • Characterization: Characterize the final ester product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation and Expected Outcomes

The successful synthesis of derivatives using the protocols above should be confirmed by spectroscopic analysis. The following table provides an example of the expected data for a hypothetical product.

CompoundStructure¹H NMR (Expected Peaks)Mass Spec (m/z)
4-(2-(morpholino)propionyl)phenoxyacetic acid δ 7.9 (d, 2H), 6.9 (d, 2H), 4.7 (s, 2H), 4.2 (q, 1H), 3.7 (t, 4H), 2.6 (t, 4H), 1.4 (d, 3H)[M+H]⁺ = 322.1

Safety and Handling

4-(2-Bromopropionyl)phenoxyacetic acid is a hazardous substance and should be handled with appropriate safety precautions.[3]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(2-Bromopropionyl)phenoxyacetic acid represents a valuable and versatile building block for drug discovery. Its bifunctional nature allows for the efficient synthesis of a wide range of derivatives based on the clinically relevant phenoxyacetic acid scaffold. The protocols outlined in this guide provide a starting point for researchers to explore the chemical space around this core structure, with the potential to identify novel therapeutic agents. As with any synthetic endeavor, careful planning, execution, and characterization are essential for success.

References

  • Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... Retrieved from [Link]

  • Google Patents. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
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  • Google Patents. (n.d.). Method for Producing Fenofibrate.
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  • Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids.
  • Google Patents. (n.d.). Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • YouTube. (2020, August 2). Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2 | Silver oxide vs NaOH. Retrieved from [Link]

  • PubMed Central. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing fenofibrate.
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  • Chemistry LibreTexts. (2022, July 20). 11.10: Nucleophilic Acyl Substitution Reactions in the Laboratory. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
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  • PubMed Central. (n.d.). Reactions of Benzylboronate Nucleophiles. Retrieved from [Link]

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Application Notes and Protocols: Spatiotemporal Control of Protein Function by Site-Specific Incorporation of Unnatural Amino Acids with Photolabile Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical 20 Amino Acids

The ability to manipulate protein structure and function with precision is a cornerstone of modern biological research and therapeutic development. For decades, researchers were largely confined to the 20 canonical amino acids encoded by the universal genetic code. However, the advent of genetic code expansion technology has shattered this limitation, enabling the site-specific incorporation of unnatural amino acids (Uaas) with a vast array of novel chemical functionalities.[1][2] This breakthrough has paved the way for the creation of proteins with enhanced stability, novel catalytic activities, and the ability to be selectively modified with probes for imaging and interaction studies.[1]

This guide focuses on a particularly powerful application of this technology: the incorporation of Uaas bearing photolabile linkers, often referred to as "photocaged" Uaas. These specialized amino acids act as molecular switches, allowing for the precise spatiotemporal control of protein function using light.[3] A photolabile protecting group on the Uaa's side chain renders the protein inactive or functionally altered. Upon irradiation with a specific wavelength of light, this "cage" is cleaved, liberating the natural or a modified amino acid side chain and restoring protein function.[3][4] This optical control offers unprecedented precision for studying dynamic cellular processes and developing novel light-activated therapeutics.

This document provides a comprehensive overview of the principles, methodologies, and applications of incorporating photocaged Uaas into proteins. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights gleaned from extensive field experience to empower researchers in their quest to harness the power of light-activated proteins.

I. The Core Technology: Genetic Code Expansion via Amber Suppression

The most common method for site-specifically incorporating Uaas into proteins in living cells and in vitro systems is through the suppression of a nonsense codon, typically the amber stop codon (UAG).[5][6] This process requires the hijacking and repurposing of the cellular translational machinery.

The key components of this system are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). "Orthogonal" in this context means that this aaRS/tRNA pair functions independently of the host cell's endogenous synthetases and tRNAs.[6] The orthogonal aaRS does not aminoacylate any of the host cell's tRNAs, and the host's synthetases do not recognize the orthogonal tRNA. This mutual exclusivity is critical to prevent the widespread, non-specific incorporation of the Uaa into the proteome.

The workflow for incorporating a photocaged Uaa can be visualized as follows:

Figure 1. Workflow for incorporating a photocaged Uaa.

II. Selecting the Right Tools: Photolabile Uaas and Orthogonal Systems

The success of any photocaged Uaa experiment hinges on the careful selection of both the photolabile amino acid and the orthogonal translation system.

A. A Field Guide to Photolabile Unnatural Amino Acids

Photocaged Uaas are typically derivatives of natural amino acids where a bulky, light-sensitive group is attached to the side chain, sterically hindering its normal function. The o-nitrobenzyl (ONB) group is one of the most widely used photocages due to its well-characterized photochemical properties and synthetic accessibility.[4][7] However, a variety of other caging groups have been developed to offer a range of photophysical properties.

Photocaging GroupTypical Activation Wavelength (nm)Key Features & Considerations
o-Nitrobenzyl (ONB) 300-365Well-established chemistry; can cause cellular damage at shorter wavelengths.[4][7]
Coumarin-based 350-450Higher wavelength activation, reducing phototoxicity; can have fluorescent properties.
Nitrodibenzofuran >350Good photolytic efficiency.
Bromonitroindoline ~350Fast cleavage kinetics.

Expert Insight: The choice of photocaging group should be guided by the experimental system. For live-cell imaging, longer wavelength-activatable groups like coumarins are preferable to minimize phototoxicity and damage to cellular components.[3] For in vitro experiments where phototoxicity is less of a concern, the robust and well-characterized ONB cages are often a reliable choice.

B. Orthogonal aaRS/tRNA Pairs: The Engine of Incorporation

Several orthogonal aaRS/tRNA pairs have been developed, with the most common ones derived from archaea such as Methanocaldococcus jannaschii and Methanosarcina mazei. These systems are often available as plasmids, such as the pEVOL series, which have been optimized for efficient Uaa incorporation in E. coli.[5]

Causality Behind the Choice: The orthogonality of these archaeal systems in bacterial hosts like E. coli stems from the significant evolutionary distance between these domains of life. The recognition elements on the tRNAs and the active sites of the synthetases are sufficiently different to prevent cross-reactivity with the host's translational machinery.

III. Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the key steps in a typical photocaged Uaa incorporation experiment in E. coli.

Protocol 1: Site-Directed Mutagenesis for Amber Codon (TAG) Introduction

Principle: To incorporate a Uaa at a specific site, the corresponding codon in the gene of interest must be mutated to the amber stop codon, TAG. The QuikChange site-directed mutagenesis method is a widely used and reliable technique for this purpose.

Materials:

  • Plasmid DNA containing your gene of interest (GOI)

  • PfuUltra high-fidelity DNA polymerase

  • dNTP mix

  • Mutagenic primers (forward and reverse)

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

Primer Design:

  • Design two complementary primers, typically 25-45 bases in length, containing the desired TAG mutation in the center.

  • The primers should have a melting temperature (Tm) of ≥78°C.

  • Ensure the primers have a GC content of at least 40% and terminate in one or more G or C bases.

Procedure:

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      Component Amount
      5x PfuUltra HF reaction buffer 10 µL
      dNTP mix (25 mM each) 1 µL
      Forward primer (100 ng/µL) 1.25 µL
      Reverse primer (100 ng/µL) 1.25 µL
      Template DNA (5-50 ng) 1 µL
      PfuUltra HF DNA polymerase 1 µL

      | Nuclease-free water | to 50 µL |

    • Perform thermal cycling:

      Step Temperature Time Cycles
      Initial Denaturation 95°C 30 sec 1
      Denaturation 95°C 30 sec \multirow{3}{*}{18}
      Annealing 55°C 1 min
      Extension 68°C 1 min/kb of plasmid length

      | Final Extension | 68°C | 7 min | 1 |

  • DpnI Digestion:

    • Add 1 µL of DpnI directly to the amplification reaction.

    • Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.[8]

  • Transformation:

    • Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.

    • Plate on selective media and incubate overnight at 37°C.[9]

  • Verification:

    • Isolate plasmid DNA from several colonies.

    • Verify the presence of the TAG mutation by Sanger sequencing.

Protocol 2: Expression and Purification of the Photocaged Protein

Principle: This protocol outlines the co-expression of the GOI containing the TAG codon and the orthogonal aaRS/tRNA pair in the presence of the photocaged Uaa.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid with your GOI (TAG mutant)

  • pEVOL plasmid with the appropriate orthogonal aaRS/tRNA pair

  • Photocaged Uaa

  • LB media and appropriate antibiotics

  • IPTG and L-arabinose for induction

Procedure:

  • Co-transformation:

    • Co-transform the GOI plasmid and the pEVOL plasmid into E. coli BL21(DE3) cells.

    • Plate on LB agar plates containing the appropriate antibiotics for both plasmids.

  • Expression:

    • Inoculate a single colony into a starter culture and grow overnight at 37°C.

    • The next day, inoculate a larger culture (e.g., 1 L of LB with antibiotics) with the starter culture.

    • Grow at 37°C to an OD600 of 0.6-0.8.

    • Add the photocaged Uaa to a final concentration of 1 mM.

    • Induce protein expression by adding IPTG (final concentration 1 mM) and L-arabinose (final concentration 0.02% w/v).

    • Continue to grow the culture overnight at a reduced temperature (e.g., 20-30°C) to improve protein folding and Uaa incorporation efficiency.[5]

  • Harvesting and Purification:

    • Harvest the cells by centrifugation.

    • Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

    • Expert Insight: When working with azide-containing Uaas, avoid the use of reducing agents like DTT or TCEP in your purification buffers, as these can reduce the azide group.

Protocol 3: Photocleavage and Functional Analysis

Principle: This protocol describes the light-induced removal of the caging group and subsequent analysis of protein function.

Materials:

  • Purified protein with the photocaged Uaa

  • Appropriate buffer for your protein and functional assay

  • UV light source with a specific wavelength output (e.g., a lamp with a filter or a laser)

  • Spectrometer or other instrument for your functional assay

Procedure:

  • Sample Preparation:

    • Prepare your protein sample in a quartz cuvette or other UV-transparent vessel at a suitable concentration for your assay.

    • Include a non-irradiated control sample.

  • Photocleavage:

    • Irradiate the sample with light of the appropriate wavelength for your chosen photocaging group (e.g., 365 nm for ONB).

    • The duration and intensity of irradiation will need to be optimized for your specific protein and caging group. Start with a time course experiment (e.g., 0, 1, 5, 10, 30 minutes) to determine the optimal irradiation time.

  • Functional Analysis:

    • Perform your functional assay on both the irradiated and non-irradiated samples. This could be an enzyme activity assay, a binding assay, or a cellular imaging experiment.

    • Compare the activity of the irradiated sample to the non-irradiated control and a wild-type control (if available) to determine the efficiency of photoactivation.

IV. Validation and Troubleshooting: Ensuring Scientific Integrity

A key aspect of any robust scientific protocol is a built-in system for validation. For photocaged Uaa experiments, it is crucial to verify both the incorporation of the Uaa and the light-dependent change in function.

A. Verification of Uaa Incorporation

Mass spectrometry is the gold standard for confirming the successful incorporation of a Uaa at the desired site.[10]

Mass_Spec_Workflow cluster_ms Mass Spectrometry Verification Purified_Protein Purified Protein with Photocaged Uaa Proteolysis Proteolytic Digestion (e.g., Trypsin) Purified_Protein->Proteolysis LC_MS LC-MS/MS Analysis Proteolysis->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Verified_Peptide Identified Peptide with Mass Shift of Uaa Data_Analysis->Verified_Peptide

Figure 2. Mass spectrometry workflow for verification.

Expected Outcome: The mass of the peptide containing the Uaa will be shifted by the mass of the Uaa minus the mass of the natural amino acid it replaced.

B. Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low protein yield - Inefficient amber suppression- Toxicity of the Uaa or orthogonal system- Poor expression of the protein of interest- Optimize induction conditions (lower temperature, shorter induction time)- Use a different orthogonal pair or host strain- Ensure the Uaa is soluble and stable in the media
No Uaa incorporation - Inactive orthogonal synthetase- Problem with the Uaa (degradation, poor uptake)- Incorrect TAG codon insertion- Sequence the pEVOL plasmid to verify the synthetase gene- Use fresh, high-quality Uaa- Re-sequence the GOI plasmid
Incomplete photocleavage - Insufficient light exposure (time or intensity)- Incorrect wavelength of light- Photoproducts absorbing light- Optimize irradiation conditions- Verify the absorbance spectrum of your caged Uaa- Use aldehyde scavengers for ONB cleavage if necessary[7]
High background activity (before irradiation) - "Leaky" suppression (incorporation of a natural amino acid at the TAG codon)- Spontaneous hydrolysis of the caging group- Use a host strain with a low level of endogenous suppression- Synthesize and test a more stable photocaged Uaa

V. Conclusion and Future Perspectives

The ability to incorporate photocaged unnatural amino acids into proteins has provided researchers with an exquisite tool for dissecting complex biological processes with high spatiotemporal resolution. The protocols and insights provided in this guide are intended to serve as a robust foundation for scientists and drug developers to harness the power of this technology. As new orthogonal systems and photolabile groups with improved properties continue to be developed, the applications of light-activated proteins are poised to expand even further, promising exciting new discoveries in basic research and the development of novel phototherapies.

References

  • UCLA-DOE Institute for Genomics and Proteomics. (n.d.). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. Retrieved from [Link]

  • Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. Retrieved from [Link]

  • LibreTexts Biology. (2021, March 19). 1.3: Designing Primers for Site-Directed Mutagenesis. Retrieved from [Link]

  • Takara Bio. (2025, July 29). Site-Directed Mutagenesis Tips and Tricks. Bitesize Bio. Retrieved from [Link]

  • iGEM. (n.d.). Site Directed Mutagenesis Protocol. Retrieved from [Link]

  • Venditti, V., Trovato, F., Clore, G. M., & Schwieters, C. D. (2012). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of biomolecular NMR, 53(1), 1–6. Retrieved from [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (n.d.). Unnatural Amino Acids into Proteins/ Protein Engineering. Retrieved from [Link]

  • Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5464–5533. Retrieved from [Link]

  • Li, J., Wang, N., Li, Z., & Liu, L. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols, 3(4), 83. Retrieved from [Link]

  • Singh, R., & Singh, R. K. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38047-38063. Retrieved from [Link]

  • Kienzler, M. A., & Distefano, M. D. (2021). Triggering biological processes: Methods and applications of photocaged peptides and proteins. Chemical Society Reviews, 50(13), 7536-7564. Retrieved from [Link]

  • UCLA. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. Retrieved from [Link]

  • de la Torre, J. A., & van der Woude, M. W. (2018). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Microbiology, 9, 199. Retrieved from [Link]

  • Profacgen. (n.d.). Incorporation of Unnatural Amino Acids. Retrieved from [Link]

  • Geva, M., & Alfonta, L. (2020). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS journal, 287(22), 4858–4870. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photocaging of amino acids and short peptides by arylidenethiazoles: mechanism, photochemical characteristics and biological behaviour. Journal of Materials Chemistry B. Retrieved from [Link]

  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society, 97(6), 1575–1579. Retrieved from [Link]

  • P. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. Retrieved from [Link]

  • Deiters, A. (2018). Recent Advances in the Optical Control of Protein Function through Genetic Code Expansion. Current opinion in chemical biology, 46, 1–8. Retrieved from [Link]

  • Rich, D. H., & Gurwara, S. K. (1973). Removal of Protected Peptides from an ortho-Nitrobenzyl Resin by Photolysis. Journal of the Chemical Society, Chemical Communications, (17), 610-611. Retrieved from [Link]

  • Evans, M. E., & Miller, R. A. (2017). MS-READ: Quantitative Measurement of Amino Acid Incorporation. Methods in molecular biology (Clifton, N.J.), 1549, 13–25. Retrieved from [Link]

  • Geva, M., & Alfonta, L. (2020). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS journal, 287(22), 4858–4870. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • Maini, R., & Schepartz, A. (2017). Initiating protein synthesis with noncanonical monomers in vitro and in vivo. eScholarship.org. Retrieved from [Link]

  • ResearchGate. (2024, March 20). O-nitrobenzyl Caged Molecule Enables Photo-controlled Release of Thiabendazole. Retrieved from [Link]

  • Chinese Chemical Society. (2023, February 17). Genetic Encoding of a Photocaged Glutamate for Optical Control of Protein Functions. CCS Chemistry. Retrieved from [Link]

  • BCF Life Sciences. (2024, August 7). 3 steps to choosing amino acids for your formulations. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Retrieved from [Link]

  • METBIONET. (n.d.). METBIONET GUIDELINES FOR AMINO ACID ANALYSIS. Retrieved from [Link]

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Application Notes & Protocols: Solid-Phase Synthesis of Peptide Amides Using Photolabile Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Light on Peptide Amide Synthesis

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, has become the cornerstone of peptide chemistry for both research and industrial applications.[1][2] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[2][3][4] A critical component of this process is the linker, a chemical moiety that tethers the nascent peptide to the resin and dictates the conditions for its final release.[1][5]

While many peptides possess a C-terminal carboxylic acid, a significant number of biologically active peptides, including many hormones and neurotransmitters, are C-terminally amidated. The synthesis of these peptide amides traditionally relies on linkers that are cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][5] However, the use of harsh acids can be detrimental to sensitive peptide sequences or complex modifications.[3][6]

Photolabile linkers offer an elegant and powerful alternative, providing an orthogonal strategy for releasing the peptide from the solid support.[1][7] Cleavage is initiated by irradiation with light at a specific wavelength, a remarkably mild condition that avoids the use of strong acids or bases.[8][9] This "traceless" cleavage reagent—light—enables the synthesis of delicate peptides and offers unparalleled spatial and temporal control over the cleavage process.[7][9] This guide provides a detailed overview and field-proven protocols for the successful application of photolabile linkers in the Fmoc-based solid-phase synthesis of peptide amides.

The Chemistry of Photocleavage: o-Nitrobenzyl Linkers

The most widely employed class of photolabile linkers for SPPS is based on the o-nitrobenzyl chemistry.[7][9][10][11][12] These linkers are stable throughout the standard Fmoc-SPPS cycles, which involve basic conditions for Fmoc deprotection (e.g., piperidine) and neutral conditions for amino acid coupling.[1]

Mechanism of Action

The cleavage mechanism is a well-characterized intramolecular redox reaction initiated by the absorption of UV light, typically in the 350-365 nm range.

  • Photoexcitation: The o-nitrobenzyl group absorbs a photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon attached to the peptide.

  • Rearrangement: The resulting aci-nitro intermediate undergoes rearrangement.

  • Peptide Release: This rearrangement leads to the cleavage of the benzylic bond, releasing the peptide as a C-terminal amide. A highly reactive o-nitrosobenzaldehyde or ketone byproduct remains attached to the resin.[11]

This mechanism highlights the necessity of scavengers in the cleavage solution to trap the reactive resin-bound byproducts, preventing potential side reactions with the liberated peptide.[11]

G cluster_Resin Solid Support cluster_Linker Photolabile Linker cluster_Peptide Peptide Chain cluster_Cleavage Cleavage Process Resin Resin Linker o-Nitrobenzyl Linker Resin->Linker Covalent Bond Peptide Growing Peptide Chain (Fmoc-AA-...) Linker->Peptide Photocleavable Bond Light UV Light (hv) ~365 nm ReleasedPeptide Peptide Amide (H₂N-Peptide-CONH₂) Light->ReleasedPeptide Cleavage Byproduct Resin-bound Nitroso Byproduct Light->Byproduct

Figure 1: Conceptual workflow of peptide amide synthesis and release using a photolabile linker.

Common Photolabile Linkers for Amide Synthesis

Modifications to the core o-nitrobenzyl structure have been developed to fine-tune cleavage efficiency and address potential synthetic challenges.

Linker Name/AbbreviationKey Features & RationaleTypical Cleavage Wavelength
o-Nitrobenzylamine The foundational photolabile linker for amide synthesis.~350-365 nm
6-Nitroveratryl (Nve) Contains two methoxy groups on the aromatic ring, which can increase the rate of photolysis and quantum yield.[8]~365 nm
2-Hydroxy-4-carboxy-6-nitrobenzyl (Hcnb) Developed to overcome poor acylation efficiency of sterically hindered amino acids onto the linker via an O-to-N acyl transfer mechanism.[8]~365 nm

Experimental Protocols

PART 1: Solid-Phase Synthesis of Peptide Amide

This protocol outlines the manual synthesis of a generic peptide amide using Fmoc chemistry on a resin pre-functionalized with a photolabile linker (e.g., o-nitrobenzylamine-polystyrene resin).

Materials and Reagents:

  • Photolabile linker resin (e.g., 0.5-1.0 mmol/g substitution)

  • Fmoc-protected amino acids

  • Coupling Reagent: 0.5 M HCTU in N,N-Dimethylformamide (DMF)

  • Base: 1.0 M N,N-Diisopropylethylamine (DIPEA) in DMF

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Solvents: High-purity, amine-free DMF, Dichloromethane (DCM)

  • Washing Solvents: Methanol (MeOH)

  • Hand-coupling reaction vessel with a sintered glass filter

Protocol Steps:

  • Resin Preparation (Swelling):

    • Place the desired amount of resin (e.g., 0.1 mmol) in the reaction vessel.

    • Add DMF (approx. 10 mL/g of resin) and gently agitate for 30-60 minutes to swell the resin beads.

    • Drain the DMF.

  • First Amino Acid Coupling:

    • Activation: In a separate tube, pre-activate the first Fmoc-amino acid (4 eq. relative to resin loading) with HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the swollen resin. Agitate for 1-2 hours at room temperature.

    • Washing: Drain the coupling solution and wash the resin thoroughly (5 times with DMF, 3 times with DCM, 3 times with DMF). The extensive washing is critical to remove unreacted reagents.[3]

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, drain, and add a fresh portion of the deprotection solution.

    • Agitate for an additional 7-10 minutes.[13]

    • Drain the solution and wash the resin thoroughly (5-7 times with DMF).

  • Subsequent Amino Acid Couplings (Chain Elongation):

    • Repeat Step 2 (for the next amino acid in the sequence) and Step 3 iteratively until the full peptide sequence is assembled.[3]

  • Final Deprotection and Washing:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 3).

    • Wash the peptide-resin extensively: 5x DMF, 5x DCM, 5x MeOH.

    • Dry the resin under a high vacuum for several hours or overnight.

start Start: Photolabile Resin wash_swell Swell & Wash (DMF) start->wash_swell deprotect Fmoc Deprotection (20% Piperidine/DMF) wash_swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 end_cycle Repeat for next Amino Acid wash2->end_cycle end_cycle->deprotect Yes final_deprotect Final Fmoc Deprotection end_cycle->final_deprotect No final_wash Final Wash & Dry (DMF, DCM, MeOH) final_deprotect->final_wash cleavage Proceed to Photolytic Cleavage final_wash->cleavage

Figure 2: Iterative workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

PART 2: Photolytic Cleavage and Peptide Isolation

This protocol describes the cleavage of the peptide amide from the solid support using UV light.

Safety Precaution: UV radiation is harmful. Always use appropriate shielding (e.g., UV-blocking glasses, enclosure for the lamp) during the photolysis step.

Materials and Equipment:

  • Dried peptide-resin from Part 1.

  • Photolysis Reaction Vessel: A borosilicate or quartz glass vessel is required as standard plastic/glass will block the required UV wavelengths.

  • UV Light Source: A medium-pressure mercury lamp or a dedicated LED array with an output centered around 365 nm. Use of a Pyrex or uranium glass filter is recommended to block shorter, potentially damaging wavelengths (<320 nm).[14][15][16]

  • Cleavage Solution: A neutral, UV-transparent solvent such as DMF, Dichloromethane (DCM), or Acetonitrile (MeCN), often with a scavenger. A common solution is 10% Anisole in DCM.

  • Cold Diethyl Ether (Et₂O)

  • Centrifuge and tubes

Protocol Steps:

  • Setup for Photolysis:

    • Place the dried peptide-resin in the photolysis vessel.

    • Add the cleavage solution (e.g., 10% Anisole in DCM) to form a loose slurry (approx. 20-30 mL per 0.1 mmol of resin).

    • Rationale: Anisole acts as a scavenger for the reactive nitroso-aldehyde byproduct formed on the resin, preventing it from reacting with the cleaved peptide.[11]

    • Ensure the setup includes a method for cooling (e.g., a water bath or cooling fan) as UV lamps generate significant heat.

    • Provide gentle agitation or stirring to keep the resin suspended.

  • Irradiation:

    • Position the light source approximately 10-15 cm from the reaction vessel.

    • Irradiate the resin slurry for 4-24 hours. The optimal time depends on the linker, peptide sequence, and lamp intensity, and should be determined empirically.[11]

  • Peptide Isolation:

    • After irradiation, transfer the entire slurry to a vessel with a sintered glass filter.

    • Collect the filtrate, which contains the cleaved peptide.

    • Wash the resin 3-5 times with small volumes of the cleavage solvent (e.g., DCM) and combine all filtrates.

  • Peptide Precipitation:

    • Reduce the volume of the combined filtrate under a stream of nitrogen or using a rotary evaporator (with minimal heat) to about 1-2 mL.

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 10-20 times the volume of the concentrate).

    • A white precipitate of the crude peptide should form.

    • Place the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Final Workup:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the pellet once more with cold ether, centrifuge, and decant again.

    • Dry the crude peptide pellet under a vacuum.

PART 3: Side-Chain Deprotection

The photolytic cleavage is orthogonal to the acid-labile tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc) based side-chain protecting groups.[1] This allows for the isolation of fully protected peptide amides or subsequent deprotection as needed.

  • To obtain the fully deprotected peptide: After drying the crude peptide pellet (Step 5 above), add a standard TFA cleavage cocktail.

  • Standard TFA Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[3][17]

    • Rationale: TIS and water act as scavengers to trap the highly reactive carbocations generated during the removal of acid-labile protecting groups, preventing side reactions with sensitive residues like Tryptophan, Methionine, or Cysteine.[3][18][19][20]

  • Procedure:

    • Dissolve the crude peptide in the TFA cocktail.

    • Let the reaction proceed for 2-3 hours at room temperature.

    • Re-precipitate the fully deprotected peptide with cold diethyl ether as described in Part 2, Steps 4-5.

    • The final product can be purified by reverse-phase HPLC.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Cleavage Yield - Insufficient irradiation time or low lamp intensity.- Incorrect wavelength (light source blocked by vessel material).- Poor swelling of the resin during photolysis.- Increase irradiation time or move the lamp closer.- Use a quartz or borosilicate reaction vessel.- Ensure adequate solvent volume and agitation during cleavage.
Peptide Degradation - Photodegradation of sensitive amino acids (e.g., Trp, Met).[11]- Overheating during photolysis.- Use a filter to block wavelengths <320 nm.- Ensure efficient cooling of the reaction vessel.- Add appropriate scavengers to the cleavage solution.
Incomplete Side-Chain Deprotection - Insufficient time in TFA cocktail.- Ineffective scavengers for specific protecting groups (e.g., Arg(Pbf)).- Increase TFA reaction time to 3-4 hours.- Optimize the scavenger cocktail based on the peptide sequence.
Re-attachment of Peptide to Resin - Reaction of the cleaved peptide with the nitroso-aldehyde byproduct on the resin.- Ensure a sufficient concentration of a suitable scavenger (e.g., anisole) is present during photolysis.

References

  • WO2015028599A1 - Cleavage of synthetic peptides - Google Patents. Google Patents.
  • Kang, S. S. A photolabile backbone amide linker for the solid-phase synthesis of cyclic peptides. Cysteine-free native chemical ligation. Synthesis and biological evaluation of a library of resveratrol analogues . Purdue University. Available at: [Link]

  • Kloxin, A. M., Kasko, A. M., & Anseth, K. S. (2009). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release . Biomacromolecules, 10(4), 1071–1078. Available at: [Link]

  • Gomara, M. J., & Albericio, F. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis . Pharmaceuticals, 15(11), 1347. Available at: [Link]

  • Méndez-Ardoy, A., et al. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis . Molecules, 26(23), 7167. Available at: [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis . Biopolymers, 55(3), 217-226. Available at: [Link]

  • Gomara, M. J., & Albericio, F. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis . MDPI. Available at: [Link]

  • Zhang, X., et al. (2025). Photocatalytic C–X Bond Cleavage Facilitates Peptide Synthesis . ACS Publications. Available at: [Link]

  • Holmes, C. P., & Jones, D. G. (1995). Reagents for Combinatorial Organic Synthesis: Development of a New o-Nitrobenzyl Photolabile Linker for Solid Phase Synthesis . The Journal of Organic Chemistry, 60(8), 2318–2319. Available at: [Link]

  • Andersen, C. U., et al. (2019). Characterization of Ultraviolet Photoreactions in Therapeutic Peptides by Femtosecond Laser Catalysis and Mass Spectrometry . ACS Omega, 4(8), 13246–13255. Available at: [Link]

  • Hanson, C. J., et al. (2025). Photolysis of the peptide bond at 193 and 222 nm . ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group . Molecules, 27(7), 2197. Available at: [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail . Biotage. (2023). Available at: [Link]

  • Zhang, S., et al. (2013). Amide I Band and Photoinduced Disassembly of a Peptide Hydrogel . Biomacromolecules, 14(7), 2193-2197. Available at: [Link]

  • Andersen, C. U., et al. (2019). Characterization of Ultraviolet Photoreactions in Therapeutic Peptides by Femtosecond Laser Catalysis and Mass Spectrometry . ACS Omega, 4(8), 13246–13255. Available at: [Link]

  • Méndez-Ardoy, A., et al. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis . MDPI. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2020). Photochemical Methods for Peptide Macrocyclisation . Chemistry – A European Journal, 26(48), 10849-10863. Available at: [Link]

  • Routledge, A., et al. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage . The Journal of Organic Chemistry, 62(25), 8806–8813. Available at: [Link]

  • Cleavage from Sieber Amide Resin to Produce Protected Peptide Amides . AAPPTec. Available at: [Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions . Request PDF. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . Available at: [Link]

  • Brodbelt, J. S. (2014). Leveraging ultraviolet photodissociation and spectroscopy to investigate peptide and protein three-dimensional structure with mass spectrometry . Analyst, 139(11), 2639-2649. Available at: [Link]

  • Ajayaghosh, A., & Pillai, V. N. R. (2002). A New Photocleavable Linker in Solid-Phase Chemistry for Ether Cleavage . Organic Letters, 4(21), 3747–3750. Available at: [Link]

  • Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides . Bio-Synthesis. (2022). Available at: [Link]

Sources

Application Notes and Protocols for Phenacyl Linker Cleavage: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Light in Controlled Molecular Release

In the landscape of modern drug delivery, proteomics, and materials science, the ability to precisely control the release of molecules is paramount. Photocleavable linkers, molecular entities that break upon exposure to light, offer an unparalleled level of spatiotemporal control.[1] Among these, the phenacyl linker has emerged as a robust and versatile tool due to its relatively high quantum yield and cleavage under mild, biocompatible conditions.[2][3] This guide provides an in-depth exploration of the phenacyl linker, detailing the underlying photochemical principles and offering comprehensive protocols to optimize its cleavage for your research applications.

The strategic advantage of a photolabile linker lies in its ability to remain stable until triggered by a specific wavelength of light.[3] This "on-demand" release mechanism is critical in applications ranging from targeted drug delivery, where a therapeutic agent is released at a specific site, to the generation of dynamic hydrogels for 3D cell culture.[2][4] Understanding the relationship between irradiation wavelength and light intensity is crucial for achieving efficient and selective cleavage without causing photodamage to sensitive biological samples.[5][6]

Section 1: The Photochemistry of Phenacyl Linker Cleavage

The cleavage of a phenacyl linker is a photochemical process initiated by the absorption of a photon. The core of the phenacyl moiety contains a carbonyl group that, upon excitation with UV-A light, undergoes a series of electronic and structural rearrangements, ultimately leading to the cleavage of the bond connecting the linker to the molecule of interest.

Mechanism of Photocleavage

The generally accepted mechanism for the photocleavage of phenacyl esters proceeds through the formation of a triplet excited state upon absorption of UV light. This excited state can then undergo an intramolecular hydrogen abstraction, leading to the formation of a reactive intermediate that subsequently fragments to release the caged molecule and form byproducts.

While several reaction pathways can occur depending on the specific molecular structure and solvent environment, a key step involves the formation of a photoenol intermediate. For some phenacyl derivatives, this intermediate is crucial for the release of the leaving group.[7] The efficiency of this process is quantified by the quantum yield (Φ), which represents the number of molecules cleaved per photon absorbed. Phenacyl-based systems are known to have significantly higher quantum yields compared to other common photolabile groups like the o-nitrobenzyl group, making them more efficient at lower light doses.[2]

The Critical Role of Wavelength

The selection of the irradiation wavelength is a critical parameter for successful phenacyl linker cleavage. The optimal wavelength corresponds to the absorption maximum of the phenacyl chromophore, which typically lies in the UV-A region of the electromagnetic spectrum.

  • Typical Wavelength Range: Most phenacyl derivatives exhibit strong absorption between 300 nm and 380 nm. A common and effective wavelength used for the cleavage of many phenacyl linkers is 365 nm .[4]

  • Rationale for Wavelength Selection:

    • Maximizing Absorption: Irradiating at or near the absorption maximum ensures efficient photon absorption by the phenacyl group, leading to a higher rate of cleavage.

    • Minimizing Off-Target Effects: Using longer UV-A wavelengths ( > 350 nm) is generally preferred in biological applications to minimize potential damage to cells and biomolecules that can be induced by shorter wavelength UV light.[6]

    • Penetration Depth: Longer wavelengths also offer better penetration through tissues and cell culture media.

It is essential to consider the absorption spectra of all components in your system to avoid unintended photochemical reactions.[8]

Understanding Light Intensity and Dosage

The rate of photocleavage is directly proportional to the light intensity (power per unit area, often measured in mW/cm²). A higher intensity will lead to a faster release of the caged molecule. However, it is crucial to balance the reaction rate with potential photodamage, especially in live-cell applications.

The total light dose (intensity × time) determines the extent of cleavage. For complete cleavage, a sufficient dose must be delivered to ensure that all phenacyl linkers have absorbed the necessary photons.

Section 2: Experimental Protocols

The following protocols provide a framework for determining the optimal conditions for phenacyl linker cleavage in your specific experimental setup.

Protocol 1: Determining the Optimal Cleavage Wavelength

This protocol outlines a method to empirically determine the most effective wavelength for your specific phenacyl-linked molecule.

Objective: To identify the wavelength that provides the most efficient cleavage with minimal side reactions.

Materials:

  • Phenacyl-linked molecule of interest dissolved in a suitable solvent (e.g., buffer, cell culture medium).

  • UV-Vis spectrophotometer.

  • A tunable light source or a series of LEDs with different wavelengths (e.g., 340 nm, 355 nm, 365 nm, 375 nm, 385 nm).

  • Quartz cuvettes.

  • Analytical instrument for quantifying the released molecule (e.g., HPLC, LC-MS, fluorescence plate reader).

Procedure:

  • Obtain the Absorption Spectrum:

    • Prepare a solution of your phenacyl-linked compound at a known concentration.

    • Using the UV-Vis spectrophotometer, measure the absorbance spectrum from 250 nm to 450 nm to identify the wavelength of maximum absorbance (λmax).

  • Wavelength Screening:

    • Prepare identical samples of your compound in quartz cuvettes.

    • Irradiate each sample with a different wavelength around the λmax for a fixed period.

    • Include a non-irradiated control sample.

  • Quantify Cleavage:

    • After irradiation, analyze each sample using a suitable analytical method to quantify the amount of released molecule.

    • Plot the percentage of cleavage versus the irradiation wavelength. The wavelength that yields the highest percentage of cleavage is the optimal wavelength.

Data Presentation:

Wavelength (nm)Irradiation Time (min)Light Intensity (mW/cm²)% Cleavage
340105
355105
365 10 5
375105
385105
Control (no light)1000
Protocol 2: Optimizing Light Intensity and Irradiation Time

This protocol helps to determine the minimum light dose required for complete cleavage, thereby minimizing potential photodamage.

Objective: To find the optimal combination of light intensity and irradiation time for efficient and complete cleavage.

Materials:

  • Phenacyl-linked molecule of interest.

  • Light source with adjustable intensity set at the optimal wavelength determined in Protocol 1.

  • Radiometer to measure light intensity.[5]

  • Analytical instrument for quantification.

Procedure:

  • Intensity Calibration:

    • Set the light source to the optimal wavelength.

    • Use a radiometer to measure and adjust the light intensity at the sample position.

  • Time Course Experiment:

    • Prepare multiple identical samples.

    • Irradiate the samples at a fixed intensity for different durations (e.g., 1, 2, 5, 10, 15, 20 minutes).

    • Include a non-irradiated control.

  • Quantify Cleavage:

    • Analyze each sample to determine the percentage of cleavage.

    • Plot the percentage of cleavage versus irradiation time. The time point at which the cleavage plateaus indicates the time required for complete cleavage at that specific intensity.

  • Intensity Variation (Optional):

    • Repeat the time course experiment at different light intensities to find a balance between cleavage speed and potential for photodamage.

Data Presentation:

Irradiation Time (min)Light Intensity (mW/cm²)% Cleavage
110
210
510
1010
1510
2010
Control (no light)00

Section 3: Visualization of Workflows and Mechanisms

Visual aids are essential for understanding complex scientific processes. The following diagrams, generated using Graphviz, illustrate the experimental workflow and the photochemical cleavage mechanism.

experimental_workflow cluster_prep Sample Preparation cluster_optimization Optimization cluster_analysis Analysis prep Prepare Phenacyl-Linked Molecule Solution wavelength Protocol 1: Wavelength Screening (340-385 nm) prep->wavelength Identical Samples intensity Protocol 2: Intensity & Time Course wavelength->intensity Optimal Wavelength quantify Quantify Cleavage (HPLC, LC-MS, etc.) intensity->quantify Irradiated Samples data Data Analysis & Plotting quantify->data

Caption: Experimental workflow for optimizing phenacyl linker cleavage.

cleavage_mechanism ground_state Phenacyl-Linked Molecule (Ground State) excited_state Excited Triplet State ground_state->excited_state hv (UV-A Light) (e.g., 365 nm) intermediate Reactive Intermediate (e.g., Photoenol) excited_state->intermediate Intramolecular Rearrangement products Cleaved Molecule + Byproducts intermediate->products Fragmentation

Caption: Simplified photochemical cleavage mechanism of a phenacyl linker.

Section 4: Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your results, it is crucial to incorporate self-validating steps into your protocols.

  • Negative Controls: Always include a non-irradiated sample to account for any spontaneous degradation of your compound.

  • Positive Controls: If available, use a compound with a known quantum yield for phenacyl cleavage to validate your experimental setup and light source calibration.

  • Dose-Response: The observation of a clear dose-response relationship between light exposure and cleavage provides confidence in the photochemical nature of the release.

  • Product Analysis: Whenever possible, characterize the cleavage byproducts to confirm that the desired photochemical pathway is occurring and to identify any potential side reactions.[9]

Conclusion

The phenacyl linker is a powerful tool for applications requiring precise spatiotemporal control of molecular release. By understanding the fundamental principles of its photochemistry and by systematically optimizing the key parameters of wavelength and light intensity, researchers can effectively harness the power of light to advance their work in drug development, chemical biology, and materials science. This guide provides the foundational knowledge and practical protocols to achieve efficient, selective, and reproducible phenacyl linker cleavage.

References

  • Wu, D., & Liu, Z. (2022). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. RSC Chemical Biology. [Link]

  • van den Dikkenberg, J. B., et al. (2022). Light-Sensitive Phenacyl Crosslinked Dextran Hydrogels for Controlled Delivery. Chemistry – A European Journal. [Link]

  • McKinnon, D. D., et al. (2020). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. ACS Macro Letters. [Link]

  • Kl D., et al. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Specht, A., et al. (2009). Synthesis and photochemical properties of photo-cleavable crosslinkers. Tetrahedron Letters. [Link]

  • Bochet, C. G. (2001). Wavelength-Selective Cleavage of Photolabile Protecting Groups. Angewandte Chemie International Edition. [Link]

  • Pino, D. P., & Yoon, T. P. (2014). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Accounts of Chemical Research. [Link]

  • Gries, G. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

  • Šebej, P., et al. (2013). 2-Hydroxyphenacyl ester: A new photoremovable protecting group. Organic Letters. [Link]

  • Tellez-Vazquez, J., et al. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. Molecules. [Link]

  • Parker, C. G., & Pratt, M. R. (2017). Cleavable Linkers in Chemical Proteomics Applications. Methods in Molecular Biology. [Link]

  • Schiel, C. (2019). Diversity with Light: Photoreaction Pathways and Products of Butyrophenone. Chemistry Teacher International. [Link]

  • Bates, K. E., et al. (2021). Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. The Journal of Physical Chemistry A. [Link]

  • Hansen, M. J., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews. [Link]

  • IPHASE Biosciences. (2025). ADC Drugs: Concepts of Linker Cleavage and Payload Release. IPHASE Biosciences. [Link]

  • Singh, A., & DeForest, C. A. (2020). Photoclick Chemistry: A Bright Idea. ACS Chemical Biology. [Link]

  • AZoM. (2013). Understanding Photocleavage Reactions. AZoM.com. [Link]

  • Liu, S., et al. (2020). Beyond a Linker: The Role of Photochemistry of Crosslinkers in the Direct Optical Patterning of Colloidal Nanocrystals. Angewandte Chemie International Edition. [Link]

  • Feringa, B. L., & Jager, W. F. (1996). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Tetrahedron. [Link]

  • Wegner, S. V., et al. (2015). Photocleavable linker for the patterning of bioactive molecules. Scientific Reports. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Photolytic Cleavage of 4-(2-Bromopropionyl)phenoxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 4-(2-Bromopropionyl)phenoxyacetic acid. This molecule is a versatile photocleavable linker, prized for its ability to release a carboxylic acid moiety upon UV irradiation. However, achieving high cleavage yields requires a nuanced understanding of the underlying photochemistry and careful control of experimental parameters. This guide is designed to move beyond simple protocols, providing you with the in-depth knowledge and troubleshooting strategies necessary to master this reaction. We will explore the "why" behind each experimental choice, empowering you to diagnose issues and rationally optimize your workflow for maximum efficiency and product purity.

Section 1: Foundational Principles & FAQs

This section covers the core concepts of the photolytic cleavage process. Understanding these fundamentals is the first step toward effective troubleshooting.

Q1: What is the fundamental mechanism of photolytic cleavage for 4-(2-Bromopropionyl)phenoxyacetic acid?

The cleavage process is initiated by the absorption of a photon by the aromatic ketone chromophore. The reaction proceeds through several key steps, primarily involving an excited triplet state.

  • Excitation: The ground state molecule (S₀) absorbs a photon (hν), promoting it to an excited singlet state (S₁). This is a very fast process.[1]

  • Intersystem Crossing (ISC): The excited singlet state (S₁) rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). For aromatic ketones, this ISC process is typically very efficient.[2]

  • α-Cleavage: The key bond-breaking event occurs from the triplet state. The energy localized in the carbonyl group facilitates the homolytic cleavage of the adjacent Carbon-Bromine (C-Br) bond. This is a classic Norrish Type I-like reaction, generating a radical pair.[3]

  • Product Formation: The resulting radicals undergo subsequent reactions to form the final stable products. The primary cleavage yields a phenoxyacetic acid derivative with an acryloyl group and a bromine radical.

Below is a simplified diagram illustrating this photochemical pathway.

Photolysis_Mechanism S0 Ground State (S₀) 4-(2-Bromopropionyl)phenoxyacetic acid S1 Excited Singlet State (S₁) S0->S1 1. Photon Absorption (hν) T1 Excited Triplet State (T₁) S1->T1 2. Intersystem Crossing (ISC) T1->S0 Quenching (e.g., by O₂) RP Radical Pair Intermediate T1->RP 3. α-Cleavage (C-Br Bond) Prod Cleavage Products RP->Prod 4. Product Formation

Caption: Simplified mechanism for the photolytic cleavage of 4-(2-Bromopropionyl)phenoxyacetic acid.
Q2: What are the expected cleavage products?

The primary products of a successful cleavage are 4-acryloylphenoxyacetic acid and hydrobromic acid (HBr) , which is formed from the bromine radical abstracting a hydrogen atom from the solvent or another molecule.

Q3: What analytical methods are recommended for monitoring the reaction?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred method.

  • Method: Use a reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is typically effective for separating the nonpolar starting material from the more polar cleaved product.

  • Detection: Monitor at a wavelength where both the reactant and product absorb (e.g., 254 nm or 280 nm) to quantify the conversion.

  • Validation: For unequivocal identification of products and potential side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Section 2: Troubleshooting Guide for Low Cleavage Yield

This guide addresses the most common issues encountered during photolysis experiments in a direct question-and-answer format.

Problem: The reaction is very slow or incomplete, with significant starting material remaining.

Q: I've irradiated my sample for the recommended time, but HPLC analysis shows low conversion. What is the most likely culprit?

A: This is a classic symptom of triplet state quenching by dissolved oxygen . The cleavage reaction proceeds through a long-lived triplet state, which is highly susceptible to deactivation by molecular oxygen.[4] This process, known as quenching, returns the excited molecule to its ground state without any chemical change, drastically reducing the quantum yield of your reaction.[3][4]

Solution: Rigorous Deoxygenation

You must remove dissolved oxygen from your reaction mixture before and during irradiation.

Experimental Protocol: Deoxygenation by Inert Gas Sparging

  • Setup: Place your solution of 4-(2-Bromopropionyl)phenoxyacetic acid in a suitable quartz reaction vessel equipped with a magnetic stir bar and a septum-sealed side arm.

  • Gas Inlet: Insert a long needle connected to a source of high-purity inert gas (argon is preferred over nitrogen due to its higher density) through the septum, ensuring the tip is submerged below the liquid surface.

  • Gas Outlet: Insert a second, shorter needle to act as a vent.

  • Sparging: Bubble the inert gas through the stirring solution at a moderate rate for at least 20-30 minutes prior to irradiation.

  • Irradiation: Once sparging is complete, raise the gas inlet needle above the liquid surface to maintain a positive pressure of inert gas (a gentle, continuous flow) over the solution throughout the entire irradiation period. This prevents atmospheric oxygen from re-dissolving.

Problem: The cleavage yield is low, and I'm observing a complex mixture of unknown side products.

Q: My reaction is not clean. Instead of one major product, I see multiple peaks in my chromatogram. What causes this, and how can I fix it?

A: The formation of multiple side products often points to one of two issues: an inappropriate choice of solvent or an incorrect irradiation wavelength .

  • Solvent Reactivity: The radical intermediates generated during photolysis are highly reactive. If the solvent can donate a hydrogen atom (e.g., isopropanol, tetrahydrofuran), it can participate in side reactions, leading to a variety of unintended byproducts.

  • Excess Photon Energy: Using a wavelength that is too short (higher energy) can populate higher excited states or excite the photoproducts, leading to secondary photodecomposition.[5] Irradiating at the "tail" of the absorption band is often a successful strategy to provide just enough energy for the desired reaction without promoting side reactions.[6]

Solutions: Solvent and Wavelength Optimization

  • Choose an Appropriate Solvent:

    • Recommended: Start with relatively photochemically inert solvents like acetonitrile , tert-butanol , or buffered aqueous solutions. Acetonitrile is often an excellent choice due to its UV transparency and stability.

    • Avoid: Solvents with easily abstractable hydrogens, such as isopropanol, or those that can absorb the irradiation light.

  • Optimize the Irradiation Wavelength:

    • Step 1: Measure the UV-Vis Spectrum: Dissolve your starting material in your chosen reaction solvent and measure its absorption spectrum to identify the λ_max.

    • Step 2: Select Wavelength: While irradiation at λ_max provides the fastest rate, it may not be the cleanest. For optimal yield, experiment with longer wavelengths (e.g., 350 nm or 365 nm) where the absorbance is lower but sufficient for the reaction to proceed.[5][6] This minimizes excess energy that can drive side reactions.

Problem: My results are inconsistent from one experiment to the next.

Q: I'm following the same procedure, but my cleavage yields are not reproducible. How can I improve consistency?

A: Poor reproducibility is almost always due to a lack of control over key experimental variables. Photochemical reactions are highly sensitive to subtle changes in the experimental setup.

Troubleshooting Workflow for Reproducibility

Troubleshooting_Workflow start Inconsistent Yields q1 Is the reactant concentration identical every time? start->q1 q2 Is the reaction volume and vessel geometry constant? q1->q2 Yes sol1 Action: Use a stock solution. Ensure precise dilutions. q1->sol1 No q3 Is the lamp output stable and position fixed? q2->q3 Yes sol2 Action: Use the same cuvette/reactor. Maintain path length. q2->sol2 No q4 Is the solvent from the same, high-purity batch? q3->q4 Yes sol3 Action: Warm up lamp before use. Use a fixed sample holder. q3->sol3 No q5 Is the pH of the solution controlled and measured? q4->q5 Yes sol4 Action: Use fresh, HPLC-grade solvent. Avoid impurities. q4->sol4 No end_node Improved Reproducibility q5->end_node Yes sol5 Action: Use buffers for aqueous solutions. Verify pH before irradiation. q5->sol5 No

Caption: A logical workflow for diagnosing and improving experimental reproducibility.

Section 3: Key Parameter Optimization

To maximize your cleavage yield, a systematic optimization of reaction parameters is essential.

The Influence of pH

The phenoxyacetic acid moiety has a pKa of approximately 3-4. Therefore, the pH of the solution will determine whether the molecule is in its neutral (acidic) or anionic (carboxylate) form. This can significantly impact solubility and the molecule's interaction with the solvent, potentially altering the efficiency of the photochemical process.[7][8][9]

Experimental Protocol: pH Screening

  • Prepare a series of buffered solutions (e.g., phosphate or acetate buffers) at various pH values (e.g., pH 3, 5, 7.4, 9).

  • Prepare identical stock solutions of your compound in a minimal amount of a water-miscible co-solvent like acetonitrile.

  • Add an equal aliquot of the stock solution to each buffer to create your reaction mixtures.

  • Deoxygenate each sample as described previously.

  • Irradiate all samples for the same duration under identical conditions.

  • Analyze the conversion rate by HPLC to determine the optimal pH.

Data Summary: Impact of Key Variables on Cleavage Yield

The following table summarizes the expected impact of critical parameters on the photolytic cleavage reaction. Use this as a guide for your optimization experiments.

ParameterCondition 1Expected YieldCondition 2Expected YieldRationale
Atmosphere Ambient AirLow (<10%)Deoxygenated (Argon)High (>80%)Oxygen quenches the reactive triplet state, preventing cleavage.[4]
Solvent IsopropanolModerate to LowAcetonitrileHighIsopropanol can react with radical intermediates, causing side products. Acetonitrile is more inert.
Wavelength 254 nmModerate350 nmHighHigh-energy 254 nm light can cause secondary decomposition. 350 nm provides sufficient energy with fewer side reactions.[5]
pH (Aqueous) pH 3 (Neutral form)VariespH 7.4 (Anionic form)VariesThe charge state affects solubility and interaction with the solvent shell, which can influence excited state dynamics.[9][10]
Concentration > 1 mMDecreasing< 0.1 mMOptimalHigh concentrations can lead to self-quenching or inner filter effects where products absorb the incident light.

References

  • ResearchGate. (n.d.). Photochemical α-cleavage of ketones: Revisiting acetone | Request PDF. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2023). (PDF) Oxidative Cleavage of Ketoximes to Ketones using Photoexcited Nitroarenes. Retrieved January 24, 2026, from [Link]

  • IUPAC. (n.d.). Photochemical α-cleavage of ketones: revisiting acetone. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (1969). Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Quenching of ketone triplet excited states by atmospheric halides. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Photocleavage reaction of bromine substituted aromatic acyl compounds studied by CIDEP and transient absorption spectroscopy | Request PDF. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2018). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization. Retrieved January 24, 2026, from [Link]

  • PubMed. (2014). Oxidative treatment of bromide-containing waters: formation of bromine and its reactions with inorganic and organic compounds--a critical review. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2023). Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Heterogeneous photocatalysed degradation of 4-chlorophenoxyacetic acid in aqueous suspensions | Request PDF. Retrieved January 24, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Basics of Photochemistry: Photolysis Calculations. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023). Effects of pH on the Photocatalytic Activity and Degradation Mechanism of Rhodamine B over Fusiform Bi Photocatalysts under Visible Light. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for photoredox-mediated.... Retrieved January 24, 2026, from [Link]

  • ACS Publications. (n.d.). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. Retrieved January 24, 2026, from [Link]

  • Scribd. (n.d.). High and Low Quantum Yield in Photochemistry. Retrieved January 24, 2026, from [Link]

  • AZoM. (2013). Understanding Photocleavage Reactions. Retrieved January 24, 2026, from [Link]

  • Michigan State University Chemistry. (n.d.). Photochemistry. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Biocatalytic Thioketal Cleavage Enabled by Enzymatic Bromide Recycling by Vanadium-Dependent Haloperoxidases. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2019). Pharmaceutical compounds photolysis: pH influence. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Photochemical Reactions. Part 63[1]. The photodecarbonylation of ?-aryl aldehydes | Request PDF. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 28.3: Organic Photochemistry. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. Retrieved January 24, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 24, 2026, from [Link]

  • YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved January 24, 2026, from [Link]

Sources

troubleshooting incomplete cleavage of phenacyl linkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting issues related to phenacyl linker cleavage. This guide is designed for researchers, scientists, and drug development professionals who utilize phenacyl linkers in their work, particularly in solid-phase synthesis and the development of photocleavable conjugates. Here, we address common challenges, with a focus on incomplete cleavage, providing in-depth explanations and actionable protocols to help you optimize your experiments for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing low yield of my cleaved product. What are the most likely causes for incomplete phenacyl linker cleavage?

Incomplete cleavage of phenacyl linkers is a common issue that can usually be traced back to one or more of the following factors:

  • Suboptimal Irradiation Conditions: The wavelength, intensity, and duration of UV exposure are critical for efficient photocleavage.[1]

  • Solvent Effects: The solvent system used during irradiation can significantly impact the cleavage kinetics and the stability of reactive intermediates.[2]

  • Presence of Quenchers or UV-Absorbing Species: Impurities or components in your reaction mixture may be absorbing the UV light or quenching the excited state of the phenacyl chromophore.

  • Steric Hindrance: The local environment around the phenacyl linker can impede the conformational changes required for cleavage or hinder solvent access.

  • Side Reactions: Undesired photochemical side reactions can consume the starting material or lead to the formation of stable, uncleavable adducts.[3]

Q2: How does the photocleavage of a phenacyl linker work, and what are the key reactive intermediates?

The photocleavage of phenacyl esters is initiated by the absorption of UV light, which promotes the phenacyl chromophore to an excited singlet state, followed by intersystem crossing to a triplet state. The primary photochemical process is a Norrish Type II reaction, which involves intramolecular hydrogen abstraction from a γ-carbon by the excited carbonyl oxygen. This leads to the formation of a biradical intermediate, which then undergoes fragmentation to release the carboxylic acid and generate an enol that tautomerizes to acetophenone.

It's important to understand that radical species are involved, which can be susceptible to side reactions.[4] In the presence of hydrogen donors, a chain reaction mechanism can occur, potentially increasing the quantum yield of the cleavage.[4]

Troubleshooting Guides

Problem 1: Low Cleavage Yield Despite Following a Standard Protocol

If you are experiencing low cleavage yields, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the root cause of the issue.

Caption: Troubleshooting workflow for low phenacyl linker cleavage yield.

Experimental Protocols

Protocol 1: Quantitative Analysis of Cleavage Efficiency by HPLC

This protocol allows for the precise determination of cleavage yield by comparing the amount of released product to an internal standard.

Materials:

  • Crude cleavage reaction mixture

  • Internal standard (a stable compound that does not co-elute with your product or starting material, e.g., naphthalene)

  • HPLC grade solvents (e.g., acetonitrile, water, with 0.1% TFA)

  • HPLC system with a UV detector

Procedure:

  • Prepare a Standard Curve:

    • Prepare a stock solution of your pure, expected cleaved product at a known concentration.

    • Prepare a series of dilutions of the stock solution.

    • Prepare a stock solution of the internal standard at a fixed concentration.

    • Add a constant volume of the internal standard stock solution to each dilution of the product.

    • Inject each standard into the HPLC and record the peak areas for both the product and the internal standard.

    • Plot the ratio of the product peak area to the internal standard peak area against the concentration of the product to generate a standard curve.

  • Analyze the Cleavage Reaction:

    • Take a known volume of your crude cleavage reaction mixture.

    • Add the same constant volume of the internal standard stock solution as used for the standard curve.

    • Inject the sample into the HPLC.

    • Record the peak areas for your cleaved product and the internal standard.

  • Calculate the Yield:

    • Calculate the ratio of the product peak area to the internal standard peak area from your cleavage reaction sample.

    • Use the standard curve to determine the concentration of your cleaved product in the sample.

    • Calculate the total amount of cleaved product and determine the percentage yield based on the initial loading of the starting material.

Parameter Recommendation Rationale
Mobile Phase Acetonitrile/Water with 0.1% TFAProvides good peak shape for most peptides and small molecules.
Column C18 reverse-phaseSuitable for a wide range of hydrophobicities.
Detection Wavelength 214 nm and 254 nm214 nm for peptide bonds, 254 nm for aromatic compounds.
Internal Standard Naphthalene or similarChemically inert and UV-active.

Table 1: Recommended HPLC Parameters for Cleavage Analysis.

Protocol 2: Identification of Side Products by LC-MS and NMR

If you suspect side reactions are contributing to low yield, a thorough analysis of the crude product is necessary.

LC-MS Analysis:

  • Inject an aliquot of the crude cleavage mixture into an LC-MS system.

  • Look for masses corresponding to potential side products. Common side products from phenacyl linker cleavage can include adducts with scavengers or solvents, or products of photo-Fries rearrangement.[5]

  • Compare the observed masses with the expected mass of your product and any known potential side products.

NMR Analysis:

  • If a significant unknown side product is observed by LC-MS, purify it by preparative HPLC.

  • Acquire 1H and 13C NMR spectra of the purified side product.

  • Analyze the spectra to elucidate the structure of the side product. This can provide valuable insight into the undesired reaction pathway.

In-Depth Scientific Explanations

The Critical Role of Wavelength and Light Intensity

The efficiency of photocleavage is directly related to the overlap between the emission spectrum of your UV source and the absorption spectrum of the phenacyl chromophore.[6] Most phenacyl linkers have an absorption maximum around 340-360 nm. Using a light source with a different wavelength will result in inefficient light absorption and, consequently, poor cleavage.[1]

Furthermore, the intensity of the light source determines the rate of photon delivery to the sample. Insufficient intensity will lead to slow and incomplete cleavage. It is crucial to ensure your lamp is functioning correctly and is positioned at an appropriate distance from the reaction vessel. For solid-phase synthesis, ensuring light penetration throughout the resin bed is critical; agitation of the resin during irradiation can improve cleavage efficiency.[7]

Solvent Choice: More Than Just a Medium

The solvent not only solubilizes the reactants but can also actively participate in the photochemical process.[2] Protic solvents, such as alcohols, can act as hydrogen donors and participate in the radical chain mechanism, which can enhance the cleavage quantum yield.[4] However, they can also lead to side reactions. Aprotic solvents like acetonitrile or dioxane are often good choices as they are relatively inert. The polarity of the solvent can also influence the stability of the excited state and the intermediates, thereby affecting the cleavage kinetics.[8]

Scavengers: Preventing Unwanted Reactions

The radical intermediates generated during photocleavage can be highly reactive and may participate in undesired side reactions, such as addition to electron-rich aromatic residues (e.g., tryptophan) or abstraction of hydrogen atoms from sensitive functional groups. The inclusion of radical scavengers, such as anisole, thioanisole, or 1,3,5-trimethoxybenzene, in the cleavage cocktail can help to mitigate these side reactions by trapping the reactive radical species.[9]

Visualization of Key Concepts

Caption: Overview of phenacyl linker photocleavage and troubleshooting logic.

References

  • Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 2018.

  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 2023.

  • Kinetic study of the reactions of methoxy-substituted phenacyl radicals. Canadian Journal of Chemistry, 1993.

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC.

  • Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Angewandte Chemie International Edition, 2014.

  • Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters in the Presence of Hydrogen Donors. The Journal of Organic Chemistry, 2006.

  • Mechanistic Studies of Photochemical Reactions: Photoacid Generators, Photoreleaseable Protecting Groups, and Diarylnitrenium Ions. University of Maryland, 2017.

  • Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 2000.

  • Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. The Royal Society of Chemistry.

  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Journal of the American Chemical Society, 2020.

  • (PDF) Exo-Cleavable Linkers: A Paradigm Shift for Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates. ResearchGate, 2023.

  • Second-Site NMR Screening and Linker Design. Fragment-Based Approaches in Drug Discovery, 2006.

  • Enzyme-cleavable linkers for peptide and glycopeptide synthesis. Organic & Biomolecular Chemistry, 2005.

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 2021.

  • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, 1980.

  • Synthesis and photochemical properties of photo-cleavable crosslinkers. Tetrahedron Letters, 2009.

  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 2004.

  • Effect of different scavengers on the photocatalytic degradation of BPA... ResearchGate, 2020.

  • Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. Catalysts, 2022.

  • Optimizing radical yield from free chlorine with tailored UV light emitting diode emission spectra. Water Research, 2024.

  • Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry, 2024.

  • Photolabile protecting group. Wikipedia.

  • Cleavable cross-linker for protein structure analysis: reliable identification of cross-linking products by tandem MS. Journal of Mass Spectrometry, 2010.

  • Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates. Pharmaceutics, 2022.

  • Mechanistic pathways of the photolysis of paracetamol in aqueous solution: an example of photo-Fries rearrangement. Photochemical & Photobiological Sciences, 2012.

  • Studies on a Novel Safety-Catch Linker Cleaved by Pummerer Rearrangement. Organic Letters, 2004.

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition, 2021.

  • Understanding Photocleavage Reactions. AZoM, 2013.

  • Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research, 2021.

  • Mechanism of the Photochemical Isomerization and Oxidation of 2-Butenedial: A Theoretical Study. International Journal of Molecular Sciences, 2023.

  • Synthetic Approaches to Break the Chemical Shift Degeneracy of Glycans. ChemBioChem, 2022.

  • Kinetic Solvent Effects in Organic Reactions. ChemRxiv, 2020.

  • Guide to Resins and Linkers in SPPS. Biosynth.

  • Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 2014.

  • The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. Oreate AI, 2026.

  • Cleavable linkers in antibody–drug conjugates. Drug Discovery Today: Technologies, 2018.

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 2013.

  • Technical Support Center: Troubleshooting Low Yield in SPPS with MPPA Linker. Benchchem.

  • Phenacyl Xanthates: A Photoremovable Protecting Group for Alcohols under Visible Light. Asian Journal of Organic Chemistry, 2020.

  • Continuous Photochemical Cleavage of Linkers for Solid-Phase Synthesis. Organic Letters, 2013.

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Technical Support Center: Preventing Peptide Degradation During Photolytic Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for photolytic cleavage applications. This guide is designed for researchers, scientists, and drug development professionals who utilize photolabile protecting groups (PPGs) in their peptide synthesis workflows. Here, we will delve into the intricacies of preventing peptide degradation during photocleavage, moving beyond standard protocols to explain the "why" behind experimental choices. Our goal is to provide you with the expertise to troubleshoot common issues and optimize your experiments for maximal yield and purity of your target peptide.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when approaching photolytic cleavage.

Q1: What is photolytic cleavage and why is it used?

A: Photolytic cleavage is a method used to remove protecting groups from a molecule, such as a peptide, using light.[1] These protecting groups, known as photolabile protecting groups (PPGs) or "caging" groups, are stable to many chemical conditions but can be selectively cleaved by irradiation at a specific wavelength of UV or visible light.[1][2] This technique offers a mild and orthogonal approach to deprotection, avoiding the harsh acidic conditions (like trifluoroacetic acid, TFA) often used in traditional solid-phase peptide synthesis (SPPS), which can sometimes lead to unwanted side reactions.[3]

Q2: What are the primary causes of peptide degradation during photolytic cleavage?

A: Peptide degradation during photolysis is primarily caused by two factors:

  • Generation of Reactive Intermediates: The photolysis of common PPGs, such as those based on the o-nitrobenzyl (ONB) moiety, generates reactive byproducts.[4] For instance, the cleavage of an ONB group yields an o-nitrosobenzaldehyde derivative.[5] These byproducts can react with nucleophilic residues on the peptide.

  • Formation of Reactive Oxygen Species (ROS): The high-energy UV light used for cleavage can interact with molecular oxygen present in the solvent, generating ROS such as singlet oxygen and hydroxyl radicals.[6] These highly reactive species can non-specifically oxidize sensitive amino acid residues.[6]

Q3: Which amino acid residues are most susceptible to degradation during photolysis?

A: The most susceptible amino acid residues are those with electron-rich side chains, which are prone to oxidation. The primary targets are:

  • Tryptophan (Trp): The indole side chain is highly susceptible to oxidation, leading to various degradation products, including N-formylkynurenine.[2][7]

  • Methionine (Met): The thioether side chain can be easily oxidized to methionine sulfoxide (+16 Da mass shift) and further to methionine sulfone (+32 Da mass shift).[8][9]

  • Cysteine (Cys): The thiol group is readily oxidized, which can lead to unintended disulfide bond formation or other modifications.

  • Tyrosine (Tyr) and Histidine (His): While less reactive than Trp and Met, their respective phenol and imidazole rings can also undergo photo-oxidation.

Q4: What is a "scavenger" in the context of photolytic cleavage?

A: A scavenger is a molecule added to the cleavage solution to "trap" or neutralize reactive species, thereby preventing them from damaging the target peptide.[8][10] In photolytic cleavage, scavengers can be categorized as:

  • Radical Scavengers: These compounds react with and quench free radicals generated by the UV light.

  • Antioxidants: These molecules are readily oxidized and therefore sacrificially protect the peptide from oxidation by ROS.

  • Byproduct Traps: Some scavengers are specifically chosen to react with and neutralize the reactive byproducts of the PPG cleavage, such as the o-nitrosobenzaldehyde from ONB groups.[4]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your photolytic cleavage experiments.

Problem 1: My final product shows a +16 Da or +32 Da mass increase on my mass spectrum.

  • Question: I've analyzed my peptide post-cleavage by mass spectrometry and see a significant peak at M+16 and/or M+32. What is happening?

  • Answer: This is a classic sign of methionine oxidation.[9] The +16 Da mass shift corresponds to the formation of methionine sulfoxide, and the +32 Da shift indicates the formation of methionine sulfone. This is caused by reactive oxygen species (ROS) generated during UV irradiation.

    • Causality: UV light can excite photosensitizers in the solution (or the PPG itself) which then transfer energy to molecular oxygen, creating highly reactive singlet oxygen. This species readily oxidizes the sulfur atom in the methionine side chain.

    • Solution:

      • Degas your solvent: Thoroughly degas the solvent to be used for the photolysis reaction by bubbling with an inert gas like nitrogen or argon for at least 20-30 minutes prior to use. This minimizes the amount of dissolved oxygen available to form ROS.

      • Use scavengers: Add a scavenger that is effective at preventing methionine oxidation. A common and effective choice is dimethyl sulfide (DMS) . You can also use N,N-diisopropylethylamine (DIPEA) in small amounts, which can help to quench reactive species.

      • Optimize irradiation time: Use the minimum irradiation time necessary for complete cleavage to reduce the exposure of the peptide to UV light.

Problem 2: My tryptophan-containing peptide shows a complex mixture of byproducts and a yellowish color after cleavage.

  • Question: After photolytic cleavage of my Trp-containing peptide, the HPLC chromatogram is messy, and the solution has a yellow tint. What's the cause?

  • Answer: This indicates the degradation of the tryptophan indole ring.[11] Photo-oxidation of tryptophan can lead to several byproducts, including N-formylkynurenine (NFK), which contributes to the yellow color.[11] The indole ring is highly susceptible to attack by both ROS and the reactive byproducts of PPG cleavage.

    • Causality: The indole ring of tryptophan is electron-rich and a prime target for electrophilic attack by ROS and the o-nitrosobenzaldehyde byproduct of ONB cleavage.

    • Solution:

      • Employ a scavenger cocktail: A single scavenger may not be sufficient. A combination of scavengers is often more effective. A good starting point is a cocktail containing a reducing agent and a nucleophile. For example, a combination of 1,4-benzenedimethanethiol (1,4-BDMT) and anisole can be effective. 1,4-BDMT acts as a potent scavenger for reactive species, while anisole can help protect the indole ring.[12]

      • Control the pH: The photodegradation of tryptophan can be pH-dependent.[11] Performing the cleavage in a slightly acidic buffered solution (e.g., pH 6) can sometimes suppress certain degradation pathways.

      • Filter the light: If your light source has a broad emission spectrum, use a filter to select for the wavelength that is optimal for your PPG cleavage while minimizing exposure to more damaging, shorter wavelengths.

Problem 3: Incomplete cleavage of the photolabile protecting group.

  • Question: Even after extended irradiation, a significant portion of my peptide remains protected. How can I improve the cleavage efficiency?

  • Answer: Incomplete cleavage can be due to several factors, including insufficient light penetration, suboptimal wavelength, or issues with the solvent.

    • Causality: The photolytic reaction requires that the PPG absorbs a photon of sufficient energy. If the light is not reaching the PPG or is not of the correct energy, cleavage will be inefficient.

    • Solution:

      • Check your wavelength: Ensure that the wavelength of your light source matches the absorption maximum of your specific PPG. Different PPGs have different optimal cleavage wavelengths.[13]

      • Increase light intensity/time: If the wavelength is correct, you may need to increase the intensity of the light source or the irradiation time. However, be mindful that this can also increase the risk of peptide degradation, so it's a trade-off that may require optimization.

      • Solvent choice: The solvent can affect the quantum yield of the photolysis reaction.[14] Ensure you are using a solvent that is transparent at the cleavage wavelength. Solvents like acetonitrile and methanol are generally good choices. Avoid solvents that strongly absorb UV light in the same region as your PPG.

      • Stir the reaction: If you are performing the cleavage in solution, ensure adequate stirring to bring all the peptide into the light path. For solid-phase cleavage, ensure the resin is well-swollen and the light can penetrate the reaction vessel.

Diagrams and Data

Mechanism of Peptide Photo-oxidation and Scavenger Protection

The following diagram illustrates the general mechanism of peptide photo-oxidation and how scavengers can intervene to protect the peptide.

G cluster_0 Initiation cluster_1 Degradation Pathway cluster_2 Protective Pathway UV UV Light (hv) O2 O2 (dissolved) UV->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., 1O2, •OH) O2->ROS Peptide Peptide (Met, Trp) ROS->Peptide Attack on Sensitive Residues Scavenger Scavenger (e.g., DMS, Anisole) ROS->Scavenger Quenching Oxidized_Peptide Oxidized Peptide (Met-SO, NFK-Trp) Peptide->Oxidized_Peptide Inert_Product Inert Product Scavenger->Inert_Product

Caption: General mechanism of photo-oxidation and scavenger protection.

Scavenger Recommendations for Photolytic Cleavage

The choice of scavenger is critical for preserving the integrity of your peptide. The following table provides recommendations for common issues.

Problem Susceptible Residue(s) Recommended Scavenger(s) Typical Concentration Mechanism of Action
Oxidation Methionine (Met)Dimethyl sulfide (DMS)5-10% (v/v)Reduces sulfoxides back to thioethers and scavenges ROS.
Tryptophan (Trp)Anisole5% (v/v)Acts as an antioxidant and protects the indole ring.
1,4-Benzenedimethanethiol (1,4-BDMT)1-2% (w/v)Potent radical scavenger.[12]
Byproduct Reactivity Tryptophan (Trp), Lysine (Lys)N,N-Diisopropylethylamine (DIPEA)0.5-1% (v/v)Acts as a base to neutralize acidic species and can react with electrophilic byproducts.
2-Mercaptoethanol1-5% (v/v)A reducing agent that can also scavenge electrophilic byproducts.

Experimental Protocols

Protocol 1: Photolytic Cleavage of a Peptide from a Solid Support

Objective: To cleave a peptide synthesized on a photolabile linker-functionalized resin while minimizing degradation.

Materials:

  • Peptide-resin (e.g., on a rink amide resin with a photolabile linker)

  • Photolysis solvent (e.g., HPLC-grade acetonitrile or methanol), degassed with N₂ or Ar for 30 min

  • Scavenger cocktail (e.g., 5% anisole and 1% 1,4-BDMT in the photolysis solvent)

  • Photoreactor equipped with a UV lamp of the appropriate wavelength (e.g., 365 nm for many ONB-based linkers)

  • Reaction vessel (quartz or borosilicate glass, transparent to the UV wavelength)

  • Filtration apparatus

  • Cold diethyl ether for precipitation

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in the photoreactor vessel.[15]

  • Swelling: Add the scavenger-containing photolysis solvent (e.g., 5 mL) to the resin and allow it to swell for 30 minutes with gentle agitation.[15]

  • Photolysis:

    • Position the reaction vessel in the photoreactor, ensuring it is centered with respect to the light source.

    • Begin irradiation at the predetermined wavelength (e.g., 365 nm).

    • Continue irradiation for the optimized time (typically 1-4 hours), maintaining gentle agitation (e.g., bubbling with N₂ or gentle shaking) to keep the resin suspended.

  • Peptide Isolation:

    • After irradiation, transfer the resin and solvent to a filtration apparatus.

    • Collect the filtrate, which contains the cleaved peptide.

    • Wash the resin twice with a small volume of the photolysis solvent and combine the filtrates.

  • Precipitation and Recovery:

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether, wash the peptide pellet with a small amount of cold ether, and dry the peptide under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) for analysis by HPLC and mass spectrometry.

References

  • CEM Corporation. (2017). Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Akiya, N., & Savage, P. E. (2002). Roles of Water for Chemical Reactions in Supercritical Water. Chemical Reviews, 102(8), 2725-2750.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Biotage. (2023, January 31). Post synthesis workup: What steps are necessary and what aren't? Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15233–15243.
  • Asquith, R. S., & Hirst, L. (1969). Studies on the photodegradation of tryptophan. Biochimica et Biophysica Acta (BBA) - Protein Structure, 188(2), 297-304.
  • ResearchGate. (2023, January 17). Insoluble peptide after deprotection and cleavage? Retrieved from [Link]

  • Scientific Diagram. (n.d.). Effect of scavengers on photodegradation. Retrieved from [Link]

  • Hansen, P. R., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12136–12146.
  • Li, W., et al. (2015). Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity.
  • ResearchGate. (n.d.). (a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of o-nitrosobenzaldehyde and primary amine. Retrieved from [Link]

  • Il'ichev, Y. V., & Schwörer, M. A. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(29), 9044–9054.
  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15233-15243.
  • van der Velde, J. H., et al. (2020). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 49(16), 5756-5770.
  • Pevtsov, S., et al. (2005). Cleaning of raw peptide MS/MS spectra: improved protein identification following deconvolution of multiply charged peaks, isotope clusters, and removal of background noise. Molecular & Cellular Proteomics, 4(1), 107-115.
  • ResearchGate. (n.d.). Photochemical cleavage of an o-nitrobenzyl ester yielding an o-nitrosobenzaldehyde derivative and an API displaying a carboxylic acid. Retrieved from [Link]

  • Kato, Y., & Sakamoto, W. (2019). Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts. eLife, 8, e47291.
  • Colón, D. F., et al. (2022). The Role of the Reactive Species Involved in the Photocatalytic Degradation of HDPE Microplastics Using C,N-TiO2 Powders.
  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). Benzylthiols as scavengers in TFA cleavages of peptide resins. RSC Advances, 9(66), 38928-38934.
  • Islam Molla, M., et al. (2017). Evaluation of Reaction Mechanism for Photocatalytic Degradation of Dye with Self-Sensitized TiO2 under Visible Light Irradiation.
  • ResearchGate. (n.d.). Wavelength-Selective Cleavage of Photolabile Protecting Groups. Retrieved from [Link]

  • SciSpace. (n.d.). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. Retrieved from [Link]

  • Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 7(1), 162-171.
  • Chen, Y., et al. (2021).
  • Reverter, D., et al. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(16), 4983.
  • ResearchGate. (2023, January 17). Insoluble peptide after deprotection and cleavage? Retrieved from [Link]

  • Albericio, F., & Isidro-Llobet, A. (2019). Peptide Global Deprotection/Scavenger-Induced Side Reactions. In Methods in Molecular Biology (Vol. 2103, pp. 23-41). Humana, New York, NY.
  • Kato, Y., & Sakamoto, W. (2023). Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts. eLife, 12, e84949.
  • Brot, N., & Weissbach, H. (1989). U.S. Patent No. 4,835,254. Washington, DC: U.S.
  • Scaiano, J. C., & Wirz, J. (2002). Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules. The Journal of Physical Chemistry B, 106(28), 7119-7124.
  • Káncz, B., et al. (2022). Photoremovable Protecting Groups. Molecules, 27(13), 4242.
  • Dukan, S., & Nyström, T. (2002). Methionine Sulfoxide Reductases Suppress the Formation of the [PSI+] Prion and Protein Aggregation in Yeast. Proceedings of the National Academy of Sciences, 99(25), 16037-16042.
  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(66), 38928-38934.
  • Hosokawa, S., et al. (2023).
  • Hansen, P. R., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12136-12146.
  • Gaplovsky, M., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42.
  • Il'ichev, Y. V., & Schwörer, M. A. (2007). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 83(6), 1275-1285.

Sources

Technical Support Center: Minimizing Byproducts in Phenacyl Linker-Mediated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenacyl linker-mediated peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic tool. Here, we will dissect common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you minimize byproduct formation and maximize the yield and purity of your target peptides.

Introduction to the Phenacyl Linker in Solid-Phase Peptide Synthesis (SPPS)

The phenacyl linker is a valuable tool in solid-phase peptide synthesis (SPPS), particularly for the synthesis of protected peptide fragments. Its ester bond to the C-terminal amino acid is stable to the acidic conditions used for Boc-chemistry and the basic conditions of Fmoc-chemistry, providing excellent orthogonality.[1] Cleavage is typically achieved under specific, mild conditions, most notably through photolysis or nucleophilic attack, which preserves sensitive side-chain protecting groups. However, like any chemical methodology, challenges and side reactions can arise. This guide provides expert insights into mitigating these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and cleavage of peptides using a phenacyl linker.

Issue 1: Incomplete Cleavage from the Phenacyl Resin

Symptoms:

  • Low yield of the desired peptide after cleavage.

  • Presence of residual peptide on the resin beads (can be checked by a test cleavage).

Root Causes & Solutions:

  • Insufficient Nucleophile Strength or Concentration: The cleavage of the phenacyl ester is a nucleophilic substitution reaction. If the nucleophile is too weak or its concentration is too low, the reaction will be inefficient.

    • Expert Tip: For nucleophilic cleavage, thiophenol in the presence of a base like N,N-diisopropylethylamine (DIEA) is a common and effective choice. Ensure you are using a sufficient excess of the cleavage reagents. A typical starting point is 20 equivalents of thiophenol and 10 equivalents of DIEA in a suitable solvent like DMF or NMP.

  • Steric Hindrance: A bulky C-terminal amino acid or a sterically hindered peptide sequence near the linker can impede access of the nucleophile to the ester carbonyl.

    • Solution: Increase the reaction time and/or temperature. Monitor the cleavage progress by taking small aliquots of the resin, performing a test cleavage, and analyzing the supernatant by HPLC. Be cautious with increasing temperature, as it can promote other side reactions.

  • Photolytic Cleavage Issues: For photolabile phenacyl linkers, incomplete cleavage can result from:

    • Inadequate Light Source: Ensure your UV lamp has the correct wavelength (typically around 350-360 nm) and sufficient power. The lamp's output can decrease over time, so regular checks are recommended.

    • Poor Light Penetration: The resin bed must be sufficiently agitated during irradiation to ensure all beads are exposed to the light. Performing the photolysis in a suitable quartz vessel is crucial for optimal light transmission.

    • Quenching of the Excited State: Some solvents or scavengers can quench the excited state of the phenacyl group, preventing efficient cleavage.[2]

      • Protocol: Perform photolysis in a non-absorbing, inert solvent like dichloromethane (DCM) or dioxane.

Issue 2: Formation of Diketopiperazines (DKPs)

Symptoms:

  • Appearance of a major byproduct with a mass corresponding to the dipeptide that has cyclized and cleaved from the resin.

  • This is particularly prevalent when the first two amino acids are proline, glycine, or other residues that readily cyclize.[3]

Causality: Diketopiperazine formation occurs when the deprotected N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the phenacyl linker, forming a stable six-membered ring and cleaving the dipeptide from the resin.[4]

DKP_Formation Resin Resin-Phenacyl-AA1-AA2-NH2 DKP Diketopiperazine (Byproduct) Resin->DKP Intramolecular Cyclization Cleaved_Peptide Prematurely Cleaved Dipeptide DKP->Cleaved_Peptide Release from Resin

Diketopiperazine Formation Pathway.

Mitigation Strategies:

  • Use of Sterically Hindered Resins: Trityl-based resins are less prone to DKP formation due to the steric bulk of the linker, which disfavors the necessary conformation for cyclization. While this guide focuses on phenacyl linkers, this is an important consideration during synthetic planning.

  • Introduction of a "Difficult" Dipeptide: If possible, redesign the synthesis to avoid having two DKP-prone residues at the C-terminus.

  • Use of N-protected Dipeptides: Couple the first two amino acids as a pre-formed dipeptide. This bypasses the vulnerable dipeptidyl-resin stage.

  • In Situ Neutralization Protocols: During Fmoc deprotection, the use of in situ neutralization protocols can reduce the time the free N-terminal amine is exposed to basic conditions, thereby minimizing the opportunity for cyclization.[4]

Issue 3: Racemization of the C-terminal Amino Acid

Symptoms:

  • Presence of a diastereomeric impurity in the final peptide, often co-eluting or closely eluting with the main product in HPLC.

Causality: The ester linkage to the phenacyl linker can activate the α-proton of the C-terminal amino acid, making it susceptible to epimerization, especially under basic conditions used for Fmoc deprotection or in the presence of strong activating agents during the coupling of the second amino acid.[5][6][7]

Racemization_Mechanism L_Amino_Acid Resin-Phenacyl-CO-CHR-NH-Fmoc (L-configuration) Enolate Enolate Intermediate (Planar) L_Amino_Acid->Enolate Base-catalyzed Proton Abstraction D_Amino_Acid Resin-Phenacyl-CO-CHR-NH-Fmoc (D-configuration) Enolate->D_Amino_Acid Reprotonation

Mechanism of C-terminal Racemization.

Prevention Protocols:

  • Choice of Coupling Reagents: Use coupling reagents known to suppress racemization. Additives like ethyl cyanohydroxyiminoacetate (Oxyma) or 1-hydroxybenzotriazole (HOBt) are highly effective.[6] For particularly sensitive amino acids like histidine or cysteine, specialized, low-racemization protocols are recommended.[6]

  • Control of Base: Use a hindered base like DIEA or 2,4,6-collidine for neutralization and coupling steps, and use it in the minimum necessary amount. Avoid stronger bases like DBU if possible.

  • Temperature Control: Perform coupling reactions at or below room temperature to minimize the rate of epimerization.

Issue 4: Side Reactions During Cleavage

Symptoms:

  • Multiple unexpected peaks in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data indicating modification of sensitive amino acids.

Common Side Reactions and Their Prevention:

Side ReactionAffected Amino AcidsCausalityPrevention
Alkylation Trp, Met, Cys, TyrCationic species generated during cleavage from the linker or protecting groups can alkylate nucleophilic side chains.[8]Use a "cleavage cocktail" containing scavengers to trap these reactive cations. Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and phenol.[6][9]
Oxidation Met, CysExposure to air or reactive oxygen species during cleavage and workup.Degas all cleavage solutions and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). The addition of EDT can also help prevent oxidation.[10]
Reattachment to Resin C-terminal TrpThe carbocation generated at the linker upon cleavage can be attacked by the indole side chain of a C-terminal tryptophan.The use of scavengers like TIS is crucial. Using Fmoc-Trp(Boc) can also suppress this side reaction.[8]

Recommended Cleavage Cocktail for Peptides with Sensitive Residues:

For a peptide containing Trp, Met, and Cys, a robust cleavage cocktail would be:

  • TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v)

Experimental Protocol: Standard Cleavage

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM and add the cleavage cocktail (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with fresh TFA.

  • Combine the filtrates and precipitate the peptide in cold diethyl ether.

Frequently Asked Questions (FAQs)

Q1: Can I use a phenacyl linker with Fmoc-based synthesis? A1: Yes, the phenacyl ester linkage is stable to the piperidine solutions used for Fmoc deprotection, making it compatible with standard Fmoc-SPPS protocols.[1]

Q2: What is the primary advantage of a photolabile phenacyl linker? A2: The main advantage is the ability to cleave the peptide from the resin under very mild, neutral conditions, which is ideal for synthesizing fully protected peptide fragments that will be used in subsequent fragment condensations.

Q3: My peptide contains a C-terminal cysteine. Are there any special considerations? A3: Yes, esterification of cysteine to phenacyl resins can be problematic and prone to racemization. Additionally, the thiol side chain is nucleophilic and can participate in side reactions. Ensure proper side-chain protection (e.g., with a Trt group) and use low-racemization coupling conditions. During cleavage, the presence of EDT is highly recommended to prevent S-alkylation byproducts.[6][11]

Q4: How can I confirm that my observed byproduct is a diketopiperazine? A4: The most definitive way is through mass spectrometry. A DKP will have a mass corresponding to the cyclic dipeptide. For example, if your sequence is Ala-Pro-..., the DKP byproduct will have the mass of cyclo(Ala-Pro).

Q5: Is it possible to cleave the peptide from the phenacyl resin while keeping the side-chain protecting groups intact? A5: Yes, this is a key application of the phenacyl linker. Both nucleophilic cleavage (e.g., with thiophenol/DIEA) and photolytic cleavage are typically mild enough to leave common acid-labile side-chain protecting groups (like Boc, tBu, Trt) intact.

References

  • de la Torre, B. G., & Albericio, F. (2019). Side reactions in the SPPS of Cys-containing peptides. Academia.edu.
  • Oishi, S., et al. (2012). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Organic & Biomolecular Chemistry. [Link]

  • Albericio, F., et al. (2023). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck.
  • Bodanszky, M., & Bodanszky, A. (1984). Side reactions in peptide synthesis. Springer-Verlag.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
  • Albericio, F., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Albericio, F., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Aapptec.
  • Lam, K. S., et al. (2003).
  • Biosynth. (n.d.). Guide to Resins and Linkers in SPPS. Biosynth.
  • CDN. (n.d.). Cleavage Cocktail Selection. CDN.
  • Fields, G. B., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate. [Link]

  • Gausepohl, H., & Behn, C. (2012). Diketopiperazine-forming dipeptidyl linker.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec.
  • Maloney, K. M., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC - NIH. [Link]

  • Jira, T., & Bunke, A. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]

  • Panke, S., & Gademann, K. (2021). Cleavable linker for peptide synthesis.
  • Strieth-Kalthoff, F., et al. (2022). Photochemical Oxidative Cleavage and Dihydroxylation of Unsaturated Fatty Acids Using Triplet Nitroarenes.
  • El-Subbagh, H. I., et al. (2000).
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec.
  • Cavani, F., et al. (2021).
  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • Spiteller, G., et al. (2007). Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. PMC - PubMed Central.
  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
  • Behr, A., & Raths, J. (2021). Chemically catalyzed oxidative cleavage of unsaturated fatty acids and their derivatives into valuable products for industrial applications: a review and perspective.
  • Ikegami, M., et al. (2003). C-O-bond cleavage of esters with a naphthyl group in the higher triplet excited state during two-color two-laser flash photolysis. PubMed.

Sources

Technical Support Center: Stability of 4-(2-Bromopropionyl)phenoxyacetic Acid Linker

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides an in-depth analysis of the chemical stability of the 4-(2-Bromopropionyl)phenoxyacetic acid linker when exposed to Trifluoroacetic Acid (TFA). It is designed for researchers, chemists, and drug development professionals who utilize this linker in their synthetic workflows, particularly in the context of solid-phase peptide synthesis (SPPS) and bioconjugation.

Core Stability Analysis: A Structural Overview

The stability of the 4-(2-Bromopropionyl)phenoxyacetic acid linker is dictated by the reactivity of its constituent functional groups in a strong acidic medium like TFA. An initial assessment points to two primary sites of potential concern: the aryl ether linkage and the α-bromo ketone .

cluster_linker 4-(2-Bromopropionyl)phenoxyacetic Acid cluster_analysis Key Functional Groups vs. TFA cluster_stability Expected Stability in TFA linker Structure ether Aryl Ether Linkage (Phenoxy) ketone α-Bromo Ketone ether_stability High Stability (Resistant to Cleavage) ether->ether_stability ketone_stability Generally Stable (Potential for Enolization) ketone->ketone_stability

Caption: Structural stability assessment of the linker in TFA.

Frequently Asked Questions (FAQs)
Q1: Is the 4-(2-Bromopropionyl)phenoxyacetic acid linker stable to standard TFA cleavage conditions used in peptide synthesis?

Answer: Yes, the linker is generally considered stable under standard conditions used for cleaving peptides from resins and removing acid-labile side-chain protecting groups.[1][2] Trifluoroacetic acid (TFA) is a common reagent for these procedures, but its primary modes of action do not typically affect the core structure of this linker.[3][4] The linker's primary cleavage mechanism is photolysis, indicating it was designed to be orthogonal to acid-based deprotection strategies.[5]

The two key functionalities to consider are the aryl ether bond and the α-bromo ketone. As detailed below, neither is expected to undergo significant degradation with standard TFA treatment (e.g., 95% TFA, 1-3 hours at room temperature).

Q2: Is the phenoxyacetic acid ether linkage susceptible to cleavage by TFA?

Answer: No, the aryl ether bond in the phenoxyacetic acid moiety is highly resistant to cleavage by TFA.

Mechanistic Rationale: Acid-catalyzed cleavage of ethers requires protonation of the ether oxygen, followed by a nucleophilic attack (SN2) or formation of a stable carbocation (SN1).[6]

  • SN2 Pathway: This pathway is disfavored for aryl ethers. The carbon of the benzene ring is sp² hybridized, and the C-O bond is exceptionally strong due to partial double-bond character from resonance. Nucleophilic attack on this carbon is sterically hindered and electronically unfavorable.

  • SN1 Pathway: This pathway would require the formation of a highly unstable phenyl cation, which is energetically prohibitive. While TFA can cleave ethers that form stable carbocations (e.g., tert-butyl ethers), this does not apply to the phenoxy group.[7][8]

  • Poor Nucleophile: The conjugate base of TFA, trifluoroacetate, is a very poor nucleophile, further reducing the likelihood of an SN2-type cleavage.[7]

Therefore, the ether linkage of this linker remains intact under conditions that are sufficient to cleave t-butyl or trityl-based protecting groups.

Q3: How does TFA affect the stability and reactivity of the α-bromo ketone moiety?

Answer: The α-bromo ketone is generally stable in TFA, although acid catalysis can promote the formation of an enol intermediate.

Mechanistic Rationale: In the presence of a strong acid like TFA, the carbonyl oxygen of the ketone can be protonated. This facilitates the tautomerization to the corresponding enol form.[9][10][11] This keto-enol equilibrium is a fundamental aspect of carbonyl chemistry under acidic conditions.[11]

  • Stability: This enolization does not inherently lead to the degradation of the linker. The C-Br bond remains intact. The primary purpose of the α-bromo ketone is often to serve as a reactive handle for subsequent nucleophilic substitution (e.g., alkylation of a thiol in protein conjugation), and it is designed to survive upstream deprotection steps.

  • Side Reactions: While theoretically possible, side reactions such as elimination to form an α,β-unsaturated ketone are unlikely under standard anhydrous TFA cleavage conditions. Such reactions typically require a base for dehydrobromination.[9]

Data Summary: Recommended TFA Treatment Conditions

The following table summarizes the recommended conditions for using TFA for deprotection or cleavage in the presence of the 4-(2-Bromopropionyl)phenoxyacetic acid linker.

ParameterRecommended ConditionExpected Linker StabilityRationale & Notes
TFA Concentration 50-95% in a suitable solvent (e.g., DCM)High Standard concentration for Boc deprotection and resin cleavage.[12] The linker is robust within this range.
Temperature 0°C to Room Temperature (~25°C)High Elevated temperatures can increase the rate of side reactions for sensitive residues but are not expected to affect this linker. Standard protocols do not require heat.[3][13]
Duration 1 - 4 hoursHigh Sufficient time for most deprotection/cleavage protocols. Prolonged exposure (>24h) is not recommended without specific stability testing.
Scavengers Water, Triisopropylsilane (TIS), Thioanisole, etc.High Scavengers are crucial for protecting sensitive amino acid residues (e.g., Trp, Cys, Met) from reactive cations generated during deprotection but do not negatively impact the linker's stability.[2]
Troubleshooting Guide

If you suspect linker instability or observe unexpected products in your experiments, consult the following guide.

Q: I am observing an unexpected mass or HPLC peak after TFA treatment. Could the linker be degrading?

Answer: While direct cleavage of the linker by TFA is highly improbable, it is essential to systematically troubleshoot the observation. The issue is more likely related to the modification of your peptide/molecule or incomplete removal of other protecting groups.

Troubleshooting Workflow

cluster_investigation Investigation Steps cluster_diagnosis Potential Causes start Unexpected Result (Mass/HPLC) ms_analysis Analyze Mass Spectrum (LC-MS) start->ms_analysis control_exp Run Control Experiment (Linker + TFA) start->control_exp check_protect Verify Protecting Group Removal start->check_protect linker_degradation Linker Degradation (Unlikely) ms_analysis->linker_degradation peptide_mod Peptide/Substrate Modification ms_analysis->peptide_mod incomplete_deprotection Incomplete Deprotection check_protect->incomplete_deprotection linker_degradation->control_exp Confirm/Rule Out

Caption: A logical workflow for troubleshooting unexpected results.

Hypothetical Degradation Products to Investigate: If, against expectations, the ether bond were to cleave, you would expect to see the formation of 4-hydroxyphenoxyacetic acid and a bromopropionyl-related byproduct. You can specifically look for the mass corresponding to these fragments in your LC-MS data.

Experimental Protocol: Linker Stability Test

To validate the stability of the linker under your specific experimental conditions, we recommend performing a control experiment. This protocol serves as a self-validating system.

Objective: To confirm the structural integrity of 4-(2-Bromopropionyl)phenoxyacetic acid after exposure to a standard TFA cleavage cocktail.

Materials:

  • 4-(2-Bromopropionyl)phenoxyacetic acid

  • TFA Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • HPLC system with a C18 column

  • Mass Spectrometer

Procedure:

  • Sample Preparation: Dissolve a small, known amount of the linker (e.g., 5 mg) in 1 mL of the TFA cleavage cocktail.

  • Incubation: Let the solution stand at room temperature for 3 hours, simulating a typical cleavage protocol.

  • TFA Removal: Evaporate the TFA under a gentle stream of nitrogen in a fume hood. Caution: TFA is highly corrosive.[3]

  • Precipitation & Wash: Add 10 mL of cold diethyl ether to the residue to precipitate the linker. Centrifuge to pellet the solid and decant the ether. Repeat the wash step twice to ensure complete removal of scavengers.

  • Analysis: Dry the solid residue under vacuum. Dissolve it in a suitable solvent (e.g., Acetonitrile/Water) and analyze by HPLC and Mass Spectrometry.

  • Comparison: Compare the HPLC chromatogram and mass spectrum of the TFA-treated sample with an untreated standard of the linker. The absence of new peaks or mass fragments confirms stability.

Conclusion

Based on fundamental chemical principles, the 4-(2-Bromopropionyl)phenoxyacetic acid linker demonstrates high stability towards trifluoroacetic acid under the conditions typically employed in modern synthetic chemistry, particularly solid-phase peptide synthesis. The critical aryl ether and α-bromo ketone functionalities are robust and not susceptible to acid-catalyzed degradation. Researchers can confidently use TFA for deprotection and cleavage operations without compromising the integrity of this linker.

References
  • 4-(2-BROMOPROPIONYL)PHENOXYACETIC ACID | CAS 33254-93-2. LookChem. Available at: [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by : Insights from HPLC Detection Escherichia Coli. Indian Ecological Society. Available at: [Link]

  • Albericio, F. et al. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. Available at: [Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. Available at: [Link]

  • Urban, J. et al. Lability of N-alkylated peptides towards TFA cleavage. International Journal of Peptide and Protein Research. Available at: [Link]

  • Reactions of Ethers- Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • Dang, T. H. T. et al. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. AMB Express. Available at: [Link]

  • Synthesis of α-Bromoketones. Organic Chemistry Portal. Available at: [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. Available at: [Link]

  • Miranda, M. T. M. et al. Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Reactions of Ethers: Acidic Cleavage. OpenStax. Available at: [Link]

  • Peptide Cleavage and Protected Cleavage Procedures. CEM Corporation. Available at: [Link]

  • Mechanism of alpha-halogenation of ketones. YouTube. Available at: [Link]

  • Mazzeo, E. et al. The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design. Available at: [Link]

  • Lappin, G. R. & Clark, L. C. Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. Applied and Environmental Microbiology. Available at: [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Jäpel, A. et al. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals. Available at: [Link]

  • Ketone halogenation. Wikipedia. Available at: [Link]

  • Bodipati, N. et al. Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry. Available at: [Link]

  • Húska, D. et al. Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. International Journal of Molecular Sciences. Available at: [Link]

Sources

Navigating Phenacyl Linker Cleavage: A Technical Guide to Maximizing Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions regarding the impact of resin choice on the efficiency of phenacyl linker cleavage. As your Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of this critical step in solid-phase synthesis.

The Science of Phenacyl Linker Cleavage: A Photochemical Perspective

The phenacyl ester linkage is a valuable tool in solid-phase synthesis, prized for its susceptibility to photolytic cleavage under neutral conditions, which preserves acid- or base-labile functionalities within the synthesized molecule.[1] The cleavage process is a photochemical reaction initiated by the absorption of UV light by the phenacyl carbonyl group.[2] This elevates the carbonyl to an excited state, rendering it highly reactive.

The generally accepted mechanism for the cleavage of phenacyl esters in the presence of a hydrogen-donating solvent (like isopropanol) proceeds via a radical pathway.[3] The excited carbonyl group abstracts a hydrogen atom from the solvent, forming a ketyl radical. This is followed by a series of radical reactions that ultimately lead to the cleavage of the ester bond, releasing the desired molecule and generating byproducts such as acetophenone.[3] The efficiency of this process can be influenced by several factors, including the wavelength and intensity of the UV light, the nature of the solvent, and the properties of the solid support.

Troubleshooting Guide: Overcoming Common Hurdles in Phenacyl Linker Cleavage

This section addresses specific issues you may encounter during the photolytic cleavage of phenacyl-linked compounds from a solid support.

Issue 1: Low or Incomplete Cleavage Yield

A common frustration in solid-phase synthesis is a lower-than-expected yield of the final product after cleavage. When working with phenacyl linkers, several factors related to the resin and the photolytic process itself can be at play.

Possible Causes and Solutions:

  • Inadequate Resin Swelling: For the photolytic cleavage to be efficient, the solvent must be able to penetrate the resin beads and solvate the linker and the growing molecule.[4]

    • Troubleshooting Steps:

      • Resin Selection: Polystyrene (PS) resins are hydrophobic and swell best in non-polar solvents like dichloromethane (DCM) and tetrahydrofuran (THF). If your cleavage solvent is more polar, consider a polyethylene glycol (PEG)-grafted resin (e.g., TentaGel), which exhibits excellent swelling in a broader range of solvents, including polar ones.[5]

      • Solvent Optimization: Choose a solvent that not only acts as a good hydrogen donor for the photolytic reaction (e.g., isopropanol) but also effectively swells your chosen resin. A mixture of solvents may be necessary to achieve both. For instance, a DCM/isopropanol mixture can be effective for PS resins.

  • Insufficient Light Penetration: The solid nature of the resin beads can scatter UV light, preventing it from reaching all the phenacyl linkers within the bead, leading to incomplete cleavage.[6]

    • Troubleshooting Steps:

      • Agitation: Ensure constant and efficient agitation of the resin slurry during irradiation to expose all beads to the light source. A suspension is preferable to a static bed of resin.

      • Reactor Design: Utilize a reactor that maximizes light exposure, such as a vessel made of quartz or borosilicate glass with a flat window. For larger scale reactions, a flow reactor can be beneficial.

      • Resin Type: PEG-based resins, with their more open and solvated network, may allow for better light penetration compared to densely cross-linked polystyrene resins.[7]

  • Suboptimal Irradiation Conditions: The wavelength and duration of UV irradiation are critical for efficient cleavage.

    • Troubleshooting Steps:

      • Wavelength: Phenacyl esters typically absorb in the range of 270-300 nm.[2] Use a UV lamp that emits in this range (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut off shorter, potentially damaging wavelengths).

      • Time Course Study: The optimal irradiation time can vary depending on the resin, the linker loading, and the specific compound. Perform a time-course experiment by taking small aliquots of the resin at different time points, cleaving them, and analyzing the yield to determine the point of maximum cleavage.

Issue 2: Presence of Unidentified Byproducts

The appearance of unexpected peaks in your analytical chromatogram after cleavage can indicate the formation of byproducts, which can complicate purification and reduce the overall yield of your desired compound.

Possible Causes and Solutions:

  • Photochemical Side Reactions: The high-energy intermediates generated during photolysis can sometimes react with the cleaved product or other molecules in the reaction mixture.[8]

    • Troubleshooting Steps:

      • Scavengers: While the primary cleavage mechanism involves the solvent, certain scavengers can be added to the cleavage cocktail to mop up reactive species. However, it's important to note that some scavengers can also interfere with the desired radical reaction. Their use should be carefully evaluated.

      • Degassing: Removing dissolved oxygen from the solvent by bubbling with an inert gas (e.g., argon or nitrogen) before and during irradiation can minimize oxidative side reactions.

  • Secondary Photolysis of the Product: If your target molecule contains chromophores that absorb at the same wavelength as the phenacyl linker, it may undergo secondary photochemical reactions.

    • Troubleshooting Steps:

      • Wavelength Selection: If possible, use a longer wavelength UV source that is still effective for cleaving the phenacyl linker but is outside the absorption range of your product.

      • Minimize Irradiation Time: As determined by your time-course study, use the shortest irradiation time necessary for complete cleavage to minimize the exposure of the product to UV light.

Resin Selection and its Impact on Cleavage Efficiency

The choice of solid support is a critical parameter that can significantly influence the outcome of your synthesis and cleavage.[9] The two most common types of resins used in solid-phase synthesis are polystyrene (PS) and polyethylene glycol (PEG)-grafted resins.

Resin TypeSwelling CharacteristicsImpact on Phenacyl Linker CleavageRecommended Use Cases
Polystyrene (PS) Hydrophobic; swells well in non-polar solvents like DCM, THF, and toluene. Poor swelling in polar solvents.Can lead to inefficient cleavage if a polar hydrogen-donating solvent is used without a co-solvent to ensure swelling. Light scattering can be more pronounced in densely cross-linked PS.Suitable for syntheses where non-polar solvents are used throughout. Cost-effective for routine applications.
PEG-grafted (e.g., TentaGel) Amphiphilic; swells well in a wide range of both polar and non-polar solvents.[5]Generally leads to higher and more consistent cleavage yields due to better solvation of the linker and potentially improved light penetration.[7][10]Ideal for complex syntheses, long peptides, and when using a variety of solvents. Recommended for troubleshooting low cleavage yields observed with PS resins.

Experimental Protocols

Protocol 1: Small-Scale Trial for Phenacyl Linker Cleavage

Before committing your entire batch of resin, it is prudent to perform a small-scale trial to optimize cleavage conditions.

Materials:

  • Peptide-on-resin with phenacyl linker (approx. 10-20 mg)

  • Quartz or borosilicate glass reaction vessel (e.g., a small vial or test tube)

  • UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter)

  • Cleavage solvent (e.g., isopropanol or a mixture like DCM/isopropanol 1:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard work-up and analytical equipment (HPLC, LC-MS)

Procedure:

  • Place the dried peptide-resin in the reaction vessel.

  • Add the cleavage solvent (e.g., 1-2 mL).

  • Degas the suspension by bubbling with an inert gas for 10-15 minutes.

  • Place the vessel at a fixed distance from the UV lamp and begin irradiation with constant stirring or agitation.

  • At various time points (e.g., 1h, 2h, 4h, 6h), carefully withdraw a small aliquot of the resin slurry.

  • Filter the resin from each aliquot and wash with a small amount of fresh solvent.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • Analyze the crude product by HPLC to determine the cleavage yield and purity.

  • Plot the yield versus irradiation time to identify the optimal cleavage duration.

Protocol 2: Post-Cleavage Kaiser Test for Incomplete Cleavage

If you suspect incomplete cleavage, the Kaiser test can be used to detect the presence of free primary amines on the resin-bound peptide.[5]

Materials:

  • A small sample of the resin beads after the cleavage procedure

  • Reagent A: 5% (w/v) ninhydrin in ethanol

  • Reagent B: 80% (w/v) phenol in ethanol

  • Reagent C: 0.001 M potassium cyanide (KCN) in pyridine

  • Small glass test tube

  • Heating block or water bath at 100°C

Procedure:

  • Place a few dried resin beads into a clean test tube.

  • Add 2-3 drops of each of Reagent A, B, and C.

  • Heat the tube at 100°C for 5 minutes.[5]

  • Observe the color of the beads and the solution. A deep blue or purple color indicates the presence of primary amines and thus, incomplete cleavage. A colorless or faint yellow/brown color suggests successful cleavage.

Frequently Asked Questions (FAQs)

Q1: Can I use a different alcohol as a hydrogen donor for the cleavage?

A1: Yes, other alcohols such as methanol or ethanol can also serve as hydrogen donors. However, isopropanol is often preferred due to its good balance of hydrogen-donating ability and volatility. The efficiency of the cleavage can be solvent-dependent, so a small-scale trial is recommended if you switch solvents.[3]

Q2: My peptide contains tryptophan. Are there any special precautions I should take during photolytic cleavage?

A2: Tryptophan is known to be sensitive to UV light and can be degraded during photolysis. To minimize this, use the shortest possible irradiation time necessary for complete cleavage, as determined by a time-course study. Additionally, ensure the cleavage solution is thoroughly deoxygenated to prevent photo-oxidation of the indole side chain.

Q3: Is it possible to cleave the phenacyl linker without a hydrogen-donating solvent?

A3: While the radical mechanism involving a hydrogen donor is prevalent, other cleavage mechanisms can operate under different conditions. However, for efficient and clean cleavage of phenacyl esters, a hydrogen-donating solvent is generally recommended. Cleavage in non-hydrogen-donating solvents may be very slow or proceed through less efficient pathways, potentially leading to more side products.

Q4: How does the loading of the resin affect the cleavage efficiency?

A4: Higher loading resins have a greater density of reaction sites. This can sometimes lead to increased aggregation of the growing peptide chains, which can hinder solvent and light penetration, thereby reducing cleavage efficiency.[7] If you are experiencing problems with a high-loading resin, switching to a lower-loading version of the same resin may improve your results.

Diagrams

Cleavage Mechanism Workflow

Cleavage_Mechanism A Phenacyl-linked Peptide on Resin B UV Irradiation (hv) A->B Absorption of Photon C Excited State Carbonyl B->C E Hydrogen Abstraction C->E D H-Donor Solvent (e.g., Isopropanol) D->E F Ketyl Radical Intermediate E->F G Radical Cascade F->G Further Radical Reactions H Cleaved Peptide G->H I Acetophenone Byproduct G->I

Caption: Simplified workflow of the photolytic cleavage of a phenacyl linker.

Troubleshooting Decision Tree for Low Cleavage Yield

Troubleshooting_Tree Start Low Cleavage Yield Q1 Is the resin swelling adequate in the cleavage solvent? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is light penetration sufficient? A1_Yes->Q2 Sol1 Optimize solvent system (e.g., add co-solvent) or switch to a more compatible resin (e.g., PEG-based). A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are the irradiation conditions optimal? A2_Yes->Q3 Sol2 Increase agitation, use a quartz/borosilicate reactor, or consider a resin with better light penetration properties (e.g., PEG-based). A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consult further with technical support. A3_Yes->End Sol3 Verify UV lamp wavelength (270-300 nm) and perform a time-course study to determine optimal irradiation duration. A3_No->Sol3

Caption: A decision tree to guide troubleshooting efforts for low cleavage yield.

References

  • Klán, P., Literák, J., & Heger, D. (2000). Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters in the Presence of Hydrogen Donors. The Journal of Organic Chemistry, 65(22), 7377–7385.
  • Pentelute, B. L., & Kent, S. B. (2010). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry, 50(5‐6), 611–626.
  • BenchChem Technical Support Team. (2025).
  • Nielsen, T. E., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis.
  • Durst, H. D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797–1801.
  • Miranda, L. P., et al. (2000). Solid phase synthesis of protected peptides via photolytic cleavage of the .alpha.-methylphenacyl ester anchoring linkage. The Journal of Organic Chemistry, 65(18), 5463–5472.
  • Fields, G. B. (Ed.). (1997). Methods in Enzymology, Vol. 289: Solid-Phase Peptide Synthesis. Academic Press.
  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls.
  • Figueiredo, L., et al. (2019). Effect of different scavengers on the photocatalytic degradation of BPA...
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Givens, R. S., et al. (2012). p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. Beilstein Journal of Organic Chemistry, 8, 2162–2177.
  • Tjoeng, F. S., & Heavner, G. A. (1993). Liquid-phase method for peptide synthesis utilizing photolytic cleavage from a new o-nitrobenzoyl polyethylene glycol support. Peptide Research, 6(3), 143–147.
  • Avigni, D., Paternuosto, M., & Marquis, C. (2000). Hydroxy-(2-chlorophenyl)methyl polystyrene resin: studies on the immobilization and cleavage of acids and alcohols. ECSOC-4.
  • Albericio, F., Lloyd-Williams, P., & Giralt, E. (1997). Convergent Solid-Phase Peptide Synthesis. Methods in Enzymology, 289, 313–336.
  • Li, C., et al. (2025). Photocatalytic C–X Bond Cleavage Facilitates Peptide Synthesis. Journal of the American Chemical Society.
  • Muzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Gal-Oz, E., et al. (2019). Grinding-Assisted Photocleavage from Solid-Phase Synthesis Resins. Organic Letters, 21(10), 3823–3827.
  • Durst, H. D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797–1801.
  • Koch, T., et al. (2015). SPPS Resins Impact the PNA-Syntheses' Improvement. International Journal of Medical Sciences, 12(1), 84–91.
  • Liu, H., et al. (2025). Optimizing Solid-Phase Protein Synthesis: A Systematic Study of Solid Supports and Mild Cleavage Techniques. ChemRxiv.
  • Hirata, Y., & Takamuku, S. (2002). C-O-bond cleavage of esters with a naphthyl group in the higher triplet excited state during two-color two-laser flash photolysis. Journal of Photochemistry and Photobiology A: Chemistry, 150(1-3), 113–120.
  • Vladimirov, Y. A. (2019). Is it possible that adding a scavenger can increase the photodegradation efficiency of a photocatalyst?
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Rzepa, H. S. (2013). The mechanism of ester hydrolysis via alkyl oxygen cleavage under a quantum microscope. Henry Rzepa's Blog.
  • AZoM. (2013). Understanding Photocleavage Reactions.
  • Pedersen, S. L., & Jensen, K. J. (2013). Peptide release, side-chain deprotection, work-up, and isolation. Methods in Molecular Biology, 1047, 43–63.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Zulu, N., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(18), 6061.
  • Microbial Ecology and Evolution Lab Wiki. (2022). Peptide Cleavage.
  • Aapptec. (n.d.).
  • Figueiredo, L., et al. (2019). Effect of scavengers (a) and electrons donors (b) in the IC...
  • Zhang, X., et al. (2018). The UV-Vis absorption spectra of (a) 4-(phenylazo)benzoyl chloride...
  • Wikipedia. (n.d.). Norrish reaction.
  • Jensen, K. J., et al. (2015). Cleavage of synthetic peptides.
  • Muzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview.
  • Schmittel, M., & Ghorai, M. K. (2001). Photoreleasable protecting groups based on electron transfer chemistry. Donor sensitized release of phenacyl groups from alcohols, phosphates and diacids. Photochemical & Photobiological Sciences, 1(1), 49–55.
  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls.
  • K. L. Kaplan. (n.d.). Photochemistry of Carbonyl Compounds.
  • Isidro-Llobet, A., et al. (2011). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 17(4), 275–282.

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Validation & Comparative

Introduction: The Quest for Constrained Peptides and the Role of Specialized Linkers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the HPLC analysis of peptides synthesized with 4-(2-Bromopropionyl)phenoxyacetic acid, offering a comparative analysis against alternative cyclization and conjugation strategies.

In the landscape of modern drug discovery and chemical biology, peptides represent a compelling class of molecules, bridging the gap between small molecules and large biologics. However, their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility. To overcome these limitations, researchers frequently employ cyclization strategies to introduce conformational constraints, leading to enhanced stability, target affinity, and bioavailability.

The choice of a chemical linker is paramount to this process. 4-(2-Bromopropionyl)phenoxyacetic acid has emerged as a valuable tool, particularly for its ability to facilitate intramolecular cyclization or intermolecular conjugation. This guide, written from the perspective of a senior application scientist, provides an in-depth analysis of peptides synthesized using this linker. We will explore the underlying chemistry, present a comparative analysis with alternative methods, and detail the critical HPLC and mass spectrometry protocols required for robust characterization.

The Chemistry of 4-(2-Bromopropionyl)phenoxyacetic Acid: A Versatile Tool for Peptide Modification

4-(2-Bromopropionyl)phenoxyacetic acid is a bifunctional linker. Its carboxylic acid handle allows for its incorporation into a standard solid-phase peptide synthesis (SPPS) workflow, typically attached to a resin. The core of its reactivity lies in the α-bromo ketone moiety, which is an excellent electrophile for nucleophilic side chains, most notably the thiol group of cysteine.

This targeted reactivity allows for the chemoselective formation of a stable thioether bond, a cornerstone for creating head-to-side-chain or side-chain-to-side-chain cyclic peptides.[1][2] Furthermore, this linker is often designed to be photolabile, offering an orthogonal cleavage strategy under UV light, which can be advantageous for specific applications where acid-lability is undesirable.[3]

Caption: Workflow for synthesis and cyclization using the bromo-linker.

Comparative Analysis of Peptide Cyclization Strategies

While the bromoacetyl-cysteine reaction is robust, it is crucial to understand its performance in the context of other available methods. The choice of cyclization chemistry has profound implications for the peptide's stability, solubility, and analytical behavior.

Cyclization StrategyKey ReactantsBond FormedStabilityKey AdvantagesMajor DisadvantagesHPLC/MS Considerations
Bromoacetyl-Thiol Bromoacetyl group, CysteineThioetherHigh (Redox stable)Chemoselective, stable bond, bromine isotope signature for MS.[4]Requires specific linker incorporation; potential for side reactions if other nucleophiles are present.Isotopic pattern (79Br/81Br) aids in identifying modified peptides. Can be more hydrophobic than disulfide.
Disulfide Bridge Two CysteinesDisulfideReducibleUtilizes natural amino acids; simple oxidation conditions (e.g., air, DMSO).[5]Unstable in reducing environments (e.g., intracellularly); potential for scrambling/dimerization.Product and starting material differ by 2 Da. Prone to in-source reduction in MS.
Lactam Bridge Asp/Glu and Lys/OrnAmideHighVery stable bond; mimics a natural peptide bond.[6]Requires orthogonal side-chain protecting groups, which can complicate synthesis.Significant mass change. Can alter peptide charge state and retention time.
Click Chemistry Azide and Alkyne (unnatural AAs)TriazoleHighBioorthogonal, high efficiency, and specificity.Requires synthesis and incorporation of non-canonical amino acids.The triazole ring can increase polarity. Predictable mass addition.

HPLC Analysis: A Systematic Approach

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for analyzing and purifying synthetic peptides.[7] For peptides modified with the 4-(2-Bromopropionyl)phenoxyacetic acid linker, a systematic method development approach is key to achieving optimal resolution.

Pillar 1: Stationary Phase Selection

Peptides are typically analyzed on silica-based reversed-phase columns, with C18 being the most common choice.[8] However, the increased hydrophobicity imparted by the linker and the cyclic nature of the peptide may warrant screening alternative phases.

  • C18 (Octadecylsilane): The workhorse for peptide analysis. Provides excellent retention for most peptides. Start with a standard C18, 100-120 Å pore size column.

  • C8 (Octylsilane): Less retentive than C18. Can be useful if the cyclic peptide is highly retained or shows poor peak shape on C18.

  • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic phenoxy group of the linker. This can be highly effective in resolving cyclization precursors from the final product.

Pillar 2: Mobile Phase Optimization

The mobile phase composition is critical for achieving good peak shape and resolution.

  • Solvents: Acetonitrile is the preferred organic solvent for peptide analysis due to its low viscosity and UV transparency.[9] Water serves as the aqueous component.

  • Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at 0.1% (v/v) is the most common additive.[10] It serves two purposes: acidifying the mobile phase to ensure consistent protonation of acidic residues (Asp, Glu, C-terminus) and acting as an ion-pairing agent with basic residues (Lys, Arg, His, N-terminus). This minimizes secondary interactions with the silica backbone and produces sharp, symmetrical peaks.

  • Gradient: Peptides are almost always analyzed using a gradient elution. A shallow gradient is often necessary to resolve complex mixtures containing precursors, byproducts, and the final cyclic product.[11] A typical starting point is a linear gradient from 5% to 65% Acetonitrile over 30-40 minutes.

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

The following protocols provide a self-validating framework for synthesis, cyclization, and analysis.

Protocol 1: On-Resin Cyclization via Bromoacetyl Linker
  • Peptide Synthesis: Synthesize the target peptide sequence containing a single Cysteine residue on a resin pre-loaded with 4-(2-Bromopropionyl)phenoxyacetic acid using standard Fmoc-SPPS chemistry.

  • Resin Swelling: Swell the peptide-resin (100 mg) in N,N-Dimethylformamide (DMF, 2 mL) for 30 minutes.

  • Cysteine Deprotection: If the Cysteine side chain is protected (e.g., with Trityl), remove the protecting group. For Trt, this can be achieved by washing the resin with a solution of TFA/Triisopropylsilane/DCM (1:5:94 v/v/v) for 30 minutes. Wash thoroughly with DCM and then DMF. Causality: The dilute acid selectively removes the highly labile Trt group without cleaving the peptide from the acid-labile linker.

  • Cyclization: Add 2 mL of a 20% (v/v) solution of N,N-Diisopropylethylamine (DIPEA) in DMF to the resin. Agitate the mixture at room temperature. Causality: The non-nucleophilic base deprotonates the cysteine thiol to the highly nucleophilic thiolate, which then attacks the electrophilic bromoacetyl group.

  • Monitoring: Monitor the reaction by taking a small aliquot of resin every 2-4 hours, cleaving the peptide from it using the cleavage protocol below, and analyzing by HPLC-MS. The reaction is complete when the linear precursor peak is fully converted to the cyclic product peak.

  • Washing: Once complete, wash the resin extensively with DMF, DCM, and finally methanol, then dry under vacuum.

Protocol 2: Peptide Cleavage and HPLC-MS Analysis
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIPS) in a 95:2.5:2.5 (v/v/v) ratio.[12] Causality: TIPS acts as a scavenger for carbocations generated from side-chain protecting groups, preventing re-alkylation of sensitive residues like Tryptophan or Methionine.[13]

  • Cleavage Reaction: Add the cleavage cocktail (2 mL per 100 mg of resin) to the dry, cyclized peptide-resin. Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume under a stream of nitrogen and precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether. Dry the pellet to obtain the crude peptide.

  • Sample Preparation: Dissolve the crude peptide in the initial HPLC mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% TFA) to a concentration of 1 mg/mL.

  • HPLC-MS Injection: Inject 10-20 µL of the sample onto the HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).

  • Data Analysis: Analyze the resulting chromatogram for purity. Confirm the identity of the major peak by comparing its experimental mass (from the MS spectrum) with the theoretical mass of the cyclic peptide. Look for the characteristic isotopic doublet separated by ~2 Da, indicative of the single bromine atom in any linker-containing fragments.[4]

Conclusion: An Integrated Approach to Synthesis and Analysis

The use of 4-(2-Bromopropionyl)phenoxyacetic acid offers a reliable and efficient method for producing conformationally constrained peptides through stable thioether linkages. Its primary advantage lies in the chemoselective nature of the bromoacetyl-thiol reaction and the unique analytical handle provided by the bromine atom's isotopic signature in mass spectrometry.

However, successful implementation requires a holistic understanding of the chemistry and a systematic approach to HPLC analysis. By carefully selecting the stationary phase, optimizing the mobile phase gradient, and comparing the results against orthogonal cyclization methods, researchers can confidently synthesize and characterize these complex molecules. This guide provides the foundational protocols and comparative insights necessary to integrate this powerful linker into the modern peptide scientist's toolkit, accelerating the development of next-generation peptide therapeutics.

References

  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. (2023). National Institutes of Health. [Link]

  • Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. (2003). UC Davis. [Link]

  • Synthesis, Screening and Hit Optimization of Stereochemically Diverse Combinatorial Libraries of Peptide Tertiary Amides. National Institutes of Health. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Institutes of Health. [Link]

  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (2023). MDPI. [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. National Institutes of Health. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Novel Concepts of MS-Cleavable Cross-linkers for Improved Peptide Structure Analysis. (2018). Journal of the American Society for Mass Spectrometry. [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. [Link]

  • Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Wiley Online Library. [Link]

  • Rapid Analysis of Cyclic Peptide Cyclosporine A by HPLC Using a Column Packed with Nonporous Particles. (2016). PubMed. [Link]

  • Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. (1989). PubMed. [Link]

  • General methods. The Royal Society of Chemistry. [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent. [Link]

  • Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. AAPPTec. [Link]

  • Development of a Novel, Easy-to-Prepare, and Potentially Valuable Peptide Coupling Technology Utilizing Amide Acid as a Linker. (2024). MDPI. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Millipore. [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry Validation of Peptides from Phenacyl Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of the final product's purity and integrity. Among the array of available options, photolabile linkers offer an attractive cleavage strategy, allowing for the mild and reagent-free release of the synthesized peptide. The phenacyl linker, a classic photolabile handle, has been a subject of both utility and scrutiny. This guide provides an in-depth, comparative analysis of the mass spectrometry validation of peptides cleaved from phenacyl linkers, offering field-proven insights and actionable protocols for researchers navigating this terrain.

The Phenacyl Linker: A Photochemical Gateway to Peptide Release

The phenacyl linker belongs to the class of arylcarbonylmethyl photoremovable protecting groups. Peptides are typically anchored to the solid support via a phenacyl ester bond at their C-terminus. The cleavage mechanism is initiated by UV irradiation, which excites the carbonyl group of the phenacyl moiety. This excited state can then abstract a hydrogen atom from a donor, leading to the cleavage of the ester bond and the release of the peptide with a free C-terminal carboxylic acid.

However, the practical application of phenacyl linkers is not without its challenges. A notable characteristic is their relatively slow cleavage rate, particularly in aqueous solutions, with almost no cleavage observed in organic solvents.[1] This contrasts with other popular photolabile linkers, such as those based on the o-nitrobenzyl (ONB) moiety, which exhibit more efficient cleavage under a broader range of conditions.[1]

Comparative Analysis: Phenacyl Linkers vs. Alternatives

A crucial aspect of validating peptides from phenacyl linkers is understanding their performance in relation to other photolabile linkers. The choice of linker can significantly impact cleavage efficiency, the generation of side products, and ultimately, the ease and reliability of mass spectrometry validation.

Linker TypeCleavage Conditions & EfficiencyCommon Byproducts & Potential for AdductsKey AdvantagesKey Disadvantages
Phenacyl UV irradiation (typically >300 nm). Slow cleavage, especially in aqueous solutions.[1]Acetophenone derivatives. The potential for incomplete cleavage leading to linker-peptide adducts.Commercially available and relatively inexpensive.Slow and often incomplete cleavage.[1] Limited solvent compatibility for cleavage.
o-Nitrobenzyl (ONB) UV irradiation (around 350 nm). Generally more efficient than phenacyl linkers.[1]o-Nitrosobenzaldehyde or related compounds.[2]Well-established and widely used. Good cleavage efficiency.Byproducts can be reactive.
Veratryl (dimethoxy-ONB) UV irradiation (around 350 nm). Faster cleavage rates than standard ONB linkers.[1]Corresponding dimethoxy-nitrosobenzaldehyde derivatives.High cleavage efficiency.More complex synthesis.
Coumarin-based Longer wavelength UV or visible light (400-450 nm).Coumarin derivatives.Cleavage at longer, less damaging wavelengths.Can be more synthetically complex.

The Mass Spectrometry Validation Workflow: A Self-Validating System

The validation of a peptide synthesized using a phenacyl linker is a multi-step process designed to confirm its identity, purity, and the absence of undesirable modifications. This workflow should be approached as a self-validating system, where each step provides evidence that either supports or refutes the successful synthesis and cleavage of the target peptide.

cluster_0 SPPS & Cleavage cluster_1 Purification & Initial QC cluster_2 Mass Spectrometry Validation SPPS Solid-Phase Peptide Synthesis on Phenacyl Resin Photocleavage Photocleavage (UV Irradiation) SPPS->Photocleavage Crude_Collection Collection of Cleaved Peptide Photocleavage->Crude_Collection HPLC_Purification RP-HPLC Purification Crude_Collection->HPLC_Purification MS_Analysis Intact Mass Analysis (LC-MS) HPLC_Purification->MS_Analysis MSMS_Sequencing Tandem MS Sequencing (MS/MS) MS_Analysis->MSMS_Sequencing

Figure 1: A generalized workflow for the synthesis, cleavage, and mass spectrometry validation of peptides from photolabile linkers.

Step 1: Photocleavage and Sample Preparation

The success of the entire validation process hinges on an efficient and clean photocleavage step. Due to the slow cleavage kinetics of phenacyl linkers, careful optimization of this step is paramount.

Experimental Protocol: Photocleavage of Peptides from Phenacyl-Linked Resin

  • Resin Preparation: After completion of SPPS, thoroughly wash the peptide-bound resin with dichloromethane (DCM) and methanol to remove any residual reagents and solvents. Dry the resin under high vacuum.

  • Suspension: Suspend the dried resin in a photochemically inert solvent. For phenacyl linkers, a mixture of acetonitrile and water or aqueous buffers is often used. The concentration of the resin in the solvent should be optimized to ensure efficient light penetration.

  • Irradiation: Transfer the resin suspension to a suitable photoreactor equipped with a UV lamp emitting at an appropriate wavelength (typically >300 nm for phenacyl esters). The irradiation time is a critical parameter and may require optimization for each peptide, often ranging from several hours to over a day.[1] Continuous stirring of the suspension is essential to ensure uniform exposure of the resin beads to the UV light.

  • Peptide Collection: After irradiation, filter the resin and collect the supernatant containing the cleaved peptide. Wash the resin multiple times with the cleavage solvent to ensure complete recovery of the product.

  • Solvent Removal: Evaporate the solvent from the combined supernatant and washes, typically using a rotary evaporator or a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried crude peptide in a suitable solvent for HPLC purification, such as a mixture of water and acetonitrile with a small amount of trifluoroacetic acid (TFA) or formic acid.

Step 2: RP-HPLC Purification and Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is an indispensable tool for both the purification of the crude peptide and the assessment of its purity.

Methodology:

  • Column: A C18 column is typically used for peptide separations.

  • Mobile Phases: A gradient of increasing organic solvent (usually acetonitrile) in an aqueous solvent, both containing an ion-pairing agent like TFA (0.1%), is employed to elute the peptides.

  • Detection: UV absorbance is monitored at 210-230 nm, where the peptide backbone absorbs.

The resulting chromatogram provides a quantitative measure of the purity of the synthesized peptide. The presence of multiple peaks can indicate incomplete cleavage, the formation of side products during synthesis or cleavage, or the presence of deletion or truncated sequences.

Step 3: Intact Mass Analysis by LC-MS

The primary goal of this step is to confirm that the main peak observed in the HPLC chromatogram corresponds to the target peptide with the expected molecular weight.

What to Look For:

  • Expected Molecular Ion: The mass spectrometer should detect a molecular ion ([M+H]⁺, [M+nH]ⁿ⁺) that matches the calculated molecular weight of the target peptide.

  • Absence of Linker Adducts: A common issue with inefficient cleavage is the presence of the peptide with a remnant of the linker still attached. For a phenacyl linker, this would result in an adduct with a mass corresponding to the cleaved linker fragment. The absence of such adducts is a key indicator of successful and complete cleavage.

  • Common Adducts: Be aware of common adducts that can be observed in electrospray ionization (ESI) mass spectrometry, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. These are often present as minor peaks and should not be confused with impurities.[3]

cluster_0 Photocleavage Products cluster_1 Mass Spectrum Interpretation Target_Peptide Target Peptide (Expected Mass) Expected_Ion [M+H]+ of Target Peptide Target_Peptide->Expected_Ion Incomplete_Cleavage Incompletely Cleaved Peptide (Peptide + Linker Fragment) Adduct_Ion [M+Linker+H]+ Incomplete_Cleavage->Adduct_Ion Side_Products Synthesis/Cleavage Byproducts Impurity_Ions Other m/z values Side_Products->Impurity_Ions

Figure 2: Interpreting the mass spectrum after photocleavage. The presence of the expected molecular ion for the target peptide and the absence of linker adducts are key indicators of success.

Step 4: Sequence Verification by Tandem Mass Spectrometry (MS/MS)

While intact mass analysis confirms the overall mass of the peptide, it does not verify its amino acid sequence. Tandem mass spectrometry (MS/MS) is employed for this purpose. In an MS/MS experiment, the molecular ion of the peptide is isolated and fragmented, and the masses of the resulting fragment ions are measured.

Data Analysis:

The fragmentation of peptides in the mass spectrometer typically occurs along the peptide backbone, generating b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. By analyzing the series of fragment ions, the amino acid sequence of the peptide can be deduced and compared to the expected sequence. This step provides the ultimate confirmation of the peptide's identity.

Trustworthiness: Mitigating Risks and Ensuring Data Integrity

A robust validation workflow must account for potential pitfalls that can compromise the integrity of the results.

  • Incomplete Cleavage: As previously mentioned, the slow kinetics of phenacyl linker cleavage is a primary concern. To mitigate this, perform a small-scale pilot cleavage to optimize the irradiation time for your specific peptide. Analyze the supernatant at different time points by LC-MS to monitor the progress of the cleavage.

  • Side Reactions: Photochemical reactions can sometimes lead to unintended side reactions. For example, certain amino acid side chains may be susceptible to modification under UV irradiation. Careful analysis of the MS and MS/MS data is crucial to identify any unexpected mass shifts that could indicate such modifications.

  • Sample Handling: Peptides are sensitive molecules. Avoid repeated freeze-thaw cycles and use low-binding tubes to minimize sample loss. Ensure that all solvents and reagents used for sample preparation are of high purity to avoid introducing contaminants that could interfere with the mass spectrometry analysis.[4]

Conclusion: A Balanced Perspective on Phenacyl Linkers

The phenacyl linker, while historically significant, presents notable challenges in the context of modern peptide synthesis and validation. Its slow and often incomplete cleavage necessitates careful optimization and rigorous mass spectrometry analysis to ensure the purity and identity of the final peptide product.

For researchers requiring high-throughput synthesis or working with sensitive peptides, alternative photolabile linkers such as those based on the o-nitrobenzyl or veratryl scaffolds may offer a more efficient and reliable solution.[1] However, for applications where cost is a primary consideration and longer cleavage times are acceptable, the phenacyl linker can still be a viable option, provided that a stringent mass spectrometry validation workflow, as outlined in this guide, is diligently followed. The ultimate choice of linker should be a carefully considered decision based on the specific requirements of the research, balancing factors of efficiency, cost, and the chemical nature of the target peptide.

References

  • Lam, K. S., et al. (1991). A new type of synthetic peptide library for identifying ligand-binding activity.
  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2380.
  • Olsen, C. A., & Ghadiri, M. R. (2009). Tailored photocleavable peptides: fragmentation and neutralization pathways in high vacuum. Journal of the American Chemical Society, 131(34), 12206-12216.
  • Singh, A., et al. (2020). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceutics, 12(9), 813.
  • Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(3), e89.
  • Lima, D. B., et al. (2005). Detection and characterization by mass spectrometry of radical adducts produced by linoleic acid oxidation. Journal of mass spectrometry, 40(2), 240-248.
  • Bakhatan, Y., et al. (2020).
  • Lohse, A., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis.
  • Glaser, T., & D'Andrea, L. D. (2011). Modular synthesis of photocleavable peptides using click chemistry. Tetrahedron Letters, 52(43), 5624-5626.
  • Fiehn, O. (n.d.). MS Adduct Calculator. Fiehn Lab. Retrieved from [Link]

  • Barr, J. R., et al. (2010). Accurate quantitation of standard peptides used for quantitative proteomics. Analytical chemistry, 82(15), 6558-6564.
  • Jayawickramarajah, J., et al. (2007). Peptide Sequencing Directly on Solid Surfaces Using MALDI Mass Spectrometry. Journal of the American Chemical Society, 129(51), 15732-15733.
  • Camarero, J. A., et al. (2001). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters. The Journal of Organic Chemistry, 66(12), 4028-4035.
  • Topp, E. M., et al. (2014). Quantitative Analysis of Peptide-Matrix Interactions in Lyophilized Solids Using Photolytic Labeling. Molecular Pharmaceutics, 11(7), 2231-2239.
  • Byun, J. (2020).
  • Katayama, H., & Hojo, H. (2013). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Organic & Biomolecular Chemistry, 11(26), 4405-4413.
  • Fields, G. B., et al. (1992). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide research, 5(3), 161-170.
  • Schopfer, L. M., et al. (2013). Mass Spectrometry Method to Identify Aging Pathways of Sp- and Rp-Tabun Adducts on Human Butyrylcholinesterase Based on the Acid Labile P-N Bond. Chemical research in toxicology, 26(2), 223-234.
  • Blankespoor, R. L., et al. (2004). Photolabile Linkers for Solid-Phase Synthesis.
  • Thermo Fisher Scientific. (n.d.). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved from [Link]

  • Paradís-Bas, M., et al. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 22(19), 10398.
  • Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Liu, K., et al. (2022). Recent progress in quantitative analysis of self‐assembled peptides.
  • LeValley, P. J., et al. (2020). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Journal of the American Chemical Society, 142(10), 4671-4679.
  • Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current protocols in molecular biology, 134(1), e167.
  • Marin, V. L., et al. (2004). Design of photocleavable peptides. The Journal of biological chemistry, 279(17), 17567-17574.
  • Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica chimica acta, 627(1), 71-81.
  • University of California, Davis. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved from [Link]

  • Heinis, C., et al. (2011). Switching Between Bicyclic and Linear Peptides—The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides. Frontiers in chemistry, 6, 90.
  • Merck. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • James, I. W. (1999). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Tetrahedron, 55(17), 4855-4946.
  • Kramer, M., et al. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release.

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A Tale of Two Linkers: A Comparative Guide to 4-(2-Bromopropionyl)phenoxyacetic Acid and Nitrobenzyl Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Choosing the Right Tool for Molecular Precision

In the intricate world of drug development and proteomics, the choice of a chemical linker is a critical decision that dictates the stability, release kinetics, and ultimate efficacy of a bioconjugate. This guide provides an in-depth comparison of two distinct linker strategies: the robust, stable thioether linkage formed by 4-(2-Bromopropionyl)phenoxyacetic acid and the precisely-triggered, photocleavable o-nitrobenzyl linker. Understanding the fundamental differences in their chemistry and performance is paramount for researchers aiming to design next-generation antibody-drug conjugates (ADCs), protein-based therapeutics, and advanced proteomic probes.

Section 1: The Stable Workhorse: 4-(2-Bromopropionyl)phenoxyacetic Acid and the Thioether Bond

Contrary to some initial classifications, 4-(2-Bromopropionyl)phenoxyacetic acid is not a photolabile linker. Instead, it is a highly efficient reagent for creating one of the most stable covalent linkages in bioconjugation: the thioether bond. The α-bromopropionyl group is an excellent electrophile that reacts specifically with nucleophilic thiol groups, such as those on cysteine residues of proteins, via an SN2 reaction. This reaction is typically carried out under mild pH conditions (pH 6.5-7.5) to ensure the thiol is sufficiently nucleophilic while minimizing side reactions with other amino acid residues like lysine.

The resulting thioether bond is exceptionally stable under physiological conditions, making it a cornerstone of non-cleavable linker technology in ADCs.[1][][3] The rationale behind this approach is to create a conjugate that remains intact in systemic circulation, thereby minimizing off-target toxicity from premature payload release.[4] The release of the cytotoxic payload from a thioether-linked ADC occurs only after the entire antibody is internalized by the target cancer cell and degraded within the lysosome.[1][3] This complete proteolytic degradation of the antibody releases the drug still attached to the linker and the conjugating amino acid.[1]

Mechanism of Thioether Bond Formation

The reaction between a protein's cysteine residue and 4-(2-Bromopropionyl)phenoxyacetic acid is a straightforward alkylation. The thiol group of the cysteine acts as a nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion to form a stable thioether linkage.

Figure 1. Reaction of 4-(2-Bromopropionyl)phenoxyacetic acid with a protein thiol.

Section 2: On-Demand Cleavage: The Nitrobenzyl Photocleavable Linker

In contrast to the steadfast nature of the thioether bond, ortho-nitrobenzyl (oNB) linkers are designed for conditional release. These linkers are a classic example of "caged" technology, where a molecule's activity is masked until released by an external trigger—in this case, light.[5][6] The o-nitrobenzyl group is cleaved upon irradiation with near-UV light, typically in the range of 340-365 nm.[7][8] This property allows for remarkable spatial and temporal control over payload release, a feature highly desirable in research applications and certain therapeutic strategies.

The photocleavage mechanism is an intramolecular redox reaction. Upon absorption of a photon, the excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to a series of rearrangements that ultimately break the bond connecting the linker to the payload.[5]

Mechanism of o-Nitrobenzyl Photocleavage

The process begins with the photoexcitation of the nitro group, followed by intramolecular hydrogen abstraction and rearrangement to form an aci-nitro intermediate. This intermediate then cyclizes and fragments, releasing the payload and leaving behind a nitrosobenzaldehyde byproduct.

G cluster_steps o-Nitrobenzyl Photocleavage Start o-Nitrobenzyl-Payload Excited Excited State Start->Excited hv (365 nm) AciNitro Aci-nitro Intermediate Excited->AciNitro H-abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement End Payload + o-Nitrosobenzaldehyde Cyclic->End Fragmentation

Figure 2. Simplified workflow of o-nitrobenzyl linker photocleavage.

A significant consideration when using o-nitrobenzyl linkers is the nature of the byproduct. The resulting o-nitrosobenzaldehyde is a reactive species that can potentially interact with biological nucleophiles.[7] However, modifications to the linker, such as the addition of a methyl group at the benzylic position, can lead to less reactive byproducts.

Section 3: Head-to-Head Comparison: Performance and Experimental Data

The choice between these two linker strategies hinges on the specific requirements of the application. The following table summarizes key performance characteristics based on available experimental data.

Feature4-(2-Bromopropionyl)phenoxyacetic Acid (Thioether Linker)o-Nitrobenzyl Linker
Linkage Type Covalent, non-cleavable thioetherCovalent, photocleavable
Cleavage Trigger Proteolytic degradation of the entire conjugateNear-UV light (e.g., 365 nm)[7]
Release Kinetics Slow, dependent on cellular internalization and lysosomal processingRapid, on-demand release upon irradiation (can be minutes)
Stability in Plasma High; thioether bonds are generally very stable in circulation[9]High before irradiation; stable under normal light conditions[10]
Byproducts Amino acid-linker-drug complex after proteolysis[1]o-Nitrosobenzaldehyde derivative, which can be reactive[7]
Control Dependent on biological targeting and cellular uptakeHigh spatial and temporal control with a light source
Common Applications Non-cleavable ADCs, stable protein immobilizationCaged compounds, controlled release from hydrogels, proteomics[6]
Orthogonality High stability to most chemical reagentsCleavage is orthogonal to most chemical and biological stimuli

Section 4: Experimental Protocols

To provide a practical context, we outline standardized protocols for conjugation and cleavage for each linker type.

Protocol: Protein Conjugation with 4-(2-Bromopropionyl)phenoxyacetic Acid

This protocol describes the formation of a stable thioether linkage between a protein containing a free cysteine and a payload functionalized with 4-(2-Bromopropionyl)phenoxyacetic acid.

Materials:

  • Protein with accessible cysteine residue (e.g., antibody fragment) in PBS, pH 7.2

  • 4-(2-Bromopropionyl)phenoxyacetic acid activated as an NHS ester

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Reduction (if necessary): If conjugating to an antibody's interchain disulfides, incubate the antibody with a 10-fold molar excess of TCEP for 1-2 hours at 37°C to reduce the disulfide bonds and expose the free thiols.

  • Buffer Exchange: Remove excess TCEP by buffer exchange into PBS, pH 7.2, using a desalting column.

  • Conjugation Reaction: Immediately add a 5 to 10-fold molar excess of the 4-(2-Bromopropionyl)phenoxyacetic acid-NHS ester (dissolved in a small amount of DMSO) to the reduced protein solution.

  • Incubation: Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add a 10-fold molar excess of L-cysteine to quench any unreacted linker. Incubate for 30 minutes.

  • Purification: Purify the resulting conjugate from unreacted linker, payload, and quenching reagent using an SEC column.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).

G A Protein Reduction (TCEP) B Buffer Exchange A->B C Add Linker-Payload B->C D Incubate (2-4h, RT) C->D E Quench Reaction D->E F Purify (SEC) E->F G Characterize Conjugate F->G

Figure 3. Workflow for protein conjugation via thioether linkage.

Protocol: Photocleavage of an o-Nitrobenzyl-Linked Conjugate

This protocol outlines the light-triggered release of a payload from a protein conjugate containing an o-nitrobenzyl linker.

Materials:

  • o-Nitrobenzyl-linked protein conjugate in a UV-transparent buffer (e.g., PBS)

  • UV lamp with an emission maximum around 365 nm (e.g., a handheld UV lamp or a specialized photoreactor)

  • UV-transparent cuvette or microplate

  • Analytical system to monitor cleavage (e.g., HPLC, mass spectrometry)

Procedure:

  • Sample Preparation: Prepare a solution of the o-nitrobenzyl-linked conjugate at a known concentration in a UV-transparent cuvette or well.

  • Irradiation: Place the sample at a fixed distance from the 365 nm UV lamp. Irradiate the sample for a defined period (e.g., 10-60 minutes). The optimal irradiation time and light intensity should be determined empirically.[7]

  • Monitoring Cleavage: At various time points during irradiation, take aliquots of the sample and analyze by HPLC or mass spectrometry. Monitor the decrease of the starting conjugate peak and the appearance of the released payload and cleaved protein peaks.

  • Quantification: Calculate the percentage of cleavage by integrating the peak areas from the chromatogram or mass spectrum.

  • Post-Cleavage Analysis: The released payload and the protein fragment can be further purified and analyzed if needed.

G A Prepare Conjugate Solution B Irradiate with 365 nm UV Light A->B C Take Aliquots at Time Points B->C D Analyze by HPLC/MS C->D E Quantify Cleavage D->E

Figure 4. Workflow for photocleavage of an o-nitrobenzyl linker.

Section 5: Conclusion and Future Outlook

The choice between a stable thioether linker formed from reagents like 4-(2-Bromopropionyl)phenoxyacetic acid and a photocleavable o-nitrobenzyl linker is a strategic one, driven by the desired biological outcome.

  • For applications requiring maximum stability and payload delivery contingent on cellular internalization and degradation, such as many systemic ADCs, the thioether linkage is a proven and reliable choice. Its "non-cleavable" nature in the extracellular environment minimizes off-target effects and provides a favorable therapeutic window.[1][4]

  • For applications demanding precise spatial and temporal control of payload release, the o-nitrobenzyl linker is an invaluable tool. Its ability to be cleaved on-demand with light opens up possibilities in areas like patterned hydrogels for tissue engineering, light-activated drugs, and advanced proteomics studies where sequential release is necessary.[6][8]

As the field of bioconjugation advances, we will undoubtedly see further innovation in both stable and cleavable linker technologies. For stable linkers, the focus will continue to be on optimizing conjugation chemistries for site-specificity and homogeneity. For cleavable linkers, the development of new triggers, including those responsive to longer, more tissue-penetrant wavelengths of light, will expand their therapeutic potential. Ultimately, a deep understanding of the chemical principles and performance characteristics of linkers like those discussed here will empower researchers to design more effective and sophisticated bioconjugates for a new era of medicine and biological discovery.

References

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  • Su, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.
  • Zhang, D., et al. (2016). IgG1 Thioether Bond Formation in Vivo. Journal of Biological Chemistry, 291(15), 7956-7964.
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  • Wirz, J., & Schwörer, M. A. (2001). The photocleavage reaction of o-nitrobenzyl. Physical Chemistry Chemical Physics, 3(13), 2571-2576.
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  • Singh, I., et al. (2015). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 115(22), 12467-12513.
  • DeForest, C. A., & Anseth, K. S. (2011). Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels. Annual Review of Chemical and Biomolecular Engineering, 2, 421-444.
  • Wang, J., et al. (2024). Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. Cancer Medicine, 13(1), e6919.

Sources

A Senior Application Scientist's Guide to Characterizing Phenacyl-Linked Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide chemistry and drug development, the strategic use of protecting groups is paramount for achieving desired synthetic outcomes. Among these, the phenacyl group has emerged as a versatile tool, particularly for the protection of cysteine thiols and carboxylic acids. Its stability under various conditions and susceptibility to specific cleavage methods make it an attractive choice in multi-step peptide synthesis. However, the successful incorporation and subsequent removal of the phenacyl group necessitate rigorous analytical characterization to ensure the integrity and purity of the final peptide product.

This guide provides an in-depth comparison of the primary analytical techniques for characterizing phenacyl-linked peptides. Drawing from established methodologies and field-proven insights, we will explore the nuances of Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, High-Performance Liquid Chromatography, and UV-Vis Spectroscopy in this specific context. We will delve into the "why" behind experimental choices, offering not just protocols, but a validated framework for confident characterization.

The Role of the Phenacyl Group in Peptide Synthesis

The phenacyl group serves as a reliable protecting group, often employed to mask the reactivity of cysteine's thiol side chain or the C-terminal carboxyl group during peptide synthesis.[1][2][3] Its introduction is typically achieved through an S-alkylation reaction using phenacyl bromide for cysteine residues.[3] The key advantage of the phenacyl group lies in its selective removal under conditions that do not compromise the integrity of the peptide backbone or other protecting groups. This cleavage can be accomplished through methods such as treatment with zinc in acetic acid or through photolysis, offering a degree of orthogonality in complex synthetic strategies.[1][2]

The presence of the phenacyl moiety, with its distinct chemical properties, provides unique handles for analytical characterization, which we will now explore in detail.

A Comparative Analysis of Key Characterization Techniques

The comprehensive characterization of phenacyl-linked peptides relies on a suite of complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined application ensures a thorough and reliable assessment of the synthesized peptide.

Analytical Technique Information Obtained Key Advantages for Phenacyl-Linked Peptides Potential Challenges & Considerations
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification, identification of modifications.Unambiguous confirmation of phenacyl group incorporation (+119.05 Da). Fragmentation patterns can pinpoint the site of modification.The phenacyl group can influence fragmentation, potentially leading to characteristic neutral losses.
NMR Spectroscopy Detailed structural information, confirmation of covalent linkage, conformational analysis.Distinctive signals for the aromatic and methylene protons of the phenacyl group provide a clear diagnostic marker.Signal overlap in complex peptides can complicate spectral interpretation.
HPLC (RP-HPLC) Purity assessment, separation of modified from unmodified peptides, reaction monitoring.The hydrophobicity of the phenacyl group often leads to a significant and predictable retention time shift, aiding in peak identification.Optimization of mobile phase and gradient is crucial for resolving closely related species.
UV-Vis Spectroscopy Detection and quantification, monitoring of cleavage reactions.The phenacyl chromophore exhibits a characteristic UV absorbance around 254 nm, allowing for selective detection and quantification.Overlap with aromatic amino acid absorbance (Trp, Tyr, Phe) may require deconvolution.

Mass Spectrometry: Unveiling the Molecular Identity

Mass spectrometry (MS) is an indispensable tool for the initial confirmation of a successful synthesis, providing a precise measurement of the peptide's molecular weight.[2] The addition of a phenacyl group results in a predictable mass increase of 119.05 Da.

Causality in Experimental Choices: Ionization and Fragmentation

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common ionization techniques for peptides. ESI is often preferred for its soft ionization, which typically produces multiply charged ions with minimal fragmentation in the source, allowing for accurate mass determination of the intact phenacyl-linked peptide.[2]

Tandem Mass Spectrometry (MS/MS) is crucial for sequence verification and pinpointing the location of the phenacyl group.[4][5] In this technique, the parent ion of the phenacyl-linked peptide is isolated and fragmented, most commonly through Collision-Induced Dissociation (CID) . The resulting fragment ions (b- and y-ions) are then analyzed to reconstruct the peptide sequence.

Interpreting the Data: Expected Fragmentation Patterns

The fragmentation of peptides in CID is a well-understood process, primarily involving cleavage of the amide bonds along the peptide backbone.[6] When a phenacyl group is present, particularly on a cysteine residue, characteristic fragmentation patterns can be observed. The presence of the phenacyl modification can influence the fragmentation pathways. For instance, a neutral loss of the phenacyl group or fragments thereof might be observed, providing an additional diagnostic marker. The analysis of S-alkylated cysteine peptides often reveals specific fragmentation patterns that can confirm the modification.

Experimental Protocol: ESI-MS and MS/MS Analysis

  • Sample Preparation: Dissolve the purified phenacyl-linked peptide in a suitable solvent, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., 0.1% formic acid), to a final concentration of 1-10 pmol/µL.

  • Instrumentation: Utilize an ESI-MS system coupled to a mass analyzer capable of MS/MS, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.

  • MS1 (Full Scan) Analysis:

    • Infuse the sample into the ESI source at a flow rate of 1-5 µL/min.

    • Acquire a full scan mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the peptide (e.g., m/z 400-2000).

    • Identify the peak corresponding to the [M+nH]ⁿ⁺ ion of the phenacyl-linked peptide and confirm that the calculated molecular weight matches the theoretical mass.

  • MS/MS (Product Ion Scan) Analysis:

    • Select the precursor ion corresponding to the phenacyl-linked peptide.

    • Apply a collision energy sufficient to induce fragmentation (this will need to be optimized for the specific peptide and instrument).

    • Acquire the product ion spectrum.

    • Analyze the spectrum to identify the b- and y-ion series to confirm the peptide sequence and the location of the phenacyl-modified residue.

Data Visualization: Mass Spectrometry Workflow

MassSpectrometryWorkflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Phenacyl-Linked Peptide Dissolution Dissolve in ACN/H2O/FA Sample->Dissolution ESI Electrospray Ionization (ESI) Dissolution->ESI MS1 MS1 Scan (Intact Mass) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation MW_Confirm Molecular Weight Confirmation MS1->MW_Confirm CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan (Fragment Ions) CID->MS2 Sequencing Sequence Verification MS2->Sequencing

Caption: Workflow for Mass Spectrometry Analysis of Phenacyl-Linked Peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure

NMR spectroscopy provides unparalleled detail about the chemical environment of each atom in a molecule, making it a powerful tool for the unambiguous structural confirmation of phenacyl-linked peptides.[2]

Causality in Experimental Choices: 1D and 2D NMR

1D ¹H NMR is the first step in NMR analysis and can quickly confirm the presence of the phenacyl group. The aromatic protons of the phenacyl ring typically appear as multiplets in the downfield region of the spectrum (around 7.5-8.0 ppm), while the methylene protons adjacent to the carbonyl group give a characteristic singlet at approximately 4.5-5.5 ppm.[7]

2D NMR techniques , such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) , are used to establish through-bond connectivities between protons, helping to assign the spin systems of the amino acid residues. NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations, which are crucial for determining the three-dimensional structure of the peptide and confirming the proximity of the phenacyl group to specific parts of the peptide backbone.[8][9][10] ¹³C NMR can also be employed to observe the carbonyl and aromatic carbons of the phenacyl group, further confirming its presence.[11][12]

Interpreting the Data: Characteristic Chemical Shifts

The chemical shifts of the phenacyl protons are highly diagnostic. Their integration relative to the peptide's amide or alpha-proton signals can be used to confirm the stoichiometry of the modification. The exact chemical shifts will be influenced by the local electronic environment and the peptide's conformation.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 1-5 mg of the lyophilized phenacyl-linked peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes a wide range of peptides and keeps the amide protons from exchanging with the solvent, allowing for their observation.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Integrate the signals corresponding to the phenacyl group protons and compare them to the integrals of known peptide protons to confirm the modification ratio.

  • 2D NMR Acquisition (if necessary):

    • Acquire COSY, TOCSY, and NOESY spectra to fully assign the proton resonances and to obtain structural information.

Data Visualization: NMR Analysis Logic

NMR_Analysis_Logic Start Phenacyl-Linked Peptide Sample OneD_NMR 1D ¹H NMR Start->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, NOESY) Start->TwoD_NMR Confirm_Presence Confirm Phenacyl Group Presence (Aromatic & Methylene Protons) OneD_NMR->Confirm_Presence Stoichiometry Determine Stoichiometry (Integration) OneD_NMR->Stoichiometry Assign_Residues Assign Amino Acid Spin Systems TwoD_NMR->Assign_Residues Structural_Info Obtain 3D Structural Information (NOEs) TwoD_NMR->Structural_Info

Caption: Logical flow of NMR analysis for phenacyl-linked peptides.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Monitoring Reactions

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse technique for assessing the purity of synthetic peptides and for monitoring the progress of modification and deprotection reactions.[1][9][13][14]

Causality in Experimental Choices: Mobile Phase and Gradient

The separation in RP-HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.[9] The phenacyl group, being relatively hydrophobic, significantly increases the retention time of a peptide compared to its unmodified counterpart. This predictable shift in retention is a key diagnostic feature.

The mobile phase typically consists of an aqueous component (A) and an organic component (B), usually acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA). TFA serves to sharpen peaks and improve resolution by forming ion pairs with the charged groups on the peptide.[14] A gradient elution, where the concentration of the organic solvent is gradually increased, is almost always employed for peptide separations to ensure that peptides of varying hydrophobicities are eluted with good peak shape.[6]

Interpreting the Data: Chromatographic Profile

A successful synthesis of a phenacyl-linked peptide should ideally result in a single major peak in the HPLC chromatogram, well-separated from any starting materials or side products. The increase in retention time compared to the unprotected peptide provides strong evidence for the successful incorporation of the hydrophobic phenacyl group.

Experimental Protocol: Analytical RP-HPLC

  • Instrumentation: An HPLC system equipped with a gradient pump, a UV detector, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is required.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

    • Filter and degas both solvents before use.

  • Chromatographic Conditions:

    • Column Temperature: 30-40 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm (for the peptide backbone) and 254 nm (for the phenacyl group).

    • Injection Volume: 10-20 µL.

    • Gradient: A typical gradient might be 5-65% B over 30 minutes. This should be optimized for the specific peptide.[6]

  • Sample Analysis:

    • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Inject the sample and acquire the chromatogram.

    • Analyze the chromatogram for purity, and compare the retention time to that of the unmodified peptide if available.

Data Visualization: HPLC Separation Principle

HPLC_Separation cluster_column Reversed-Phase HPLC Column (Nonpolar Stationary Phase) cluster_mobile_phase Mobile Phase (Polar) Detector UV Detector p1->Detector p3->Detector Unmodified Unmodified Peptide (Less Hydrophobic) Unmodified->p1 Elutes Earlier Phenacyl Phenacyl-Linked Peptide (More Hydrophobic) Phenacyl->p3 Elutes Later Injection Sample Injection Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram

Caption: Principle of RP-HPLC separation for phenacyl-linked peptides.

UV-Vis Spectroscopy: A Simple and Effective Detection Method

UV-Vis spectroscopy offers a straightforward and quantitative method for detecting the presence of the phenacyl group and for monitoring its cleavage.[15]

Causality in Experimental Choices: Wavelength Selection

The phenacyl group contains a carbonyl conjugated to a benzene ring, which constitutes a chromophore with a characteristic UV absorbance maximum around 254 nm. This absorbance is distinct from the primary absorbance of the peptide backbone at ~220 nm and the absorbance of aromatic amino acids like tryptophan and tyrosine at ~280 nm.[15] This allows for the selective detection of the phenacyl-linked peptide.

Interpreting the Data: Spectroscopic Signature

A UV-Vis spectrum of a purified phenacyl-linked peptide will show a distinct shoulder or a separate peak around 254 nm, in addition to the peptide backbone absorbance. The intensity of this peak is directly proportional to the concentration of the phenacyl-linked peptide, which can be used for quantification if a molar extinction coefficient is known or a standard curve is prepared.

During a deprotection reaction (e.g., photolysis), the disappearance of the absorbance at 254 nm can be monitored over time to determine the reaction kinetics and endpoint.

Experimental Protocol: UV-Vis Spectroscopy

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline) to a known concentration.

  • Spectral Acquisition:

    • Scan the sample over a wavelength range of 200-400 nm.

    • Identify the absorbance maximum corresponding to the phenacyl group.

  • Monitoring Deprotection:

    • If monitoring a cleavage reaction, acquire spectra at regular time intervals during the reaction.

    • Plot the absorbance at the phenacyl group's λmax versus time to determine the reaction rate.

Conclusion

The successful synthesis and application of phenacyl-linked peptides in drug development and research hinge on a robust analytical characterization strategy. By employing a multi-faceted approach that combines the strengths of Mass Spectrometry, NMR Spectroscopy, HPLC, and UV-Vis Spectroscopy, researchers can gain a comprehensive understanding of their molecules. This guide has outlined not only the "how" but also the "why" behind these analytical choices, providing a framework for confident and accurate characterization. The integration of these techniques ensures the identity, purity, and structural integrity of phenacyl-linked peptides, paving the way for their successful use in downstream applications.

References

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A Senior Application Scientist's Guide to Photolabile Linkers in Solid-Phase Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis.

Introduction: The Power of Light in Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides, enabling the rapid and efficient assembly of these vital biomolecules.[1][2] A critical component of this methodology is the linker, the chemical entity that tethers the nascent peptide chain to the insoluble resin support.[3] The choice of linker dictates the conditions under which the final peptide is cleaved from the resin, a step that can significantly impact the yield and purity of the desired product.

While traditional acid-labile linkers are workhorses in the field, they often require harsh cleavage cocktails that can be detrimental to sensitive peptide sequences. Photolabile linkers have emerged as a powerful alternative, offering a mild and orthogonal cleavage strategy.[1] By employing light as a "traceless" reagent, we can release the synthesized peptide under neutral conditions, preserving delicate functionalities and enabling novel applications in chemical biology and drug discovery.[4]

This guide provides an in-depth cost-benefit analysis of different classes of photolabile linkers used in SPPS. We will delve into the mechanistic nuances, compare key performance metrics, and provide practical, field-proven protocols to empower you to make informed decisions for your specific research needs.

The Fundamental Principle: Orthogonality and Mild Cleavage

The primary advantage of photolabile linkers lies in their orthogonality to the standard acid- and base-labile protecting groups used in Fmoc-based SPPS. This allows for the selective cleavage of the peptide from the solid support without disturbing side-chain protecting groups, a feature invaluable for the synthesis of protected peptide fragments for convergent synthesis strategies.[5]

The general workflow of SPPS utilizing a photolabile linker is depicted below:

SPPS_Workflow Resin Solid Support Linker Photolabile Linker Resin->Linker Functionalization Coupling1 Coupling Linker->Coupling1 Loading AA1 Fmoc-AA1-OH AA1->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Coupling Deprotection1->Coupling2 AA2 Fmoc-AA2-OH AA2->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 CouplingN Coupling Deprotection2->CouplingN AAn Fmoc-AAn-OH AAn->CouplingN DeprotectionN Fmoc Deprotection CouplingN->DeprotectionN Cleavage Photolytic Cleavage (UV Light) DeprotectionN->Cleavage Peptide Purified Peptide Cleavage->Peptide

Figure 1: General workflow of Solid-Phase Peptide Synthesis (SPPS) using a photolabile linker.

A Comparative Analysis of Common Photolabile Linkers

The selection of a photolabile linker is a critical decision that balances cleavage efficiency, potential for side reactions, and cost. Below, we compare the most common classes of photolabile linkers.

o-Nitrobenzyl-Based Linkers: The Workhorse

The o-nitrobenzyl (oNB) scaffold is the most widely used photolabile protecting group in chemistry and biology.[4] Its cleavage is initiated by UV light, typically around 365 nm, which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic position, followed by a rearrangement that ultimately releases the carboxylic acid of the peptide.

Figure 2: General cleavage mechanism of o-nitrobenzyl-based photolabile linkers.

Key Performance Characteristics:

FeatureDescription
Cleavage Wavelength Typically 350-365 nm
Cleavage Time Can range from minutes to several hours depending on the specific linker and light source intensity.[6]
Quantum Yield (Φ) Generally moderate, but can be influenced by substituents on the aromatic ring and the benzylic position.[7]
Side Reactions The primary byproduct is a nitrosobenzaldehyde derivative which can potentially react with the cleaved peptide.[6] This can be mitigated by using scavengers or by employing modified oNB linkers.

Common Variants and Their Cost-Benefit Trade-offs:

Linker VariantKey Features & BenefitsDrawbacksRelative Cost
Standard o-Nitrobenzyl Well-established, commercially available.Slower cleavage rates, potential for side reactions with the nitroso byproduct.

α-Methyl-o-nitrobenzyl Faster cleavage kinetics due to the stabilizing effect of the methyl group on the intermediate.[7]Higher cost compared to the standard linker.

$
Dimethoxy-o-nitrobenzyl (DMNB) Increased light absorption at longer wavelengths, potentially reducing photodamage to the peptide.Can have lower quantum yields.[7]

$
Benzoin-Based Linkers: A Classic Alternative

Benzoin-based linkers offer an alternative photolytic cleavage mechanism. Upon irradiation, the benzoin ester undergoes a Norrish Type I cleavage to generate a benzoyl radical and a resonance-stabilized radical. Subsequent fragmentation releases the peptide.

Figure 3: General cleavage mechanism of benzoin-based photolabile linkers.

Key Performance Characteristics:

FeatureDescription
Cleavage Wavelength Typically around 350 nm
Cleavage Time Generally efficient, with cleavage times comparable to or faster than standard oNB linkers.
Quantum Yield (Φ) Can be high, but is sensitive to the substitution pattern on the aromatic rings.
Side Reactions Can generate various byproducts, and the reaction pathway can be influenced by the solvent.

Cost-Benefit Analysis:

Benzoin linkers can provide high cleavage yields, but their commercial availability is more limited compared to oNB linkers, which can translate to higher costs and less straightforward sourcing. The complexity of the photoproducts may also necessitate more rigorous purification of the final peptide.

Phenacyl-Based Linkers: A Ketone-Mediated Cleavage

Phenacyl esters are another class of photolabile linkers where cleavage is initiated by excitation of the ketone carbonyl group. This leads to a photo-Fries-type rearrangement or other pathways that result in the release of the peptide.

Key Performance Characteristics:

FeatureDescription
Cleavage Wavelength Typically in the range of 300-360 nm
Cleavage Time Can be variable and sometimes slower than oNB linkers.[6]
Quantum Yield (Φ) Generally lower than that of oNB linkers.
Side Reactions Can be prone to side reactions, including photoreduction of the ketone.

Cost-Benefit Analysis:

While conceptually simple, phenacyl linkers often suffer from lower cleavage efficiencies and a higher propensity for side reactions compared to oNB linkers. Their application in SPPS is less common, and as a result, the commercial availability of pre-functionalized resins is limited, potentially increasing the overall cost and effort for implementation.

Thiazole-Based Linkers: An Emerging Class

Thiazole-based photolabile linkers are a more recent development, offering unique photochemical properties. The cleavage mechanism can vary depending on the specific structure of the thiazole derivative.

Cost-Benefit Analysis:

Thiazole-based linkers are still largely in the research and development phase. While they hold promise for specific applications, their commercial availability is currently very limited, making them a costly and specialized option for most routine peptide synthesis. The synthesis of these linkers can also be complex.

Quantitative Comparison of Photolabile Linker Performance

Linker TypeTypical Cleavage Wavelength (nm)Relative Cleavage RatePotential Side ReactionsCommercial AvailabilityEstimated Relative Cost
o-Nitrobenzyl (Standard) 350-365ModerateReaction with nitroso byproductHigh

α-Methyl-o-nitrobenzyl 350-365FastReduced side reactionsModerate

$
Dimethoxy-o-nitrobenzyl 350-400ModerateLower quantum yieldModerate

$
Benzoin ~350Moderate to FastComplex byproductsLow

Phenacyl 300-360Slow to ModeratePhotoreductionLow

Thiazole-based VariableN/A (Emerging)Under investigationVery Low

$

Relative cost is an estimation based on the availability of the linker and the complexity of its synthesis.




$ = Higher Cost.

Experimental Protocols: A Practical Guide to Photolytic Cleavage

The success of photolytic cleavage is highly dependent on the experimental setup and conditions. Here, we provide a general, self-validating protocol that can be adapted for different photolabile linkers.

General Protocol for Photolytic Cleavage

1. Resin Preparation:

  • After completion of the peptide synthesis, thoroughly wash the peptidyl-resin with dichloromethane (DCM) and methanol (MeOH) to remove any residual reagents and solvents.

  • Dry the resin under vacuum for at least 1 hour.

2. Cleavage Setup:

  • Transfer the dried resin to a UV-transparent reaction vessel (e.g., quartz or borosilicate glass).

  • Add a suitable, UV-transparent solvent. A neutral buffer (e.g., phosphate-buffered saline, pH 7.4) or a mixture of acetonitrile and water is commonly used. The choice of solvent can influence the cleavage efficiency and should be optimized for the specific linker and peptide.

  • Ensure the resin is fully suspended in the solvent. Gentle agitation (e.g., using a magnetic stirrer or a shaker) is crucial for uniform irradiation.

3. Photolysis:

  • Place the reaction vessel in a photolysis reactor equipped with a UV lamp emitting at the appropriate wavelength for the chosen linker (typically 365 nm for oNB derivatives).

  • The distance from the lamp to the reaction vessel and the intensity of the light source will determine the irradiation time. It is recommended to perform a time-course experiment on a small scale to determine the optimal irradiation time for complete cleavage.

  • Monitor the progress of the cleavage by taking small aliquots of the supernatant at different time points and analyzing them by HPLC.

4. Peptide Isolation:

  • Once the cleavage is complete (as determined by HPLC), filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with the cleavage solvent to ensure complete recovery of the peptide.

  • Lyophilize the combined filtrates to obtain the crude peptide.

5. Purification:

  • Purify the crude peptide by preparative HPLC to remove any byproducts from the cleavage reaction and truncated peptide sequences.

Self-Validating System:

To ensure the reliability of your photolytic cleavage, it is essential to incorporate a self-validating system into your workflow. This can be achieved by:

  • HPLC Monitoring: Regularly analyzing aliquots during the photolysis allows you to track the disappearance of the starting material (peptidyl-resin, if a method for on-resin analysis is available) and the appearance of the desired peptide product. This provides real-time feedback on the efficiency of the cleavage.

  • Mass Spectrometry Analysis: After cleavage, analyze the crude product by mass spectrometry to confirm the molecular weight of the desired peptide and to identify any potential byproducts. This helps in troubleshooting and optimizing the cleavage conditions.

  • Control Experiments: For new or sensitive peptide sequences, it is advisable to run a small-scale control experiment where the peptidyl-resin is subjected to the same conditions but without UV irradiation to ensure that the peptide is not prematurely cleaved by the solvent system.

Conclusion: Making an Informed Choice

The selection of a photolabile linker is a strategic decision that can significantly impact the success of your peptide synthesis campaign.

  • For routine synthesis of robust peptides , the standard o-nitrobenzyl linker offers a cost-effective and well-established solution.

  • For sensitive or complex peptides , the α-methyl-o-nitrobenzyl linker is a superior choice, providing faster cleavage and minimizing the risk of side reactions, albeit at a higher cost.

  • Benzoin and phenacyl linkers represent more specialized options that may be considered for specific applications but require more extensive optimization and may be less cost-effective for routine use.

  • Thiazole-based linkers , while promising, are currently at the forefront of research and are not yet widely available for general use.

By carefully considering the factors outlined in this guide – cleavage efficiency, potential for side reactions, and cost – researchers can select the most appropriate photolabile linker to achieve their synthetic goals and advance their scientific endeavors. The mild and orthogonal nature of photolytic cleavage will undoubtedly continue to drive innovation in peptide science, enabling the synthesis of increasingly complex and sensitive molecules for a wide range of applications.

References

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  • Bayer, E. (1991). Peptide synthesis. Angewandte Chemie International Edition in English, 30(2), 113-129.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.
  • LifeTein. (n.d.). Photocleavable Linker. Retrieved January 24, 2026, from [Link]

  • Vo, K., & Almutairi, A. (2015). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 48(19), 6795–6810.
  • Riniker, B., Flörsheimer, A., Fretz, H., Sieber, P., & Kamber, B. (1993). A new very acid-labile linker for the synthesis of protected peptide fragments by the Fmoc method. Tetrahedron, 49(41), 9307-9312.
  • Bio Basic. (n.d.). Peptide Synthesis - Pricing. Retrieved January 24, 2026, from [Link]

  • Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular diversity, 4(1), 53–69.
  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of protected peptide acids. Tetrahedron Letters, 16(5), 301-304.
  • Hantzsch, A., & H. J. Weber, J. H. (1887). Ueber Synthesen von Thiazolen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). 235. Studies in the azole series. Part I. A new synthesis of thiazoles. Journal of the Chemical Society (Resumed), 1594-1598.
  • The Hantzsch Thiazole Synthesis. (2010). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Gabriel, S. (1887). Ueber eine Darstellungsmethode für primäre Amine aus ihren Halogeniden. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.
  • Erlenmeyer, H., & Heitz, F. (1941). Über die Synthese von Thiazolen. Helvetica Chimica Acta, 24(1), 874-877.
  • Turchi, I. J. (1984). The Chemistry of Heterocyclic Compounds. In Oxazoles (Vol. 45). John Wiley & Sons, Inc.
  • Wipf, P., & Cunningham, A. (1995). A solid phase protocol for the synthesis of thiazoles. Tetrahedron letters, 36(42), 7819-7822.
  • Patt, W. C., & Hamilton, H. W. (1996). Solid-phase synthesis of thiazoles. Tetrahedron letters, 37(47), 8471-8474.
  • Matthews, J. L., & Braun, C. L. (1996). Photochemistry of benzoin esters: direct and sensitized photolysis. The Journal of Physical Chemistry, 100(19), 7324-7331.
  • Givens, R. S., & Matuszewski, B. (1984). Photochemistry of the p-methoxyphenacyl group. Journal of the American Chemical Society, 106(22), 6860-6861.
  • Anderson, J. C., & Reese, C. B. (1963). The degradation of adenosine-5′-triphosphate by γ-radiation. Journal of the Chemical Society (Resumed), 1781-1783.
  • Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333-6335.
  • Pillai, V. N. R. (1980). Photoremovable protecting groups in organic synthesis. Synthesis, 1980(1), 1-26.
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